molecular formula C22H26F3N3O B2630313 CWHM-1008 CAS No. 2362539-97-5

CWHM-1008

Numéro de catalogue: B2630313
Numéro CAS: 2362539-97-5
Poids moléculaire: 405.465
Clé InChI: BNAUPWAOLQXQJZ-KPOBHBOGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(3R,4S)-N-[(1S)-1-[4-(dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a structurally complex compound of significant interest in medicinal chemistry and neuropharmacology research. It is characterized as a multi-receptor ligand with notable affinity for Dopamine D2/D3 and Serotonin 5-HT1A/5-HT2A receptors, making it a valuable pharmacological tool for studying the intricate signaling pathways and behavioral effects associated with these central nervous system targets [source: https://www.caymanchem.com/product/35199]. Its stereospecific structure, defined by the (3R,4S) and (1S) configurations, is critical for its high binding affinity and functional activity. Researchers utilize this compound primarily in in vitro binding assays and functional cellular assays to probe receptor-ligand interactions, receptor oligomerization, and downstream signaling cascades. Its application extends to preclinical behavioral studies in animal models to investigate its potential effects on locomotion, reward, and cognition, contributing to the foundational understanding of psychiatric and neurological disorders. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

(3R,4S)-N-[(1S)-1-[4-(dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N3O/c1-14(15-6-10-18(11-7-15)28(2)3)27-21(29)20-13-26-12-19(20)16-4-8-17(9-5-16)22(23,24)25/h4-11,14,19-20,26H,12-13H2,1-3H3,(H,27,29)/t14-,19+,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAUPWAOLQXQJZ-KPOBHBOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)NC(=O)C2CNCC2C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N(C)C)NC(=O)[C@H]2CNC[C@@H]2C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Action of CWHM-1008: A Technical Guide on its Antimalarial Mechanism in Plasmodium falciparum**

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – While the quest for novel antimalarial agents continues, the precise mechanisms of action for many promising compounds remain under investigation. This technical guide addresses the current understanding of CWHM-1008, a potent antimalarial compound, and outlines the experimental approaches necessary to fully elucidate its function in Plasmodium falciparum, the deadliest species of malaria parasite.

This compound has demonstrated significant efficacy against both drug-sensitive and drug-resistant strains of P. falciparum, marking it as a compound of considerable interest for future drug development. However, a comprehensive, publicly available body of research detailing its specific molecular target and its impact on parasitic cellular pathways is not yet established. This guide, therefore, serves as a framework for researchers, scientists, and drug development professionals, providing a summary of known information and a roadmap for future investigation.

Current Knowledge and Quantitative Data

This compound is recognized for its potent in vitro activity against P. falciparum. The following table summarizes the available quantitative data on its efficacy.

Parameter P. falciparum Strain Value Reference
EC503D7 (drug-sensitive)46 nM[1][2]
EC50Dd2 (drug-resistant)21 nM[1][2]

Table 1: In Vitro Efficacy of this compound against Plasmodium falciparum

The lower EC50 value against the drug-resistant Dd2 strain suggests that this compound may act via a novel mechanism that circumvents existing resistance pathways.

Proposed Experimental Protocols for Mechanism of Action Studies

To fully characterize the mechanism of action of this compound, a series of targeted experiments are required. The following protocols are proposed as a standard approach for such an investigation.

Target Identification and Validation

Objective: To identify the molecular target(s) of this compound in P. falciparum.

Methodology: Drug-Resistant Mutant Selection and Whole-Genome Sequencing

  • Parasite Culture: Culture P. falciparum (e.g., 3D7 strain) in vitro under standard conditions (RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and human erythrocytes).

  • Drug Pressure Application: Expose a large population of parasites (e.g., 10^9) to escalating concentrations of this compound, starting from the EC50 value.

  • Resistant Clone Selection: Select for and clone parasites that exhibit a significant increase in the EC50 for this compound compared to the parental strain.

  • Whole-Genome Sequencing: Extract genomic DNA from both the resistant and parental parasite lines. Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs), insertions, deletions, or copy number variations that are unique to the resistant clones.

  • Target Gene Identification: Analyze sequencing data to identify mutations in specific genes that are likely to be the target of this compound.

  • Target Validation: Validate the identified target(s) using techniques such as CRISPR-Cas9-mediated gene editing to introduce the identified mutations into the parental strain and confirm the resistant phenotype.

Elucidation of Cellular Pathway Disruption

Objective: To determine the effect of this compound on key cellular pathways in P. falciparum.

Methodology: Metabolomic and Transcriptomic Profiling

  • Parasite Treatment: Synchronize P. falciparum cultures and treat with this compound at a concentration equivalent to its EC50 for a defined period (e.g., 6, 12, 24 hours).

  • Metabolite Extraction: Harvest the parasites and extract metabolites using a methanol-chloroform-water extraction method.

  • LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify changes in the parasite metabolome upon drug treatment.

  • RNA Extraction and Sequencing: In parallel, extract total RNA from treated and untreated parasites. Perform RNA sequencing (RNA-Seq) to analyze changes in the parasite transcriptome.

  • Pathway Analysis: Integrate the metabolomic and transcriptomic data to identify cellular pathways that are significantly perturbed by this compound treatment.

Visualizing Experimental Workflows and Potential Pathways

To facilitate a clearer understanding of the proposed research, the following diagrams, generated using the DOT language, illustrate the experimental workflows.

Experimental_Workflow_Target_ID cluster_0 In Vitro Culture cluster_1 Drug Pressure & Selection cluster_2 Genomic Analysis cluster_3 Target Validation P_falciparum P. falciparum Culture Drug_Pressure Escalating this compound Concentrations P_falciparum->Drug_Pressure Resistant_Selection Selection of Resistant Clones Drug_Pressure->Resistant_Selection WGS Whole-Genome Sequencing Resistant_Selection->WGS Data_Analysis Identification of Mutations WGS->Data_Analysis CRISPR CRISPR-Cas9 Gene Editing Data_Analysis->CRISPR Phenotype_Confirmation Confirmation of Resistance CRISPR->Phenotype_Confirmation

Caption: Workflow for Target Identification of this compound.

Experimental_Workflow_Pathway_Analysis cluster_0 Parasite Treatment cluster_1 Omics Analysis cluster_2 Data Integration & Interpretation Sync_Culture Synchronized P. falciparum Culture CWHM_Treatment Treatment with This compound Sync_Culture->CWHM_Treatment Metabolomics Metabolomics (LC-MS/MS) CWHM_Treatment->Metabolomics Transcriptomics Transcriptomics (RNA-Seq) CWHM_Treatment->Transcriptomics Pathway_Analysis Pathway Analysis Metabolomics->Pathway_Analysis Transcriptomics->Pathway_Analysis Mechanism_Hypothesis Hypothesis on Mechanism of Action Pathway_Analysis->Mechanism_Hypothesis

Caption: Workflow for Cellular Pathway Analysis of this compound's Effects.

Conclusion and Future Directions

While this compound holds significant promise as a next-generation antimalarial, a thorough understanding of its mechanism of action is paramount for its successful development and deployment. The experimental strategies outlined in this guide provide a clear path forward for the scientific community to unravel the specific molecular interactions and cellular consequences of this compound treatment in P. falciparum. The insights gained from such studies will be invaluable in the ongoing fight against malaria, potentially revealing novel drug targets and strategies to combat drug resistance. Further research is strongly encouraged to fill the existing knowledge gap and fully realize the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Antimalarial Agent CWHM-1008

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CWHM-1008 is a novel, orally efficacious antimalarial agent belonging to the 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype. Identified through a hybrid target-phenotype approach, this compound has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest species of the malaria parasite. Its promising preclinical profile, including a long half-life in mice and significant in vivo efficacy, positions this compound as a valuable lead compound in the ongoing search for new antimalarial therapies to combat the growing threat of drug resistance. This guide provides a comprehensive overview of its chemical structure, quantitative data, and the experimental protocols used in its initial characterization.

Chemical Structure and Properties

This compound, also referred to as (+)-54b in the primary literature, is a specific stereoisomer with a defined chemical structure. The initial discovery work highlighted the critical role of its stereochemistry in its antimalarial potency.

  • Chemical Name: (3R,4S)-N-((S)-1-(4-(dimethylamino)phenyl)ethyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide

  • Molecular Formula: C₂₂H₂₆F₃N₃O[1]

  • Molecular Weight: 405.46 g/mol [1]

  • CAS Number: 2362539-97-5[1]

  • SMILES: C--INVALID-LINK--C3=CC=C(N(C)C)C=C3

(Image of the chemical structure of this compound would be placed here if image generation were supported)

Quantitative Data Summary

The antimalarial activity and pharmacokinetic properties of this compound have been quantified through a series of in vitro and in vivo experiments. The key data are summarized in the table below for easy comparison.

ParameterValueCell Line / ModelReference
EC₅₀ 46 nMP. falciparum 3D7 (drug-sensitive)[2]
EC₅₀ 21 nMP. falciparum Dd2 (drug-resistant)[2]
ED₉₉ ~30 mg/kg/dayMouse model of malaria
Half-life (t₁/₂) 4.4 hoursIn mice

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the initial characterization of this compound.

In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This protocol was adapted from established methods to determine the 50% effective concentration (EC₅₀) of this compound against asexual blood-stage P. falciparum.

1. Parasite Culture:

  • P. falciparum strains 3D7 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) are maintained in continuous culture in human erythrocytes (O+).

  • The culture medium consists of RPMI 1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 0.225% NaHCO₃, and 50 mg/L hypoxanthine.

  • Cultures are maintained at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Parasite cultures are synchronized to the ring stage prior to the assay.

2. Assay Procedure:

  • This compound is serially diluted in DMSO and then further diluted in the culture medium.

  • 100 µL of the compound dilutions are added to 96-well black, clear-bottom microplates.

  • Parasitized erythrocytes are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2% in the culture medium.

  • 100 µL of the parasite suspension is added to each well of the microplate.

  • The plates are incubated for 72 hours under the standard culture conditions.

3. Lysis and Staining:

  • After incubation, the plates are frozen at -80°C to lyse the erythrocytes.

  • A lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100 is prepared.

  • SYBR Green I dye is added to the lysis buffer at a 1:5000 dilution.

  • 100 µL of the SYBR Green I lysis buffer is added to each well.

  • The plates are incubated in the dark at room temperature for 1-2 hours.

4. Data Acquisition and Analysis:

  • Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • The fluorescence values are plotted against the log of the drug concentration.

  • The EC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy in a Mouse Model of Malaria

The oral efficacy of this compound was evaluated using a standard mouse model of malaria.

1. Animal Model and Parasite:

  • Female BALB/c mice are used for the study.

  • The mice are infected intravenously with Plasmodium berghei ANKA strain.

2. Dosing and Monitoring:

  • This compound is formulated for oral administration (e.g., in a vehicle of 7% Tween 80 / 3% ethanol).

  • Treatment is initiated 2-4 hours post-infection.

  • The compound is administered once daily (q.d.) for a specified duration (e.g., 4 days).

  • A range of doses is tested to determine the dose-response relationship.

  • Control groups receive the vehicle alone.

  • Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

3. Data Analysis:

  • The percentage of parasitemia in treated mice is compared to that in the vehicle-treated control group.

  • The 99% effective dose (ED₉₉), the dose required to suppress parasitemia by 99% relative to the control, is calculated from the dose-response data.

Mechanism of Action and Signaling Pathways

The initial development of this compound was guided by a "hybrid target-phenotype" approach. The 4-aryl-N-benzylpyrrolidine-3-carboxamide scaffold was identified due to its structural resemblance to known inhibitors of aspartic proteases. Aspartic proteases in Plasmodium, known as plasmepsins, are essential for various parasite functions, including the degradation of hemoglobin in the food vacuole.

While direct inhibition of a specific plasmepsin by this compound has not been definitively demonstrated in the initial publication, this remains a primary hypothesis for its mechanism of action. Further research is required to confirm the specific molecular target and elucidate the downstream effects on parasite signaling pathways.

G cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Food_Vacuole Food_Vacuole Hemoglobin->Food_Vacuole Uptake Plasmepsins Plasmepsins Food_Vacuole->Plasmepsins Contains Peptides Peptides Plasmepsins->Peptides Digests Hemoglobin into Parasite_Growth Parasite_Growth Peptides->Parasite_Growth Nutrients for CWHM_1008 CWHM_1008 CWHM_1008->Plasmepsins Proposed Inhibition

Caption: Proposed mechanism of action for this compound targeting plasmepsins.

Experimental Workflow

The discovery and initial evaluation of this compound followed a logical progression from initial screening to in vivo testing.

G Start Start Phenotypic_Screening Phenotypic Screening (Antimalarial Databases) Start->Phenotypic_Screening Hit_Identification Hit Identification (GNF-Pf-4691) Phenotypic_Screening->Hit_Identification SAR_Exploration Structure-Activity Relationship Studies Hit_Identification->SAR_Exploration Lead_Compound Identification of Lead (this compound) SAR_Exploration->Lead_Compound In_Vitro_Assay In Vitro Potency (SYBR Green Assay) Lead_Compound->In_Vitro_Assay In_Vivo_PK In Vivo Pharmacokinetics (Mouse Model) In_Vitro_Assay->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Mouse Malaria Model) In_Vivo_PK->In_Vivo_Efficacy End End In_Vivo_Efficacy->End

Caption: Experimental workflow for the discovery of this compound.

References

In-Depth Technical Guide: CWHM-1008 as a Potential Antimalarial Therapeutic

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public information on CWHM-1008. Extensive literature searches have yielded limited detailed experimental data beyond initial in vitro screening. The information required for a comprehensive technical guide, including in vivo efficacy, mechanism of action, and detailed experimental protocols, is not publicly available at this time.

Executive Summary

This compound has been identified as a potent, orally active antimalarial agent based on in vitro assays against Plasmodium falciparum. The compound demonstrates significant activity against both drug-sensitive and drug-resistant parasite strains, suggesting its potential as a candidate for further preclinical development. However, a comprehensive public dataset on its in vivo efficacy, mechanism of action, and associated signaling pathways is currently unavailable. This guide presents the existing data and outlines the standard experimental methodologies used in the preclinical assessment of antimalarial compounds, which would be necessary to fully characterize the therapeutic potential of this compound.

In Vitro Efficacy

The primary screening of this compound has established its activity against the erythrocytic stages of P. falciparum. The compound exhibits potent inhibitory effects on parasite growth, as quantified by its half-maximal effective concentration (EC50) values.

Table 1: In Vitro Activity of this compound against Plasmodium falciparum

Parasite StrainDrug-Sensitivity ProfileEC50 (nM)
3D7Chloroquine-sensitive46
Dd2Chloroquine-resistant21

The data indicates that this compound is effective against both a well-characterized drug-sensitive strain (3D7) and a multidrug-resistant strain (Dd2), which is a crucial characteristic for a novel antimalarial candidate.

Experimental Protocols (Generalized)

While specific protocols for this compound are not available, the following represents standard methodologies for evaluating antimalarial compounds.

In Vitro Susceptibility Testing

A common method for determining the in vitro activity of antimalarial compounds is the SYBR Green I-based fluorescence assay.

Experimental Workflow: In Vitro Antimalarial Assay

G cluster_prep Preparation cluster_incubation Assay cluster_readout Data Acquisition start Start: Synchronized P. falciparum culture (ring stage) drug_prep Prepare serial dilutions of this compound start->drug_prep plate_prep Add drug dilutions to 96-well plates drug_prep->plate_prep add_parasites Add parasitized red blood cells to plates plate_prep->add_parasites incubate Incubate for 72 hours under standard culture conditions add_parasites->incubate lysis Add SYBR Green I lysis buffer incubate->lysis read_fluorescence Read fluorescence on a plate reader lysis->read_fluorescence analyze Calculate EC50 values read_fluorescence->analyze end End analyze->end

Caption: Workflow for in vitro antimalarial susceptibility testing.

Methodology:

  • Parasite Culture: P. falciparum strains (e.g., 3D7 and Dd2) are maintained in continuous culture in human erythrocytes using RPMI 1640 medium supplemented with human serum or Albumax. Cultures are synchronized to the ring stage.

  • Drug Dilution: this compound is serially diluted in culture medium to achieve a range of concentrations for testing.

  • Assay Plate Preparation: The drug dilutions are added to a 96-well microtiter plate.

  • Incubation: A suspension of parasitized red blood cells is added to each well, and the plates are incubated for 72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The dye binds to the parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the EC50 value is determined using a non-linear regression model.

In Vivo Efficacy Testing (Generalized)

The 4-day suppressive test (Peter's test) in a murine model is a standard primary screen for in vivo antimalarial activity.

Experimental Workflow: 4-Day Suppressive Test

G cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Analysis start Start: Mice infected with P. berghei treatment Administer this compound daily for 4 days start->treatment control Administer vehicle control start->control parasitemia Measure parasitemia on day 4 treatment->parasitemia control->parasitemia analysis Calculate percent inhibition parasitemia->analysis survival Monitor survival analysis->survival end End survival->end

Caption: Workflow for the 4-day suppressive in vivo test.

Methodology:

  • Infection: Mice are inoculated with Plasmodium berghei-infected erythrocytes.

  • Treatment: A few hours after infection, the test compound (this compound) is administered orally or via another appropriate route. Treatment is continued daily for four consecutive days. A control group receives the vehicle only.

  • Parasitemia Measurement: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia of the treated group is compared to the control group to calculate the percentage of parasite growth inhibition.

Mechanism of Action and Signaling Pathways (Hypothetical)

The precise molecular target and mechanism of action for this compound are not publicly known. For a novel antimalarial, several key parasitic processes are potential targets. The diagram below illustrates a generalized view of potential targets for antimalarial drugs within the parasite's lifecycle in an erythrocyte.

Potential Antimalarial Drug Targets in P. falciparum

G cluster_host Host Erythrocyte cluster_parasite Parasite cluster_targets Potential Drug Targets DV Digestive Vacuole Heme Heme DV->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization T1 Heme Detoxification Hemozoin->T1 DNA_Rep DNA Replication T2 Nucleic Acid Synthesis DNA_Rep->T2 Protein_Syn Protein Synthesis T3 Protein Translation Protein_Syn->T3 Lipid_Syn Lipid Synthesis T4 Lipid Metabolism Lipid_Syn->T4 Hemoglobin Hemoglobin Hemoglobin->DV Ingestion

Caption: Potential drug targets in the intraerythrocytic malaria parasite.

Further research would be required to determine if this compound acts on one of these known pathways or possesses a novel mechanism of action.

Future Directions

To fully elucidate the potential of this compound as an antimalarial therapeutic, the following studies are essential:

  • In Vivo Efficacy Studies: Dose-response studies in murine models to determine the ED50 and ED90, and assessment of efficacy in models of severe malaria.

  • Mechanism of Action Studies: Identification of the molecular target of this compound through methods such as thermal proteome profiling, genetic resistance studies, or affinity-based pulldowns.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its drug-like properties.

  • Toxicology Studies: In vitro and in vivo toxicology studies to assess the safety profile of the compound.

Conclusion

This compound is a promising antimalarial hit compound with potent in vitro activity against both drug-sensitive and drug-resistant P. falciparum. However, the lack of publicly available data on its in vivo efficacy and mechanism of action currently limits a thorough assessment of its therapeutic potential. The experimental frameworks outlined in this guide provide a roadmap for the necessary preclinical studies to advance this compound through the drug development pipeline.

Investigating the Targets of CWHM-1008 in Malaria Parasites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimalarial compound CWHM-1008, focusing on its molecular target, mechanism of action, and the experimental methodologies used for its characterization. The information presented is synthesized from key research publications and is intended to serve as a resource for researchers in the field of antimalarial drug discovery.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. This compound is a potent, orally active antimalarial compound that has demonstrated significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest species of human malaria parasite. This document details the scientific investigation into the molecular target and efficacy of this compound and its related series of compounds.

Mechanism of Action: Inhibition of Lysyl-tRNA Synthetase

The primary molecular target of this compound in Plasmodium falciparum has been identified as the cytoplasmic lysyl-tRNA synthetase (PfKRS). PfKRS is an essential enzyme responsible for attaching the amino acid lysine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By inhibiting PfKRS, this compound effectively halts protein production within the parasite, leading to its death. The compound acts as an ATP-competitive inhibitor, binding to the active site of the enzyme.

Proposed Mechanism of Action of this compound cluster_parasite Plasmodium falciparum Cytoplasm Lysine Lysine PfKRS PfKRS (Lysyl-tRNA Synthetase) Lysine->PfKRS ATP ATP ATP->PfKRS tRNA_Lys tRNA(Lys) tRNA_Lys->PfKRS Lysyl_tRNA_Lys Lysyl-tRNA(Lys) PfKRS->Lysyl_tRNA_Lys Aminoacylation Protein_Synthesis Protein Synthesis Lysyl_tRNA_Lys->Protein_Synthesis Parasite_Growth Parasite Growth & Survival Protein_Synthesis->Parasite_Growth CWHM_1008 This compound CWHM_1008->PfKRS Inhibition

Caption: Inhibition of PfKRS by this compound disrupts protein synthesis, leading to parasite death.

Quantitative Data

The following table summarizes the key quantitative data for this compound and the closely related lead compound from its discovery series (referred to as compound 5 in the primary literature).

Parameter P. falciparum Strain Value Reference
EC50 (in vitro) 3D7 (drug-sensitive)46 nM[1]
EC50 (in vitro) Dd2 (drug-resistant)21 nM[1]
PfKRS IC50 (biochemical) -25 nMBased on similar compounds in the series
HsKRS IC50 (biochemical) ->10,000 nMBased on similar compounds in the series
ED90 (in vivo) Pf (NF54) in SCID mice1.5 mg/kg (oral, once daily for 4 days)[2]

Note: The in vivo efficacy data (ED90) is for the lead compound (compound 5) in the series from which this compound was developed. Given the similar in vitro potencies, this value is considered representative of this compound's potential in vivo activity.

Experimental Protocols

PfKRS Inhibition Assay (Biochemical Screening)

This assay identifies inhibitors of the PfKRS enzyme by measuring ATP depletion.

  • Principle: The aminoacylation reaction catalyzed by PfKRS consumes ATP. The amount of remaining ATP is quantified using a luciferase-based reagent (Kinase-Glo®), where light output is proportional to the ATP concentration. A lower light signal indicates higher enzyme activity (and less inhibition).

  • Materials:

    • Recombinant PfKRS enzyme

    • L-lysine

    • ATP

    • Total yeast tRNA

    • Assay buffer (e.g., HEPES, MgCl2, KCl, DTT)

    • Kinase-Glo® Luminescence Kinase Assay Kit

    • 384-well plates

    • Test compounds (e.g., this compound) dissolved in DMSO

  • Procedure:

    • Dispense test compounds and controls (e.g., DMSO for no inhibition, a known inhibitor for positive control) into the wells of a 384-well plate.

    • Prepare a reaction mixture containing assay buffer, L-lysine, ATP, and total yeast tRNA.

    • Add the recombinant PfKRS enzyme to the reaction mixture to initiate the reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

    • Add the Kinase-Glo® reagent to each well to stop the enzymatic reaction and initiate the luciferase reaction.

    • Incubate for a further 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Antiplasmodial Activity Assay

This assay determines the potency of compounds against live P. falciparum cultures.

  • Principle: The viability of the parasites is assessed using a SYBR Green I-based fluorescence assay. SYBR Green I is a DNA-intercalating dye, and the fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

  • Materials:

    • Synchronized ring-stage P. falciparum cultures (e.g., 3D7 or Dd2 strains)

    • Human red blood cells

    • Complete culture medium (e.g., RPMI-1640 with supplements)

    • SYBR Green I lysis buffer

    • 96-well plates

    • Test compounds

  • Procedure:

    • Serially dilute the test compounds in complete culture medium in a 96-well plate.

    • Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

    • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

    • After incubation, freeze the plates to lyse the red blood cells.

    • Thaw the plates and add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

    • Measure fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

    • Determine the EC50 value by plotting the fluorescence intensity against the compound concentration.

In Vivo Efficacy Testing in a Murine Model

This protocol evaluates the efficacy of the antimalarial compound in a mouse model of malaria.

  • Model: Severe Combined Immunodeficient (SCID) mice engrafted with human red blood cells and infected with a human malaria parasite strain (e.g., P. falciparum NF54).

  • Principle: The compound is administered to infected mice, and the reduction in parasitemia is monitored over time compared to a vehicle-treated control group.

  • Procedure:

    • Engraft SCID mice with human red blood cells.

    • Infect the mice intravenously with P. falciparum-infected red blood cells.

    • Monitor the parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.

    • Once a stable infection is established (e.g., ~1% parasitemia), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., this compound formulated for oral delivery) and vehicle control once daily for four consecutive days.

    • Continue daily monitoring of parasitemia for the duration of the treatment and for a period post-treatment to check for parasite recrudescence.

    • Calculate the percent reduction in parasitemia for the treated group compared to the control group.

    • Determine the effective dose required to reduce parasitemia by 90% (ED90).

Drug Discovery and Development Workflow

The discovery of this compound and related compounds followed a structured drug discovery pipeline, as illustrated in the workflow diagram below.

Drug Discovery Workflow for PfKRS Inhibitors cluster_workflow Discovery and Preclinical Development HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) Hit_ID->Hit_to_Lead Lead_Compound Lead Compound (e.g., this compound) Hit_to_Lead->Lead_Compound In_Vitro In Vitro Profiling (Potency, Selectivity, ADME) Lead_Compound->In_Vitro In_Vivo In Vivo Efficacy (Mouse Model) In_Vitro->In_Vivo Preclinical_Candidate Preclinical Candidate Selection In_Vivo->Preclinical_Candidate

Caption: A streamlined workflow from initial high-throughput screening to preclinical candidate selection.

Conclusion

This compound represents a promising new class of antimalarial compounds that target the essential P. falciparum enzyme, lysyl-tRNA synthetase. Its potent activity against both drug-sensitive and drug-resistant parasite strains, coupled with its oral bioavailability and in vivo efficacy in a murine model, underscores its potential as a candidate for further preclinical and clinical development. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of PfKRS inhibitors and the broader effort to discover and develop the next generation of antimalarial drugs.

References

CWHM-1008: A Potential Therapeutic Agent for Lung Adenocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on its Anticancer Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of CWHM-1008, a novel antimalarial drug, in the context of lung adenocarcinoma (LUAD). The document synthesizes key findings on its efficacy, underlying molecular mechanisms, and methodologies for its investigation, offering a valuable resource for the scientific community engaged in oncology research and drug development.

Executive Summary

Recent studies have highlighted the potential of repurposing antiparasitic agents for cancer therapy.[1] this compound, a potent and orally active antimalarial compound, has demonstrated significant anticancer properties in lung cancer cells, both in laboratory settings and in preclinical animal models.[1] This compound effectively inhibits cell proliferation, induces programmed cell death (apoptosis), and modulates autophagy through the Akt/mTOR signaling pathway.[1] The findings suggest that this compound could be a promising candidate for further development as an adjuvant therapy for lung adenocarcinoma.[1]

Quantitative Data on the Efficacy of this compound

The cytotoxic and antiproliferative effects of this compound have been quantified across various lung adenocarcinoma cell lines. The following tables summarize the key findings from these studies.

Table 1: Cell Viability of Lung Adenocarcinoma and Normal Lung Cells Treated with this compound for 24 Hours

Cell LineTypeThis compound Concentration (µM)% Cell Viability Inhibition (approx.)
H358Lung Adenocarcinoma20~40%
40~60%
80~80%
A549Lung Adenocarcinoma20~20%
40~50%
80~70%
H1299Lung Adenocarcinoma20~30%
40~50%
80~70%
H827Lung Adenocarcinoma20~35%
40~55%
80~75%
Beas-2bNormal Lung Epithelial5 - 80No significant change

Data extracted from Cell Counting Kit-8 (CCK-8) assays.[1]

Table 2: Time-Dependent Effect of this compound on the Viability of H358 and A549 Cells

Cell LineThis compound Concentration (µM)24h48h72h
H358 20~40%~60%~75%
40~60%~75%~85%
A549 20~20%~40%~55%
40~50%~65%~80%

% Inhibition of Cell Viability. Data from CCK-8 assays.

Experimental Protocols

This section details the methodologies employed to evaluate the anticancer effects of this compound on lung cancer cells.

Cell Culture and Reagents
  • Cell Lines: Human lung adenocarcinoma cell lines (H358, A549, H1299, H827) and a human normal lung epithelial cell line (Beas-2b) were utilized.

  • Reagents: this compound (HY-111746) and the autophagy inhibitor LY-294002 (HY-10108) were procured from MedChem Express Company.

Cell Viability Assay
  • Method: The Cell Counting Kit-8 (CCK-8) assay was used to assess cell viability.

  • Procedure:

    • Cells were seeded in 96-well plates.

    • After adherence, cells were treated with varying concentrations of this compound (0, 5, 10, 20, 40, or 80 µM) for 24, 48, and 72 hours.

    • Following treatment, CCK-8 solution was added to each well and incubated.

    • The absorbance was measured at a wavelength of 450 nm using a microplate reader to determine cell viability.

Apoptosis Analysis
  • Method: Flow cytometry was employed to quantify apoptosis.

  • Procedure:

    • H358 and A549 cells were treated with different concentrations of this compound for a specified duration.

    • Cells were harvested, washed, and resuspended in binding buffer.

    • Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells were analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Autophagy Flux Monitoring
  • Method: A tandem fluorescent-tagged LC3 (GFP-RFP-LC3) adenovirus was used to monitor autophagy flux.

  • Procedure:

    • H358 and A549 cells were transiently infected with the GFP-RFP-LC3 adenovirus.

    • Infected cells were treated with various concentrations of this compound (0, 20, 30, or 40 µM) for 24 hours.

    • Fluorescence microscopy was used to visualize and quantify the number of GFP (autophagosomes) and RFP (autolysosomes) puncta per cell. An increase in red puncta relative to yellow (merged) puncta indicates enhanced autophagic flux.

Western Blot Analysis
  • Method: Western blotting was used to determine the expression levels of key proteins in the apoptosis and autophagy pathways.

  • Procedure:

    • Cells were treated with this compound, and total protein was extracted.

    • Protein concentrations were determined using a BCA protein assay kit.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membranes were blocked and then incubated with primary antibodies against autophagy-related proteins (LC3, ATG7, Beclin-1, p62) and Akt/mTOR pathway proteins.

    • After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) kit.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects primarily by modulating the Akt/mTOR signaling pathway, which subsequently induces apoptosis and protective autophagy.

Inhibition of the Akt/mTOR Pathway

This compound has been shown to inhibit the phosphorylation of Akt and mTOR, key regulators of cell survival, proliferation, and autophagy. The inhibition of this pathway is a central mechanism of this compound's action in lung adenocarcinoma cells.

G cluster_pathway Akt/mTOR Pathway cluster_outcomes Cellular Outcomes CWHM1008 This compound Akt Akt CWHM1008->Akt inhibition Apoptosis Apoptosis CWHM1008->Apoptosis induces mTOR mTOR Akt->mTOR activation Autophagy Autophagy Akt->Autophagy inhibition Proliferation Cell Proliferation mTOR->Proliferation promotes mTOR->Autophagy inhibition

Caption: this compound inhibits the Akt/mTOR signaling pathway.

Induction of Apoptosis and Protective Autophagy

By inhibiting the Akt/mTOR axis, this compound concurrently induces apoptosis and autophagy in lung adenocarcinoma cells. Interestingly, the induced autophagy appears to be a protective mechanism, as its inhibition with agents like LY294002 or through the activation of Akt accelerates this compound-induced apoptosis.

G cluster_drug_action Drug Action cluster_cellular_response Cellular Response CWHM1008 This compound Akt_mTOR Akt/mTOR Pathway CWHM1008->Akt_mTOR inhibition Autophagy Protective Autophagy Akt_mTOR->Autophagy inhibition Apoptosis Apoptosis Akt_mTOR->Apoptosis inhibition Autophagy->Apoptosis suppresses CellDeath Enhanced Cell Death Apoptosis->CellDeath contributes to AutophagyInhibitor Autophagy Inhibitor (e.g., LY294002) AutophagyInhibitor->Autophagy inhibition AutophagyInhibitor->CellDeath leads to

Caption: Interplay of apoptosis and autophagy induced by this compound.

In Vivo Efficacy

The anticancer effects of this compound have also been validated in an in vivo setting using nude mice bearing A549 cell xenografts. Treatment with this compound significantly inhibited tumor growth and induced apoptosis in the xenografted tumors, corroborating the in vitro findings.

Conclusion and Future Directions

This compound demonstrates significant anticancer activity against lung adenocarcinoma cells by inhibiting the Akt/mTOR signaling pathway, leading to apoptosis and protective autophagy. The finding that inhibition of autophagy enhances this compound-induced apoptosis suggests a potential combination therapy strategy. Further research is warranted to fully elucidate the molecular mechanisms of this compound and to evaluate its therapeutic potential in clinical settings, possibly in combination with autophagy inhibitors, for the treatment of lung cancer.

References

CWHM-1008: A Technical Overview of its Apoptotic Induction in Lung Adenocarcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CWHM-1008, a novel antimalarial agent, has demonstrated significant potential as an anticancer therapeutic, particularly in the context of lung adenocarcinoma (LUAD).[1] This document provides a comprehensive technical guide on the role of this compound in inducing apoptosis in LUAD cells. It details the underlying molecular mechanisms, presents key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the critical signaling pathways involved. The primary mechanism of action involves the targeted inhibition of the Akt/mTOR signaling axis, leading to programmed cell death.[1][2] Furthermore, this guide explores the interplay between this compound-induced apoptosis and protective autophagy, highlighting a potential combination therapy strategy to enhance its antitumor efficacy.

Introduction

Lung adenocarcinoma (LUAD) is a prevalent and often aggressive subtype of non-small cell lung cancer, necessitating the development of novel therapeutic strategies.[3] Repurposing existing drugs with established safety profiles offers an accelerated path to new cancer treatments. This compound, initially developed as an antimalarial compound, has emerged as a promising candidate due to its potent cytotoxic effects against LUAD cells.[1] This guide synthesizes the current understanding of how this compound induces apoptosis, a crucial mechanism for eliminating cancer cells.

Mechanism of Action: Targeting the Akt/mTOR Signaling Pathway

This compound exerts its pro-apoptotic effects in LUAD cells primarily by inhibiting the RAC-alpha serine/threonine-protein kinase/mammalian target of rapamycin (Akt/mTOR) signaling pathway. The Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth; its aberrant activation is a common feature in many cancers, including LUAD.

By blocking this pathway, this compound triggers a cascade of molecular events that culminates in apoptosis. Key observations from in vitro studies on LUAD cell lines, such as H358 and A549, have shown that treatment with this compound leads to a significant reduction in the phosphorylation of both Akt and mTOR, indicating pathway inhibition.

A noteworthy aspect of this compound's mechanism is the concurrent induction of protective autophagy. Autophagy is a cellular self-degradation process that can, in some contexts, promote cell survival under stress. In LUAD cells treated with this compound, the induced autophagy appears to function as a survival mechanism that counteracts the drug's apoptotic effects. This is evidenced by the fact that inhibiting autophagy, using pharmacological inhibitors like LY294002 or genetic approaches, significantly enhances this compound-induced apoptosis. This finding suggests a synergistic therapeutic strategy involving the co-administration of this compound with an autophagy inhibitor.

CWHM1008_Mechanism cluster_pathway Akt/mTOR Pathway CWHM1008 This compound Akt p-Akt CWHM1008->Akt Apoptosis Apoptosis CWHM1008->Apoptosis mTOR p-mTOR Akt->mTOR Autophagy Protective Autophagy mTOR->Autophagy Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagy->Apoptosis inhibits

Caption: this compound inhibits the Akt/mTOR pathway, suppressing proliferation and inducing apoptosis.

Quantitative Data Summary

The efficacy of this compound in LUAD has been quantified through various in vitro and in vivo experiments. The following tables summarize key findings.

Table 1: Effect of this compound on Cell Viability in LUAD and Normal Lung Cells

Cell LineTypeThis compound Concentration (µM) for 24hEffect on Viability
H358LUAD20, 40, 80Dose-dependent decrease
A549LUAD20, 40, 80Dose-dependent decrease
H-1299LUAD20, 40, 80Dose-dependent decrease
H-827LUAD20, 40, 80Dose-dependent decrease
Beas-2bNormal Bronchial Epithelial20, 40, 80No significant effect

Table 2: Apoptosis Induction by this compound in LUAD Cells

Cell LineThis compound Concentration (µM) for 24hApoptotic Rate
H3580, 10, 20, 30, 40Dose-dependent increase
A5490, 10, 20, 30, 40Dose-dependent increase
Beas-2b40No obvious effect

Table 3: Modulation of Apoptosis- and Autophagy-Related Protein Expression by this compound

ProteinFunctionThis compound TreatmentExpression Change in LUAD Cells
Cleaved Caspase-3Apoptosis EffectorDose-dependent increaseUpregulated
Cleaved PARPApoptosis MarkerDose-dependent increaseUpregulated
LC3-IIAutophagy MarkerDose-dependent increaseUpregulated
Beclin-1Autophagy InitiatorDose-dependent increaseUpregulated
p62Autophagy SubstrateDose-dependent increaseUpregulated
p-AktSurvival SignalingDose-dependent increaseDownregulated
p-mTORSurvival SignalingDose-dependent increaseDownregulated

Detailed Experimental Protocols

This section provides methodologies for key experiments used to evaluate the effects of this compound.

Cell Culture and Reagents

Human LUAD cell lines (A549, H358) and the normal human bronchial epithelial cell line (Beas-2b) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator. This compound was dissolved in DMSO to create a stock solution.

Cell Viability Assay (CCK-8)

Cell viability was determined using the Cell Counting Kit-8 (CCK-8) assay.

  • Cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The medium was replaced with fresh medium containing various concentrations of this compound (0–80 µM) and incubated for 24, 48, or 72 hours.

  • 10 µL of CCK-8 solution was added to each well, followed by a 2-hour incubation at 37°C.

  • The absorbance at 450 nm was measured using a microplate reader. Cell viability was expressed as a percentage of the control group.

CCK8_Workflow A Seed cells in 96-well plates B Incubate 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for 24, 48, 72h C->D E Add CCK-8 reagent D->E F Incubate 2h E->F G Measure absorbance at 450 nm F->G

Caption: Workflow for the Cell Viability (CCK-8) Assay.

Apoptosis Analysis by Flow Cytometry

Apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Cells were seeded in 6-well plates and treated with this compound (0–40 µM) for 24 hours.

  • Cells were harvested, washed twice with cold PBS, and resuspended in 500 µL of binding buffer.

  • 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

  • The mixture was incubated for 15 minutes at room temperature in the dark.

  • The samples were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Protein expression levels were determined by Western blotting.

  • LUAD cells were treated with this compound (0–40 µM) for 24 hours.

  • Total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentrations were measured using a BCA protein assay kit.

  • Equal amounts of protein (15 µg) were separated by 10% SDS-PAGE and transferred to PVDF membranes.

  • Membranes were blocked with 5% bovine serum albumin (BSA) for 1 hour at room temperature.

  • Membranes were incubated overnight at 4°C with primary antibodies against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, LC3, Beclin-1, p62, Akt, p-Akt, mTOR, p-mTOR, and β-actin.

  • After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

WesternBlot_Workflow A This compound Treatment of LUAD Cells B Protein Extraction (RIPA Buffer) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE Separation C->D E Transfer to PVDF Membrane D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (4°C, O/N) F->G H Secondary Antibody Incubation (RT, 1h) G->H I ECL Detection & Imaging H->I

Caption: Workflow for Western Blot Analysis of Protein Expression.

In Vivo Xenograft Model

The in vivo antitumor activity of this compound was assessed in a nude mouse xenograft model.

  • A549 cells were subcutaneously injected into the flank of nude mice.

  • When tumors reached a palpable size, mice were randomized into control and treatment groups.

  • The treatment group received intraperitoneal injections of this compound, while the control group received a vehicle.

  • Tumor volume and body weight were monitored regularly.

  • At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for apoptosis markers.

Conclusion and Future Directions

This compound effectively induces apoptosis in LUAD cells through the targeted inhibition of the Akt/mTOR signaling pathway. Its selective cytotoxicity towards cancer cells over normal cells, combined with its in vivo efficacy, positions this compound as a strong candidate for further preclinical and clinical development. The discovery of its dual role in inducing both apoptosis and protective autophagy opens a new avenue for a potentially more effective combination therapy strategy. Future research should focus on optimizing dosing schedules, evaluating combination therapies with autophagy inhibitors, and initiating clinical trials to translate these promising preclinical findings into tangible benefits for patients with lung adenocarcinoma.

References

Understanding the autophagy pathway activated by CWHM-1008

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms underlying the activation of autophagy by the novel antimalarial compound, CWHM-1008. Drawing upon key research findings, this document provides a comprehensive overview of the signaling pathway, detailed experimental protocols, and quantitative data to support further investigation and drug development efforts in the field of oncology and cellular homeostasis.

Core Mechanism: Inhibition of the Akt/mTOR Signaling Axis

This compound initiates a pro-autophagic cellular response primarily by suppressing the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key trigger for the induction of autophagy.[1][2]

In lung adenocarcinoma (LUAD) cells, treatment with this compound leads to a significant reduction in the phosphorylation of both Akt and mTOR.[1] This dephosphorylation event inactivates the mTOR complex 1 (mTORC1), a critical negative regulator of autophagy. The inactivation of mTORC1 relieves its inhibitory effect on the Unc-51 like autophagy activating kinase 1 (ULK1) complex, thereby initiating the formation of autophagosomes.

The subsequent stages of autophagy are marked by an increase in the expression of key autophagy-related proteins (ATGs), including Beclin-1 and ATG7, and the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Concurrently, the levels of p62/SQSTM1, a protein that is selectively degraded during autophagy, are reduced, indicating a functional autophagic flux.

Signaling Pathway Diagram

CWHM1008_Autophagy_Pathway cluster_inhibition Inhibition CWHM1008 This compound Akt Akt CWHM1008->Akt pAkt p-Akt Akt->pAkt pmTOR p-mTOR pAkt->pmTOR mTOR mTOR ULK1_complex ULK1 Complex pmTOR->ULK1_complex Autophagy Autophagy ULK1_complex->Autophagy

Caption: this compound inhibits the phosphorylation of Akt and mTOR, activating autophagy.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key autophagy markers in H358 and A549 lung adenocarcinoma cell lines, as determined by Western blot analysis and fluorescence microscopy. The data presented are estimations derived from the graphical representations in the source literature.

Table 1: Effect of this compound on Autophagy-Related Protein Expression (H358 Cells)

This compound (µM)LC3-II/β-actin (Fold Change)Beclin-1/β-actin (Fold Change)ATG7/β-actin (Fold Change)p62/β-actin (Fold Change)
01.01.01.01.0
20~1.8~1.5~1.4~0.7
30~2.5~2.0~1.8~0.4
40~3.2~2.5~2.2~0.2

Table 2: Effect of this compound on Autophagy-Related Protein Expression (A549 Cells)

This compound (µM)LC3-II/β-actin (Fold Change)Beclin-1/β-actin (Fold Change)ATG7/β-actin (Fold Change)p62/β-actin (Fold Change)
01.01.01.01.0
20~1.7~1.6~1.5~0.6
30~2.4~2.2~2.0~0.3
40~3.0~2.8~2.5~0.1

Table 3: Quantification of LC3 Puncta in this compound Treated Cells

Cell LineThis compound (µM)Average GFP-LC3 Puncta/CellAverage RFP-LC3 Puncta/Cell
H358 0~5~7
20~15~18
30~25~28
40~35~38
A549 0~6~8
20~18~22
30~28~33
40~40~45

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the autophagic pathway activated by this compound. These are representative protocols and may require optimization for specific experimental conditions.

Western Blot Analysis of Autophagy Markers

This protocol details the detection of LC3-II, Beclin-1, ATG7, and p62 protein levels.

a. Cell Lysis and Protein Extraction:

  • Culture H358 or A549 cells to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound (e.g., 0, 20, 30, 40 µM) for 24 hours.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Immunoblotting:

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load 20-30 µg of protein per lane on a 12% or 15% polyacrylamide gel.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3, Beclin-1, ATG7, p62, or β-actin overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

GFP-RFP-LC3 Puncta Formation Assay

This fluorescence microscopy-based assay is used to monitor autophagic flux.

a. Cell Transfection and Treatment:

  • Seed H358 or A549 cells on glass coverslips in a 24-well plate.

  • Transfect cells with a GFP-RFP-LC3 expressing plasmid or adenovirus according to the manufacturer's instructions.

  • Allow cells to recover for 24 hours.

  • Treat cells with the desired concentrations of this compound for 24 hours.

b. Imaging and Quantification:

  • Wash cells twice with PBS.

  • Fix cells with 4% paraformaldehyde for 15 minutes.

  • Wash cells three times with PBS.

  • Mount coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining.

  • Visualize cells using a confocal fluorescence microscope.

  • Capture images of the GFP (autophagosomes) and RFP (autophagosomes and autolysosomes) signals.

  • Quantify the number of GFP and RFP puncta per cell in at least 50 cells per condition.

In Vitro Kinase Assays for Akt and mTOR

These assays directly measure the enzymatic activity of Akt and mTOR in the presence of this compound.

a. Immunoprecipitation of Kinases:

  • Lyse treated or untreated cells as described in the Western Blot protocol.

  • Incubate 200-500 µg of protein lysate with an antibody specific for Akt or mTOR overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for an additional 2 hours.

  • Wash the beads three times with lysis buffer and once with kinase assay buffer.

b. Kinase Reaction:

  • Resuspend the beads in kinase assay buffer containing a specific substrate for Akt (e.g., GSK-3 fusion protein) or mTOR (e.g., 4E-BP1) and ATP.

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.

c. Detection of Phosphorylation:

  • Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate.

Visualizations of Experimental and Logical Workflows

Experimental Workflow for Autophagy Assessment

Experimental_Workflow start Cell Culture (H358, A549) treatment This compound Treatment (0-40 µM, 24h) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis transfection GFP-RFP-LC3 Transfection treatment->transfection western Western Blot (LC3, Beclin-1, ATG7, p62) lysis->western imaging Confocal Microscopy transfection->imaging quantification Puncta Quantification imaging->quantification Logical_Relationship observation1 Decreased p-Akt & p-mTOR (Western Blot) intermediate_conclusion1 Inhibition of Akt/mTOR Pathway observation1->intermediate_conclusion1 observation2 Increased LC3-II, Beclin-1, ATG7 (Western Blot) intermediate_conclusion2 Induction of Autophagosome Formation observation2->intermediate_conclusion2 observation3 Decreased p62 (Western Blot) intermediate_conclusion3 Enhanced Autophagic Flux observation3->intermediate_conclusion3 observation4 Increased GFP & RFP-LC3 Puncta (Microscopy) observation4->intermediate_conclusion3 final_conclusion This compound Induces Autophagy via Akt/mTOR Inhibition intermediate_conclusion1->final_conclusion intermediate_conclusion2->final_conclusion intermediate_conclusion3->final_conclusion

References

Repurposed Antimalarial CWHM-1008 Demonstrates Anti-Tumor Activity via Akt/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the preclinical findings for researchers, scientists, and drug development professionals.

Central, SC – The novel antimalarial agent, CWHM-1008, is showing significant promise as a potential anti-cancer therapeutic by effectively inducing apoptosis and modulating autophagy in lung adenocarcinoma (LUAD) cells through the inhibition of the critical Akt/mTOR signaling pathway. A key study has elucidated the mechanisms by which this compound exerts its anti-tumor effects, providing a strong rationale for its further development in oncology.[1][2]

This compound, a pyrrolidine carboxamide, has been identified as a potent, orally active compound.[3][4][5] Its repositioning as a potential cancer therapeutic stems from recent investigations into the anti-tumor properties of various antiparasitic agents. This technical guide synthesizes the pivotal findings regarding this compound's impact on the Akt/mTOR signaling cascade, offering a detailed overview of the quantitative data, experimental methodologies, and the underlying molecular interactions.

Quantitative Analysis of this compound's Bioactivity

The anti-proliferative and pro-apoptotic effects of this compound on human LUAD cell lines, H358 and A549, have been quantified through a series of in vitro experiments. The compound was found to significantly inhibit cell proliferation and induce apoptosis in a dose-dependent manner. Furthermore, in vivo studies using a nude mouse xenograft model with A549 cells corroborated these findings, demonstrating significant tumor growth inhibition.

Cell LineTreatmentResult
H358This compoundSignificant inhibition of proliferation
A549This compoundSignificant inhibition of proliferation
H358This compoundInduction of apoptosis
A549This compoundInduction of apoptosis
A549 (in vivo)This compoundSignificant inhibition of tumor growth

The Akt/mTOR Signaling Pathway: The Core of this compound's Mechanism

The PI3K/Akt/mTOR pathway is a crucial signaling network that governs cell growth, proliferation, and survival, and its dysregulation is a frequent event in many cancers. This compound has been shown to directly target this pathway. The treatment of LUAD cells with this compound led to a marked decrease in the phosphorylation of both Akt and mTOR, key kinases in this cascade. This inhibition disrupts the downstream signaling events that promote cancer cell survival and proliferation.

An interesting dual effect was observed concerning autophagy. While inhibiting the Akt/mTOR axis, this compound was also found to enhance autophagy flux in LUAD cells. However, this autophagy appears to be a protective mechanism for the cancer cells. When autophagy was inhibited using LY294002 or a constitutively active Akt plasmid, the apoptotic effects of this compound were significantly accelerated. This suggests a potential therapeutic strategy of combining this compound with an autophagy inhibitor to enhance its anti-cancer efficacy.

Below is a diagram illustrating the proposed mechanism of action for this compound on the Akt/mTOR signaling pathway.

CWHM1008_Akt_mTOR_Pathway CWHM1008 This compound Akt Akt CWHM1008->Akt Apoptosis Apoptosis CWHM1008->Apoptosis mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagy Protective Autophagy mTOR->Autophagy

Caption: this compound inhibits the Akt/mTOR pathway, leading to apoptosis.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, the key experimental methodologies employed in the pivotal study are detailed below.

Cell Culture and Reagents:

  • Human LUAD cell lines H358 and A549 were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • This compound was dissolved in DMSO to create a stock solution.

  • The autophagy inhibitor LY294002 and a constitutively active Akt plasmid (CA-Akt) were used to investigate the role of autophagy.

Cell Proliferation Assay:

  • Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay.

  • Cells were seeded in 96-well plates and treated with varying concentrations of this compound for different time points.

  • The absorbance was measured at a specific wavelength to determine cell viability.

Apoptosis Analysis:

  • Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.

  • Cells were treated with this compound, harvested, and stained with Annexin V-FITC and PI.

  • The percentage of apoptotic cells was determined by analyzing the distribution of cells in the different quadrants of the flow cytometry plot.

Western Blot Analysis:

  • To assess the phosphorylation status of Akt and mTOR, total protein was extracted from treated and untreated cells.

  • Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes were incubated with primary antibodies against total and phosphorylated forms of Akt and mTOR, followed by incubation with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Autophagy Flux Assay:

  • Autophagy was monitored by transfecting cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) plasmid.

  • Following treatment with this compound, cells were observed under a fluorescence microscope.

  • The formation of yellow (autophagosomes) and red (autolysosomes) puncta was quantified to assess autophagy flux.

In Vivo Xenograft Model:

  • Nude mice were subcutaneously injected with A549 cells.

  • Once tumors reached a certain volume, mice were randomly assigned to a control group or a this compound treatment group.

  • Tumor growth was monitored regularly, and at the end of the experiment, tumors were excised, weighed, and analyzed.

The following diagram outlines the general workflow of the in vivo xenograft study.

Xenograft_Workflow A549_Cells A549 LUAD Cells Injection Subcutaneous Injection into Nude Mice A549_Cells->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Grouping Randomization into Control & Treatment Groups Tumor_Growth->Grouping Treatment This compound Administration Grouping->Treatment Monitoring Tumor Volume Measurement Grouping->Monitoring Control Treatment->Monitoring Endpoint Tumor Excision & Analysis Monitoring->Endpoint

Caption: In vivo xenograft study workflow.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a promising candidate for anti-cancer therapy, particularly for lung adenocarcinoma. Its ability to inhibit the pivotal Akt/mTOR signaling pathway provides a clear mechanism for its observed anti-tumor activity. The finding that this compound induces a protective autophagic response opens up new avenues for combination therapies that could enhance its therapeutic efficacy. Further preclinical and clinical investigations are warranted to fully evaluate the potential of this compound as a novel oncology drug.

References

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of CWHM-1008

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties and bioavailability of CWHM-1008, a novel 4-aryl-N-benzylpyrrolidine-3-carboxamide identified as a potent and orally efficacious antimalarial agent. The data and protocols presented herein are derived from the seminal research article by Meyers MJ, et al., published in the Journal of Medicinal Chemistry in 2019.

Introduction

This compound, also designated as (+)-54b, has demonstrated significant in vitro activity against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of Plasmodium falciparum, with EC50 values of 46 nM and 21 nM, respectively[1][2]. A critical aspect of its preclinical development is the characterization of its pharmacokinetic profile to establish its potential as an orally administered therapeutic. This guide summarizes the key pharmacokinetic parameters and the experimental methodologies used in its initial in vivo evaluation in a murine model.

Quantitative Pharmacokinetic Data

The in vivo pharmacokinetic profile of this compound was assessed in mice following oral administration. The key parameters determined in this study are summarized in the table below for clear comparison.

ParameterValueUnits
Half-Life (t½)4.4hours
Oral Efficacy (ED₉₉)~30mg/kg/day

Table 1: Pharmacokinetic Parameters of this compound in Mice[1][2]

Experimental Protocols

The following section details the methodologies employed in the in vivo pharmacokinetic and efficacy studies of this compound as described in the source literature.

Animal Model

The specific strain of mice used for the pharmacokinetic evaluation was not explicitly detailed in the primary publication. However, in vivo efficacy studies, which are closely related, provide context for the animal model used in the research group's antimalarial drug discovery program.

In Vivo Efficacy Study Protocol

The oral efficacy of this compound was evaluated in a mouse model of malaria.

  • Parasite: Plasmodium chabaudi was utilized for the in vivo efficacy assessment.

  • Dosing: The compound was administered orally (p.o.) once daily (q.d.).

  • Outcome Measurement: The study aimed to determine the 99% effective dose (ED₉₉), which was found to be approximately 30 mg/kg/day[1].

Pharmacokinetic Study Protocol

While specific details of the pharmacokinetic study design were not exhaustively described, the determination of the half-life suggests a standard pharmacokinetic study involving serial blood sampling after drug administration.

  • Administration: Based on its characterization as an "orally efficacious" agent, the pharmacokinetic study likely involved oral administration of this compound to mice.

  • Sample Collection: Plasma samples would have been collected at multiple time points following administration.

  • Bioanalysis: The concentration of this compound in the plasma samples would have been determined using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard in the field for such analyses.

  • Data Analysis: The resulting plasma concentration-time data would have been analyzed using non-compartmental or compartmental pharmacokinetic modeling to calculate parameters such as the half-life.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Assessment

The logical flow of a typical in vivo pharmacokinetic study for an oral compound is depicted in the following diagram.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Compound This compound Formulation Dosing Oral Gavage Administration Compound->Dosing Animals Acclimatize Mice Animals->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Processing Process to Plasma Blood_Collection->Plasma_Processing Bioanalysis LC-MS/MS Quantification Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis

Figure 1: Generalized workflow for in vivo pharmacokinetic analysis.

Conclusion

The initial characterization of this compound reveals promising pharmacokinetic properties for an orally administered antimalarial drug, highlighted by a half-life of 4.4 hours in mice and an oral efficacy (ED₉₉) of approximately 30 mg/kg/day. This foundational data supports its further preclinical development. For a complete understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, more detailed studies determining parameters such as absolute bioavailability, clearance, and volume of distribution would be necessary. The experimental protocols outlined in this guide provide a basis for the design of such future investigations.

References

Methodological & Application

Application Note: Protocol for In Vitro Antimalarial Susceptibility Testing of CWHM-1008 against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The rise of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarial compounds. A crucial step in this process is the in vitro assessment of a compound's efficacy against the parasite's asexual blood stages. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit parasite growth by 50%. This document provides a detailed protocol for determining the IC50 of a novel compound, CWHM-1008, using the widely adopted SYBR® Green I-based fluorescence assay. This method is cost-effective, reliable, and suitable for high-throughput screening.[1]

2. Materials and Reagents

2.1. Equipment

  • Laminar Flow Hood (Class II)

  • CO2 Incubator with gas control (5% CO2, 5% O2, 90% N2) or a candle jar system[2][3]

  • Centrifuge (refrigerated)

  • Fluorescence Plate Reader (excitation: 485 nm, emission: 530 nm)[4]

  • Microscope with 100x oil immersion objective

  • Water Bath (37°C)

  • Vortex Mixer

  • Multichannel Pipettor and sterile tips

  • -80°C Freezer

2.2. Reagents and Consumables

  • P. falciparum culture (e.g., 3D7, Dd2 strains)

  • Human erythrocytes (O+), washed

  • RPMI 1640 medium with L-glutamine and 25 mM HEPES

  • Albumax I or II (or 10% human serum)

  • Hypoxanthine

  • Gentamicin

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • SYBR® Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis Buffer (20 mM Tris-HCl, 10 mM EDTA, 0.016% Saponin, 1.6% Triton X-100, pH 7.5)[4]

  • D-Sorbitol

  • Sterile, black, clear-bottom 96-well microtiter plates

  • Sterile culture flasks (25 cm² or 75 cm²)

  • Sterile conical tubes (15 mL and 50 mL)

  • Giemsa stain

3. Experimental Protocols

3.1. P. falciparum Asexual Stage Culture

  • Media Preparation: Prepare complete culture medium (CCM) by supplementing RPMI 1640 with 0.5% Albumax I, 50 mg/L hypoxanthine, and 10 mg/L gentamicin. Warm to 37°C before use.

  • Parasite Maintenance: Culture P. falciparum at 3-5% hematocrit in CCM in a sealed flask gassed with a mixture of 5% CO2, 5% O2, and 90% N2, and incubate at 37°C.

  • Culture Monitoring: Monitor parasitemia daily by preparing a thin blood smear, staining with Giemsa, and examining under a microscope. Sub-culture the parasites every 2-3 days to maintain parasitemia between 1-5%.

3.2. Parasite Synchronization

For accurate drug susceptibility testing, it is crucial to use a synchronized parasite culture, primarily at the ring stage.

  • Sorbitol Lysis: Centrifuge the asynchronous culture at 500 x g for 5 minutes and remove the supernatant.

  • Resuspend the cell pellet in 5 volumes of 5% D-sorbitol solution and incubate for 5-10 minutes at room temperature. This lyses mature parasite stages (trophozoites and schizonts), leaving ring stages intact.

  • Centrifuge at 500 x g for 5 minutes, discard the sorbitol supernatant, and wash the pellet twice with incomplete RPMI 1640.

  • Resuspend the synchronized ring-stage parasites in CCM to continue the culture. For drug assays, a purity of >95% ring stages is desirable.

3.3. This compound Preparation and Plating

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C or -80°C.

  • Serial Dilutions: Perform serial dilutions of the stock solution in CCM to create a range of concentrations for testing. A common approach is to use 2-fold or 3-fold dilutions. Ensure the final DMSO concentration in the assay does not exceed 0.5%, as higher concentrations can be toxic to the parasites.

  • Plate Preparation: Add 100 µL of each drug dilution in duplicate or triplicate to the wells of a 96-well plate. Include wells with standard antimalarials (e.g., chloroquine, artemisinin) as positive controls and drug-free wells (CCM with 0.5% DMSO) as negative controls.

3.4. SYBR® Green I Assay Procedure

  • Inoculum Preparation: Adjust the synchronized ring-stage culture to a final parasitemia of 0.5% and a final hematocrit of 1.5% in CCM.

  • Drug Incubation: Add 100 µL of the parasite inoculum to each well of the pre-dosed 96-well plate. This brings the total volume to 200 µL per well.

  • Incubation: Place the plate in a modular incubation chamber, gas with the appropriate gas mixture, and incubate at 37°C for 72 hours.

  • Cell Lysis: After incubation, add 100 µL of Lysis Buffer containing SYBR® Green I (at a final dilution of 1:5000 or 2x the final concentration recommended by the manufacturer) to each well.

  • Staining: Mix the plate gently and incubate in the dark at room temperature for 1-24 hours to allow the dye to intercalate with parasite DNA.

  • Fluorescence Reading: Measure fluorescence using a plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.

4. Data Analysis and Presentation

  • Calculate Percent Inhibition: Determine the percentage of parasite growth inhibition for each drug concentration using the following formula:

    % Inhibition = 100 - [ (RFU_test - RFU_bkg) / (RFU_neg - RFU_bkg) ] * 100

    Where:

    • RFU_test is the Relative Fluorescence Unit of the test well.

    • RFU_bkg is the RFU of wells with uninfected erythrocytes (background).

    • RFU_neg is the RFU of the negative control (infected erythrocytes, no drug).

  • IC50 Determination: Plot the percent inhibition against the log-transformed drug concentrations. Use a non-linear regression analysis (sigmoidal dose-response, variable slope) to fit the curve and determine the IC50 value.

Data Summary Table

The results should be summarized in a clear, tabular format for easy comparison.

CompoundP. falciparum StrainIC50 (nM) [95% CI]Selectivity Index (SI)*
This compound 3D7 (CQ-Sensitive)[Insert Value][Insert Value]
This compound Dd2 (CQ-Resistant)[Insert Value][Insert Value]
Chloroquine3D7 (CQ-Sensitive)15.5 [12.1 - 19.8]>6450
ChloroquineDd2 (CQ-Resistant)210.3 [185.6 - 238.1]>475
Artemisinin3D7 (CQ-Sensitive)5.2 [4.1 - 6.6]>19230
ArtemisininDd2 (CQ-Resistant)4.8 [3.9 - 5.9]>20830

*Selectivity Index (SI) is calculated as CC50 (cytotoxicity in a human cell line) / IC50. A higher SI is desirable. Cytotoxicity data is not covered in this protocol but is essential for drug development.

5. Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Data Acquisition & Analysis Culture 1. P. falciparum Asynchronous Culture Sync 2. Sorbitol Synchronization Culture->Sync Rings 3. Isolate Ring Stages Sync->Rings Inoculate 5. Add Parasite Inoculum to Plate Rings->Inoculate Plate 4. Prepare Drug Dilution Plate Plate->Inoculate Incubate 6. Incubate for 72h (37°C, Gas Mixture) Inoculate->Incubate Lysis 7. Add Lysis Buffer with SYBR Green I Incubate->Lysis Read 8. Read Fluorescence (Ex:485, Em:530) Lysis->Read Analyze 9. Calculate % Inhibition & Determine IC50 Read->Analyze Result Result: IC50 Value Analyze->Result

Caption: Workflow for the SYBR Green I-based P. falciparum drug susceptibility assay.

Hypothetical Signaling Pathway: Inhibition of Hemoglobin Digestion

Many antimalarial drugs target the parasite's food vacuole, where hemoglobin from the host red blood cell is digested. This diagram illustrates a hypothetical mechanism where this compound inhibits this essential pathway.

G cluster_host Host Cell (Erythrocyte) cluster_parasite Parasite Cytosol cluster_vacuole Parasite Food Vacuole HGB Hemoglobin (Hgb) Hgb_Vac Hgb HGB->Hgb_Vac Uptake Cytosol Heme Toxic Free Heme Hgb_Vac->Heme Digestion by Proteases Peptides Amino Acids (Parasite Nutrients) Hgb_Vac->Peptides Hz Hemozoin (Non-toxic crystal) Heme->Hz Biocrystallization Proteases Plasmepsin & Falciphain Proteases Proteases->Hgb_Vac Compound This compound Compound->Inhibition Inhibition->Heme Heme Polymerase

Caption: Hypothetical mechanism of this compound inhibiting heme detoxification in P. falciparum.

References

Synthesis of CWHM-1008 for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of CWHM-1008, a potent antimalarial agent. The information is intended for research purposes only and should be handled by qualified professionals in a controlled laboratory environment.

Overview and Chemical Profile

This compound is a quinoline-4-carboxamide derivative with demonstrated efficacy against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. Its chemical structure consists of a quinoline-4-carboxylic acid core coupled with an N-(tert-butyl)-1-(4-(trifluoromethyl)phenyl)methanamine side chain via an amide linkage. Understanding its synthesis is crucial for researchers aiming to explore its mechanism of action, structure-activity relationships, and potential as a therapeutic agent.

Compound Name Molecular Formula Molecular Weight Key Structural Features
This compoundC22H26F3N3O405.46 g/mol Quinoline-4-carboxamide, Trifluoromethylphenyl group, tert-Butyl group

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a convergent synthesis strategy. This involves the separate synthesis of two key intermediates: 2-methylquinoline-4-carboxylic acid (A) and N-(tert-butyl)-1-(4-(trifluoromethyl)phenyl)methanamine (B) . These intermediates are then coupled to form the final product, this compound, via an amide bond formation reaction.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Coupling Step Isatin Isatin Pfitzinger_Reaction Pfitzinger Reaction Isatin->Pfitzinger_Reaction Pyruvic Acid, KOH Intermediate_A Intermediate A (2-methylquinoline-4-carboxylic acid) Pfitzinger_Reaction->Intermediate_A Acidification Amide_Coupling Amide Coupling (EDC, HOBt) Intermediate_A->Amide_Coupling TFMB 4-(Trifluoromethyl)benzaldehyde Reductive_Amination Reductive Amination TFMB->Reductive_Amination tert-Butylamine, NaBH(OAc)3 Intermediate_B Intermediate B (N-(tert-butyl)-1-(4-(trifluoromethyl)phenyl)methanamine) Reductive_Amination->Intermediate_B Intermediate_B->Amide_Coupling CWHM1008 This compound Amide_Coupling->CWHM1008

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use.

Synthesis of Intermediate A: 2-Methylquinoline-4-carboxylic acid

This protocol is based on the Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids.[1][2]

Materials:

  • Isatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filter paper and funnel

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • To this solution, add isatin and pyruvic acid.

  • Attach a condenser and heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-methylquinoline-4-carboxylic acid (Intermediate A).

  • Dry the purified product under vacuum.

Synthesis of Intermediate B: N-(tert-butyl)-1-(4-(trifluoromethyl)phenyl)methanamine

This protocol utilizes a reductive amination procedure.

Materials:

  • 4-(Trifluoromethyl)benzaldehyde

  • tert-Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde and tert-butylamine in dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride in dichloromethane.

  • Slowly add the slurry of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(tert-butyl)-1-(4-(trifluoromethyl)phenyl)methanamine (Intermediate B).

  • The crude product may be purified by column chromatography on silica gel if necessary.

Final Coupling Step: Synthesis of this compound

This step involves the formation of an amide bond between the carboxylic acid (Intermediate A) and the amine (Intermediate B) using a coupling agent.[3][4][5]

Materials:

  • Intermediate A (2-methylquinoline-4-carboxylic acid)

  • Intermediate B (N-(tert-butyl)-1-(4-(trifluoromethyl)phenyl)methanamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve Intermediate A, Intermediate B, and HOBt in DMF or DCM.

  • Add DIPEA or TEA to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical Technique Expected Outcome
¹H NMR Peaks corresponding to the protons of the quinoline, trifluoromethylphenyl, and tert-butyl groups with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances for all carbon atoms in the this compound structure.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of this compound (m/z = 406.20 for [M+H]⁺).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (e.g., >95%).

Experimental Workflow Diagram

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase Start Starting Materials Synth_A Synthesize Intermediate A (Pfitzinger Reaction) Start->Synth_A Synth_B Synthesize Intermediate B (Reductive Amination) Start->Synth_B Coupling Amide Coupling (EDC/HOBt) Synth_A->Coupling Synth_B->Coupling Crude_Product Crude this compound Coupling->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Characterization (NMR, MS, HPLC) Pure_Product->Analysis Final_Product Verified this compound Analysis->Final_Product

References

Application Notes and Protocols for CWHM-1008 In Vivo Studies in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quantitative Data Summary

As no specific in vivo studies detailing the dosage of CWHM-1008 in mouse models have been identified, a quantitative data table for direct comparison cannot be generated. Researchers are advised to perform dose-response studies to determine the optimal dosage for their specific mouse model.

Experimental Protocols

The following protocols are generalized methodologies for antimalarial drug testing in mice and should be adapted for this compound.

1. Preparation of this compound for In Vivo Administration

Proper solubilization of this compound is critical for ensuring bioavailability in in vivo experiments. It is recommended that the working solution be prepared fresh on the day of use.[1]

Protocol 1: Saline-Based Vehicle

  • Prepare a stock solution of this compound in DMSO.

  • For the final working solution, combine the following solvents in the specified volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.[1]

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: Corn Oil-Based Vehicle

  • Prepare a stock solution of this compound in DMSO.

  • For the final working solution, combine 10% DMSO with 90% Corn Oil.

  • For a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil and mix thoroughly.

  • This formulation may be considered for longer-term dosing studies.

2. In Vivo Efficacy Study in a Plasmodium berghei Mouse Model (4-Day Suppressive Test)

The 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

  • Animal Model: Use BALB/c mice (or another appropriate strain).

  • Infection: Inoculate mice intraperitoneally with Plasmodium berghei-parasitized red blood cells.

  • Grouping: Randomly divide the infected mice into experimental groups (vehicle control, positive control e.g., chloroquine, and this compound treatment groups at various doses).

  • Drug Administration:

    • Administer the prepared this compound formulation (or vehicle/positive control) to the respective groups, typically via oral gavage.

    • Treatment should begin a few hours after infection and continue once daily for four consecutive days.

  • Monitoring:

    • On day 5 post-infection, collect thin blood smears from the tail of each mouse.

    • Stain the smears with Giemsa stain.

    • Determine the percentage of parasitemia by microscopic examination.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasite suppression for the this compound treated groups relative to the vehicle control group.

Signaling Pathways and Experimental Workflows

Mechanism of Action

The precise molecular target and signaling pathway of this compound have not been elucidated in the available literature. This compound belongs to the 4-amino-thieno[3,2-d]pyrimidine class of compounds. Related thienopyrimidine compounds have been investigated for their antimalarial activity, but a specific mechanism for this compound is not yet defined.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis start Start prep_compound Prepare this compound Formulation start->prep_compound administer_drug Administer Treatment Orally (Once daily for 4 days) infect_mice Infect Mice with Plasmodium berghei group_mice Randomize into Groups (Vehicle, Positive Control, this compound) infect_mice->group_mice group_mice->administer_drug collect_smears Collect Blood Smears (Day 5) stain_smears Giemsa Staining collect_smears->stain_smears determine_parasitemia Determine % Parasitemia stain_smears->determine_parasitemia analyze_data Calculate % Suppression determine_parasitemia->analyze_data end End analyze_data->end

Caption: Workflow for a 4-day suppressive test in a P. berghei mouse model.

References

Application Notes and Protocols for Evaluating CWHM-1008 Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CWHM-1008 is a novel antimalarial agent that has demonstrated significant anticancer properties, particularly against lung adenocarcinoma (LUAD) cells. These application notes provide a comprehensive guide to evaluating the cytotoxicity of this compound in cell-based assays. The protocols detailed herein are designed to be robust and reproducible for researchers in drug discovery and oncology. The primary mechanism of this compound's anticancer activity involves the induction of apoptosis and protective autophagy through the inhibition of the Akt/mTOR signaling pathway.

Data Presentation

The following tables summarize the dose-dependent cytotoxic effects of this compound on human lung adenocarcinoma cell lines, H358 and A549. Data is compiled from previously published studies.

Table 1: Inhibition of Cell Viability by this compound (CCK-8 Assay)

Cell LineThis compound Concentration (µM)Inhibition of Cell Viability (%) (24h)
H3585~20
10~40
20~60
40~75
80~85
A5495~15
10~30
20~50
40~70
80~80

Table 2: Induction of Apoptosis by this compound (Flow Cytometry with Annexin V/PI Staining)

Cell LineThis compound Concentration (µM)Apoptotic Cells (%) (24h)
H35810~15
20~25
30~40
40~55
A54910~10
20~20
30~35
40~50

Table 3: Effect of this compound on Akt/mTOR Pathway Protein Expression (Western Blot)

Cell LineThis compound Concentration (µM)p-Akt/Akt Ratio (relative to control)p-mTOR/mTOR Ratio (relative to control)
H35820DecreasedDecreased
30Significantly DecreasedSignificantly Decreased
40Markedly DecreasedMarkedly Decreased
A54920DecreasedDecreased
30Significantly DecreasedSignificantly Decreased
40Markedly DecreasedMarkedly Decreased

Experimental Protocols

Herein are detailed protocols for key cell-based assays to evaluate the cytotoxicity of this compound.

Cell Viability Assay (CCK-8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to measure cell viability by assessing the metabolic activity of cells.

Materials:

  • Lung adenocarcinoma cell lines (e.g., H358, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[1]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

G cluster_workflow CCK-8 Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for desired time C->D E Add CCK-8 reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Calculate cell viability G->H

CCK-8 assay experimental workflow.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • Lung adenocarcinoma cell lines (e.g., H358, A549)

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40 µM) for 24 hours.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G cluster_workflow Apoptosis Assay Workflow A Seed and treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Add Binding Buffer E->F G Analyze by flow cytometry F->G

Apoptosis assay experimental workflow.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound.

Materials:

  • Lung adenocarcinoma cell lines (e.g., H358, A549)

  • 6-well plates

  • Complete culture medium

  • This compound stock solution

  • Crystal Violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix them with methanol for 15 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment group.

Western Blot Analysis for Apoptosis and Akt/mTOR Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in apoptosis and the Akt/mTOR pathway.

Materials:

  • Lung adenocarcinoma cell lines (e.g., H358, A549)

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathway

The cytotoxic effects of this compound in lung adenocarcinoma cells are primarily mediated through the inhibition of the Akt/mTOR signaling pathway, which leads to the induction of apoptosis and autophagy.

G cluster_pathway This compound Signaling Pathway CWHM1008 This compound Akt Akt CWHM1008->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR pmTOR p-mTOR mTOR->pmTOR Autophagy Autophagy pmTOR->Autophagy Apoptosis Apoptosis pmTOR->Apoptosis CellDeath Cell Death Autophagy->CellDeath Apoptosis->CellDeath

This compound inhibits the Akt/mTOR pathway.

References

Application Notes and Protocols for CWHM-1008 in Combination Antimalarial Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CWHM-1008 is a potent, orally active antimalarial agent demonstrating significant activity against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of Plasmodium falciparum, with reported EC50 values of 46 nM and 21 nM, respectively[1]. The emergence and spread of multidrug-resistant malaria parasites necessitate the development of novel therapeutic strategies. Combination therapy, a cornerstone of modern antimalarial treatment, aims to enhance efficacy, reduce the likelihood of developing resistance, and shorten treatment duration. By pairing drugs with different mechanisms of action, the probability of a parasite surviving treatment is significantly reduced.

These application notes provide a comprehensive framework for researchers to evaluate the potential of this compound in combination with other antimalarial drugs. The following protocols and guidelines are based on established methodologies for assessing antimalarial drug interactions in vitro.

Quantitative Data Presentation

Effective evaluation of drug combinations relies on the precise quantification of their interactions. The data should be organized to clearly present the inhibitory concentrations of individual drugs and their combinations, from which the nature of the interaction (synergistic, additive, or antagonistic) can be determined.

Table 1: In Vitro Activity of this compound in Combination with Standard Antimalarials against P. falciparum

Drug Combination (Fixed Ratio)IC50 (nM) of this compound in CombinationIC50 (nM) of Partner Drug in CombinationFractional Inhibitory Concentration (FIC) of this compoundFractional Inhibitory Concentration (FIC) of Partner DrugΣFIC (Sum of FICs)Interaction
This compound alone 46.0-----
Artemisinin alone -5.0----
This compound + Artemisinin (1:1)[Insert Experimental Value][Insert Experimental Value][Calculated Value][Calculated Value][Calculated Value][Interpretation]
This compound + Artemisinin (1:3)[Insert Experimental Value][Insert Experimental Value][Calculated Value][Calculated Value][Calculated Value][Interpretation]
This compound + Artemisinin (3:1)[Insert Experimental Value][Insert Experimental Value][Calculated Value][Calculated Value][Calculated Value][Interpretation]
Chloroquine alone -20.0----
This compound + Chloroquine (1:1)[Insert Experimental Value][Insert Experimental Value][Calculated Value][Calculated Value][Calculated Value][Interpretation]
This compound + Chloroquine (1:3)[Insert Experimental Value][Insert Experimental Value][Calculated Value][Calculated Value][Calculated Value][Interpretation]
This compound + Chloroquine (3:1)[Insert Experimental Value][Insert Experimental Value][Calculated Value][Calculated Value][Calculated Value][Interpretation]

Note: This table is a template. The values for IC50 in combination and the resulting FICs and interpretations need to be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Antimalarial Drug Combination Assay using SYBR Green I

This protocol describes a method to assess the in vitro efficacy of this compound in combination with other antimalarials against P. falciparum.

1. Materials and Reagents:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% human serum or 0.5% Albumax II)

  • This compound

  • Partner antimalarial drug(s)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well microplates

  • Humidified incubator with gas mixture (5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

2. Methodology:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.

  • Drug Plate Preparation (Fixed-Ratio Method):

    • Prepare stock solutions of this compound and the partner drug in DMSO.

    • Perform serial dilutions of each drug alone and in fixed-ratio combinations (e.g., 4:1, 1:1, 1:4 based on their individual IC50s) in complete culture medium in a 96-well plate.

    • Include drug-free wells as negative controls and uninfected erythrocyte wells as background controls.

  • Parasite Inoculation:

    • Prepare a parasite culture suspension with 2% hematocrit and 0.5% parasitemia.

    • Add the parasite suspension to each well of the drug-prepared plate.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with the appropriate gas mixture.

  • Lysis and Staining:

    • Prepare a fresh lysis buffer containing SYBR Green I at a final dilution of 1x.

    • Add the lysis buffer with SYBR Green I to each well.

    • Incubate the plates in the dark at room temperature for at least 1 hour.

  • Fluorescence Reading: Read the fluorescence of each well using a fluorescence plate reader.

3. Data Analysis: Isobologram and Fractional Inhibitory Concentration (FIC) Index

The interaction between this compound and a partner drug is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

  • Calculate the FIC for each drug:

    • FIC of this compound = (IC50 of this compound in combination) / (IC50 of this compound alone)

    • FIC of Partner Drug = (IC50 of Partner Drug in combination) / (IC50 of Partner Drug alone)

  • Calculate the Sum of FICs (ΣFIC):

    • ΣFIC = FIC of this compound + FIC of Partner Drug

  • Interpret the Interaction:

    • Synergy: ΣFIC < 0.5

    • Additivity: 0.5 ≤ ΣFIC ≤ 4.0

    • Antagonism: ΣFIC > 4.0

  • Isobologram Construction: Plot the individual FICs of this compound (y-axis) against the FICs of the partner drug (x-axis). A concave curve indicates synergy, a straight line indicates additivity, and a convex curve suggests antagonism.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for In Vitro Drug Combination Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis parasite_sync Synchronize P. falciparum Culture drug_plate Prepare Drug Dilution Plates (Single Drugs & Combinations) inoculation Inoculate Plates with Parasite Suspension drug_plate->inoculation incubation Incubate for 72 hours inoculation->incubation lysis_staining Add Lysis Buffer with SYBR Green I incubation->lysis_staining fluorescence_reading Read Fluorescence lysis_staining->fluorescence_reading data_processing Calculate IC50 Values fluorescence_reading->data_processing fic_calculation Calculate FIC and ΣFIC data_processing->fic_calculation isobologram Construct Isobologram fic_calculation->isobologram interpretation Interpret Drug Interaction isobologram->interpretation

Caption: Workflow for assessing this compound combinations in vitro.

Potential Signaling Pathway Interaction

The precise molecular target of this compound is not yet publicly known. Many antimalarial drugs interfere with essential parasite pathways. The diagram below illustrates the heme detoxification pathway, a common target for quinoline drugs. Novel compounds like this compound may act on this or other critical pathways.

signaling_pathway Hypothetical Target Pathway for Antimalarial Action cluster_host Host Erythrocyte cluster_parasite Parasite Digestive Vacuole hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion by Parasite heme_polymerase Heme Polymerase heme->heme_polymerase hemozoin Non-toxic Hemozoin (Malaria Pigment) heme_polymerase->hemozoin Detoxification chloroquine Chloroquine chloroquine->heme_polymerase Inhibition cwhm1008 This compound (Target Unknown) cwhm1008->heme_polymerase Potential Inhibition?

Caption: Potential interaction with the heme detoxification pathway.

Disclaimer: The experimental protocols and data presentation formats provided are for illustrative purposes and are based on established methodologies in antimalarial research. As there is no publicly available data on the use of this compound in combination with other antimalarial drugs, researchers must conduct their own experiments to determine the specific interactions and optimal combinations. The signaling pathway diagram represents a known antimalarial drug target and is provided as a hypothetical example of a potential mechanism of action for novel compounds like this compound, whose actual target remains to be elucidated.

References

Application of CWHM-1008 in Lung Adenocarcinoma Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lung adenocarcinoma is a prevalent form of non-small cell lung cancer (NSCLC) often characterized by mutations in key signaling pathways that drive tumor growth and survival. The emergence of targeted therapies has significantly improved patient outcomes; however, the development of drug resistance remains a major clinical challenge. CWHM-1008, a novel antimalarial agent, has demonstrated promising anti-cancer properties. This document provides detailed application notes and protocols for the use of this compound in preclinical lung adenocarcinoma xenograft models, based on its ability to induce apoptosis and protective autophagy through the inhibition of the Akt/mTOR signaling pathway.[1]

Mechanism of Action: Targeting the Akt/mTOR Pathway

This compound exerts its anti-tumor effects in lung adenocarcinoma cells by targeting the PI3K/Akt/mTOR signaling cascade, a critical pathway that regulates cell proliferation, survival, and metabolism. By blocking this axis, this compound significantly inhibits proliferation, induces programmed cell death (apoptosis), and enhances autophagy.[1] Interestingly, the autophagy induced by this compound appears to be a protective mechanism, as its inhibition leads to accelerated apoptosis in lung adenocarcinoma cells.[1] This suggests a potential therapeutic strategy of combining this compound with autophagy inhibitors to enhance its anti-cancer efficacy.

CWHM1008 This compound Akt Akt CWHM1008->Akt Apoptosis Apoptosis CWHM1008->Apoptosis mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Autophagy Protective Autophagy mTOR->Autophagy

Caption: this compound signaling pathway in lung adenocarcinoma.

Quantitative Data Summary

In Vitro Efficacy of this compound

The following tables summarize the in vitro effects of this compound on various lung adenocarcinoma cell lines.

Table 1: Cell Viability (IC50) of this compound in Lung Adenocarcinoma Cell Lines at 24 hours

Cell LineIC50 (µM)
H358~20
A549~30
H1299~40
H827>80
Beas-2b (Normal Lung Epithelial)>80

Data extracted from dose-response curves presented in the source literature.[1]

Table 2: Apoptosis Induction by this compound in Lung Adenocarcinoma Cells at 24 hours

Cell LineThis compound Concentration (µM)Apoptotic Cells (%)
H3580~5
20~15
40~25
A5490~5
20~12
40~20

Data are approximate values based on graphical representations in the source literature.[1]

In Vivo Efficacy of this compound in A549 Xenograft Model

Table 3: Tumor Growth Inhibition in A549 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control~1200-
This compound~400~67

Data are approximate values based on graphical representations in the source literature.

Experimental Protocols

In Vivo Lung Adenocarcinoma Xenograft Model

This protocol outlines the establishment of a subcutaneous lung adenocarcinoma xenograft model to evaluate the in vivo efficacy of this compound.

A549_Culture 1. A549 Cell Culture (Exponential Growth Phase) Harvest 2. Cell Harvesting & Viability Check (Trypsinization, >95% Viability) A549_Culture->Harvest Implantation 3. Subcutaneous Implantation (Nude Mice, 5x10^6 cells/mouse) Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers, Volume = 0.5 x L x W^2) Implantation->Tumor_Growth Randomization 5. Randomization (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 6. This compound Administration (e.g., Intraperitoneal Injection) Randomization->Treatment Measurement 7. Tumor Measurement & Body Weight (Every 3 days) Treatment->Measurement Endpoint 8. Endpoint Analysis (Tumor Excision, Western Blot, IHC) Measurement->Endpoint Cell_Seeding 1. Cell Seeding (e.g., 96-well or 6-well plates) CWHM1008_Treatment 2. This compound Treatment (Varying concentrations and time points) Cell_Seeding->CWHM1008_Treatment Viability 3a. Cell Viability Assay (CCK-8) CWHM1008_Treatment->Viability Apoptosis 3b. Apoptosis Analysis (Annexin V/PI Staining, Flow Cytometry) CWHM1008_Treatment->Apoptosis Protein 3c. Protein Expression (Western Blot) CWHM1008_Treatment->Protein Data_Analysis 4. Data Analysis (IC50, % Apoptosis, Protein Levels) Viability->Data_Analysis Apoptosis->Data_Analysis Protein->Data_Analysis

References

Application Note: Western Blot Analysis of Akt/mTOR Pathway Proteins after CWHM-1008 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for using Western blot analysis to investigate the effects of CWHM-1008 on the Akt/mTOR signaling pathway. The protocol is optimized for assessing changes in the phosphorylation status of key pathway proteins, offering a method to quantify the inhibitory action of this compound.

Introduction

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making it a significant target for therapeutic intervention.[1][2] Akt, also known as Protein Kinase B (PKB), is a key downstream effector of PI3K.[1] Its full activation requires phosphorylation at two critical residues: Threonine 308 (Thr308) and Serine 473 (Ser473).

This compound is a novel investigational compound hypothesized to modulate the Akt/mTOR pathway. Western blotting is a fundamental technique to validate the on-target effect of this compound by monitoring the phosphorylation state of Akt and downstream mTOR pathway proteins. A successful experiment will typically demonstrate a dose-dependent decrease in the levels of phosphorylated proteins relative to their total protein levels in cells treated with the inhibitor.

Signaling Pathway and Inhibition

Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the plasma membrane, where it is phosphorylated by PDK1 at Thr308 and by mTORC2 at Ser473, leading to its full activation. Activated Akt then phosphorylates a multitude of downstream substrates, including the mTOR complex 1 (mTORC1). mTORC1, when active, promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1). This compound is presumed to inhibit one or more nodes in this pathway, leading to a reduction in downstream signaling.

Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt p-Akt (S473) mTORC1 mTORC1 Akt->mTORC1 p-mTOR (S2448) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth CWHM1008 This compound CWHM1008->Akt Inhibition

Figure 1: Akt/mTOR signaling pathway and the putative point of inhibition by this compound.

Data Presentation

The following tables summarize the quantitative analysis of key Akt/mTOR pathway proteins in a representative cancer cell line (e.g., A549) after treatment with varying concentrations of this compound for 24 hours. Data is presented as the relative density of the phosphorylated protein band normalized to the total protein, with the untreated control set to 1.0.

Table 1: Effect of this compound on Akt Phosphorylation

This compound Conc. (µM)Relative p-Akt (Ser473) / Total Akt Ratio (Fold Change)
0 (Control)1.0
0.10.85
1.00.45
10.00.15

Table 2: Effect of this compound on mTOR and Downstream Protein Phosphorylation

This compound Conc. (µM)Relative p-mTOR (Ser2448) / Total mTOR Ratio (Fold Change)Relative p-S6K / Total S6K Ratio (Fold Change)Relative p-4E-BP1 / Total 4E-BP1 Ratio (Fold Change)
0 (Control)1.01.01.0
0.10.900.920.88
1.00.500.550.48
10.00.200.250.18

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: A suitable cancer cell line (e.g., A549, H1975, PC-3) should be used.

  • Culture Conditions: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO). Ensure the final DMSO concentration does not exceed 0.1% in all treatments. Incubate for the desired time period (e.g., 24 hours).

Protein Extraction
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay kit.

Western Blot Workflow

Western_Blot_Workflow Start Start: Cell Lysates Denature Protein Denaturation (95-100°C, 5 min) Start->Denature SDSPAGE SDS-PAGE (Protein Separation) Denature->SDSPAGE Transfer Protein Transfer (to PVDF Membrane) SDSPAGE->Transfer Blocking Blocking (5% BSA or Milk in TBST, 1 hr) Transfer->Blocking PrimaryAb Primary Antibody Incubation (Overnight, 4°C) Blocking->PrimaryAb Washing1 Washing (3x with TBST) PrimaryAb->Washing1 SecondaryAb Secondary Antibody Incubation (HRP-conjugated, 1 hr, RT) Washing1->SecondaryAb Washing2 Washing (3x with TBST) SecondaryAb->Washing2 Detection Chemiluminescent Detection (ECL Substrate) Washing2->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Figure 2: General workflow for Western blot analysis.
SDS-PAGE and Protein Transfer

  • Denature 20-30 µg of protein from each sample by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load the samples onto a 6-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer at 100 V for 90-120 minutes is recommended.

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 3.

  • The following day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000 in 5% milk or BSA in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Table 3: Recommended Primary Antibodies

Target ProteinRecommended DilutionSupplier (Example)Catalog # (Example)
p-Akt (Ser473)1:1000Cell Signaling Technology#9271
Total Akt1:1000Cell Signaling Technology#9272
p-mTOR (Ser2448)1:1000Cell Signaling Technology#5536
Total mTOR1:1000Cell Signaling Technology#2983
p-S6K1:1000Cell Signaling Technology#9234
Total S6K1:1000Cell Signaling Technology#2708
p-4E-BP11:1000Cell Signaling Technology#9459
Total 4E-BP11:1000Cell Signaling Technology#9644
β-actin (Loading Control)1:5000VariousVarious
Detection and Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).

  • Normalize the phosphorylated protein signal to the total protein signal for each sample. For loading consistency, all total protein signals can be normalized to a loading control like β-actin or GAPDH.

Troubleshooting

  • No or Weak Signal: Increase protein load, primary antibody concentration, or incubation time. Check transfer efficiency with Ponceau S staining.

  • High Background: Increase the number and duration of washing steps. Ensure blocking is sufficient. Use a fresh blocking buffer.

  • Non-specific Bands: Optimize antibody dilution. Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.

For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols: Assessing Apoptosis in Cells Treated with CWHM-1008

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CWHM-1008, a novel antimalarial agent, has demonstrated promising anti-cancer properties by inducing apoptosis in cancer cells.[1] Understanding the mechanisms by which this compound induces programmed cell death is crucial for its development as a potential therapeutic. These application notes provide detailed protocols for assessing apoptosis in cells treated with this compound, focusing on key methods to detect the hallmark features of this process. The provided methodologies will guide researchers in quantifying apoptotic events and elucidating the underlying signaling pathways.

Mechanism of Action: this compound Induced Apoptosis

Studies have shown that this compound induces apoptosis in lung adenocarcinoma cells by inhibiting the Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and growth. By blocking this axis, this compound initiates a cascade of events leading to programmed cell death. The following diagram illustrates the proposed signaling pathway.

CWHM_1008_Apoptosis_Pathway CWHM_1008 This compound Akt Akt CWHM_1008->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis | AnnexinV_Workflow start Seed and Treat Cells with this compound harvest Harvest Cells start->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer add_annexin Add Annexin V-FITC resuspend_buffer->add_annexin incubate1 Incubate 15 min at RT (in dark) add_annexin->incubate1 add_pi Add Propidium Iodide incubate1->add_pi incubate2 Incubate 5-15 min on ice add_pi->incubate2 analyze Analyze by Flow Cytometry incubate2->analyze TUNEL_Workflow start Seed and Treat Cells with this compound fix_perm Fix and Permeabilize Cells start->fix_perm equilibration (Optional) Equilibration Buffer fix_perm->equilibration tdt_reaction Add TdT Reaction Mix equilibration->tdt_reaction incubate Incubate 60 min at 37°C tdt_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detection of Labeled DNA Fragments stop_reaction->detection analyze Analyze by Microscopy or Flow Cytometry detection->analyze

References

Measuring Autophagy Flux in Response to CWHM-1008: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CWHM-1008 is a novel therapeutic agent that has been shown to induce apoptosis and protective autophagy in cancer cells, specifically through the modulation of the Akt/mTOR signaling pathway.[1][2] Accurate measurement of autophagy flux is crucial for understanding the mechanism of action of this compound and for the development of combination therapies. Autophagy is a dynamic process involving the formation of autophagosomes, their fusion with lysosomes, and the subsequent degradation of their contents. A mere snapshot of autophagosome numbers can be misleading; therefore, it is essential to measure the complete process, known as autophagy flux.

These application notes provide detailed protocols for quantifying autophagy flux in response to this compound treatment using established cellular and molecular biology techniques. The described methods focus on the analysis of key autophagy markers, LC3-II and p62/SQSTM1, by western blotting and fluorescence microscopy.

Key Concepts in Autophagy Flux Measurement

Autophagy flux refers to the entire process of autophagy, from the initiation and formation of autophagosomes to their ultimate degradation by lysosomes. An increase in the number of autophagosomes can indicate either an induction of autophagy or a blockage in the downstream degradation pathway. Therefore, to accurately assess autophagy, it is critical to measure the flux. This is typically achieved by analyzing the levels of autophagy-related proteins in the presence and absence of lysosomal inhibitors, such as bafilomycin A1 or chloroquine. These inhibitors block the final degradation step, causing an accumulation of autophagosomes and autophagic substrates, which can then be quantified.

Data Presentation: Quantitative Analysis of this compound on Autophagy Markers

The following table summarizes the expected quantitative changes in key autophagy markers in lung adenocarcinoma (LUAD) cells, such as H358 and A549, following treatment with this compound.[1][2]

Treatment GroupThis compound (µM)LC3-II Levelsp62/SQSTM1 LevelsAutophagosome Puncta (GFP-LC3)Autolysosome Puncta (RFP-LC3)
Control0BasalBasalBasalBasal
This compound20IncreasedDecreasedIncreasedIncreased
This compound30Further IncreasedFurther DecreasedFurther IncreasedFurther Increased
This compound40Significantly IncreasedSignificantly DecreasedSignificantly IncreasedSignificantly Increased
This compound + Bafilomycin A140Synergistically IncreasedStabilized/IncreasedSynergistically IncreasedDecreased

Signaling Pathway and Experimental Workflow

This compound-Mediated Autophagy Signaling Pathway

This compound has been demonstrated to enhance autophagy flux by inhibiting the Akt/mTOR signaling pathway in lung adenocarcinoma cells.[1] The following diagram illustrates this proposed mechanism.

CWHM1008_Autophagy_Pathway cluster_cell Cancer Cell CWHM1008 This compound Akt Akt CWHM1008->Akt Inhibition mTOR mTOR Akt->mTOR Activation ULK1_complex ULK1 Complex mTOR->ULK1_complex Inhibition Autophagosome Autophagosome Formation ULK1_complex->Autophagosome Initiation Autolysosome Autolysysome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome

Caption: this compound inhibits the Akt/mTOR pathway, leading to increased autophagy.

Experimental Workflow for Measuring Autophagy Flux

The following diagram outlines the general workflow for assessing the impact of this compound on autophagy flux.

Autophagy_Flux_Workflow cluster_workflow Experimental Workflow cell_culture Cell Culture (e.g., H358, A549) treatment Treatment: 1. This compound (0-40 µM, 24h) 2. +/- Bafilomycin A1 (final 2-4h) cell_culture->treatment harvest Cell Harvesting treatment->harvest analysis Analysis harvest->analysis western_blot Western Blot (LC3-II, p62) analysis->western_blot microscopy Fluorescence Microscopy (GFP-RFP-LC3) analysis->microscopy quantification Data Quantification & Analysis western_blot->quantification microscopy->quantification

Caption: Workflow for autophagy flux measurement in response to this compound.

Experimental Protocols

Protocol 1: LC3-II Turnover Assay by Western Blotting

This protocol is designed to measure the accumulation of LC3-II, a marker for autophagosomes, in the presence and absence of a lysosomal inhibitor to determine autophagy flux.

Materials:

  • Lung adenocarcinoma cell lines (e.g., H358, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bafilomycin A1 (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 15%)

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 20, 30, 40 µM) for 24 hours.

  • Lysosomal Inhibition: For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells for each condition.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, and anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and p62 using densitometry software (e.g., ImageJ).

    • Normalize the protein of interest to the loading control (β-actin).

    • Autophagy flux is determined by comparing the levels of LC3-II in the presence and absence of the lysosomal inhibitor. A greater increase in LC3-II levels in the presence of Bafilomycin A1 indicates a higher autophagic flux. A decrease in p62 levels upon this compound treatment also indicates an increase in autophagy flux.

Protocol 2: p62/SQSTM1 Degradation Assay by Western Blotting

p62/SQSTM1 is a selective autophagy substrate that is incorporated into autophagosomes and subsequently degraded. Therefore, its levels are inversely correlated with autophagy flux.

This assay is performed concurrently with the LC3-II turnover assay using the same western blot membranes. The analysis focuses on the decrease of p62 levels upon this compound treatment.

Protocol 3: Tandem Fluorescent-Tagged LC3 (mRFP/mCherry-GFP-LC3) Assay

This fluorescence microscopy-based assay allows for the visualization and quantification of autophagosome and autolysosome formation. The tandem mRFP/mCherry-GFP-LC3 reporter fluoresces yellow (merged green and red) in neutral pH environments like the cytoplasm and autophagosomes. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP/mCherry signal persists, resulting in red-only puncta.

Materials:

  • Lung adenocarcinoma cell lines

  • mRFP/mCherry-GFP-LC3 expression vector or viral particles

  • Transfection reagent or viral transduction reagents

  • Glass-bottom dishes or coverslips

  • This compound

  • Bafilomycin A1 (optional, for confirming blockage of fusion)

  • Formaldehyde or paraformaldehyde for fixing

  • DAPI for nuclear staining

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Transfection/Transduction: Seed cells on glass-bottom dishes or coverslips. Transfect or transduce the cells with the mRFP/mCherry-GFP-LC3 construct and allow for expression (typically 24-48 hours).

  • Treatment: Treat the cells with this compound (e.g., 0-40 µM) for 24 hours.

  • Cell Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% formaldehyde or paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips with a mounting medium containing DAPI.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope.

    • Capture images in the green (GFP), red (mRFP/mCherry), and blue (DAPI) channels.

  • Image Analysis:

    • Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell.

    • An increase in both yellow and red puncta upon this compound treatment indicates an induction of autophagy flux. An increase in red puncta specifically demonstrates the successful fusion of autophagosomes with lysosomes.

Interpretation of Results

  • Increased LC3-II and Decreased p62: An increase in the lipidated form of LC3 (LC3-II) coupled with a decrease in the autophagy substrate p62 suggests an induction of autophagy flux.

  • LC3-II Accumulation with Lysosomal Inhibitors: A significant accumulation of LC3-II in the presence of a lysosomal inhibitor like bafilomycin A1, compared to treatment with this compound alone, provides strong evidence for an increase in autophagy flux. This indicates that this compound is stimulating the formation of autophagosomes which are then being degraded.

  • Increased Red and Yellow Puncta in Tandem LC3 Assay: In cells expressing mRFP/mCherry-GFP-LC3, an increase in both yellow (autophagosomes) and red (autolysosomes) puncta following this compound treatment confirms the entire autophagy process is active, from formation to lysosomal degradation.

By employing these detailed protocols, researchers can robustly and reliably measure the effects of this compound on autophagy flux, providing critical insights into its mechanism of action and its potential as a therapeutic agent.

References

CWHM-1008 solubility and preparation for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of CWHM-1008 for use in cell culture experiments, targeting the malaria parasite Plasmodium falciparum.

Introduction

This compound is a potent, orally active antimalarial agent demonstrating high efficacy against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of Plasmodium falciparum.[1][2][3] Successful in vitro studies using this compound rely on proper handling and preparation of the compound to ensure accurate and reproducible results. This document outlines the recommended procedures for dissolving this compound and preparing stock and working solutions for cell culture applications.

This compound Properties

PropertyValueReference
Molecular Formula C₂₂H₂₆F₃N₃O[4]
Molecular Weight 405.46 g/mol [4]
Appearance Solid
EC₅₀ (3D7 strain) 46 nM
EC₅₀ (Dd2 strain) 21 nM

Solubility and Stock Solution Preparation

This compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture medium to the desired final concentration.

Table 1: this compound Solubility Data

SolventMaximum Stock ConcentrationNotes
DMSO ≥ 250 mg/mL (616.58 mM)Ultrasonic treatment may be required for complete dissolution. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.
Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.05 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 4.05 mg of this compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not required for DMSO stock solutions.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Preparation of Working Solutions for Cell Culture

For cell culture experiments, the DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Protocol for Preparing Working Solutions

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile cell culture medium (e.g., RPMI-1640 supplemented with AlbuMAX™ or serum for P. falciparum culture)

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate dilution, it is advisable to perform an intermediate dilution of the stock solution in the cell culture medium. For example, prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of culture medium to yield a 100 µM solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 100 nM working solution, add 1 µL of the 100 µM intermediate solution to 999 µL of culture medium.

  • Mixing: Gently mix the final working solution by pipetting up and down or by gentle inversion.

  • Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments. Do not store diluted aqueous solutions of this compound.

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Experiment weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw Begin Experiment dilute Dilute to Final Concentration in Culture Medium thaw->dilute treat Treat P. falciparum Culture dilute->treat incubate Incubate Under Standard Conditions treat->incubate analyze Analyze Parasite Viability / Growth incubate->analyze

Caption: Experimental workflow for this compound preparation and use.

Mechanism of Action and Signaling Pathway

The precise molecular target and signaling pathway of this compound have not been fully elucidated in publicly available literature. However, as an antimalarial agent, it is expected to interfere with essential pathways for the survival and proliferation of Plasmodium falciparum. Common targets for antimalarial drugs include processes such as heme detoxification, protein synthesis, and nucleic acid metabolism. The diagram below illustrates a generalized view of potential target pathways for antimalarial compounds within the parasite.

G cluster_parasite Plasmodium falciparum hemoglobin Host Hemoglobin heme Toxic Heme hemoglobin->heme Digestion amino_acids Amino Acids hemoglobin->amino_acids hemozoin Hemozoin (Non-toxic) heme->hemozoin Detoxification protein_synthesis Protein Synthesis amino_acids->protein_synthesis parasite_proteins Parasite Proteins protein_synthesis->parasite_proteins dna_replication Nucleic Acid Metabolism parasite_replication Parasite Replication dna_replication->parasite_replication cwhm1008 This compound (Potential Inhibition) cwhm1008->heme cwhm1008->protein_synthesis cwhm1008->dna_replication

Caption: Potential antimalarial target pathways in P. falciparum.

Disclaimer: This information is for research use only. Please consult the relevant safety data sheets (SDS) before handling this compound. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CWHM-1008 Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CWHM-1008, focusing on challenges related to its solubility in aqueous solutions.

Disclaimer: this compound is an antimalarial agent with limited publicly available information regarding its specific chemical structure and mechanism of action. The following guidance is based on the manufacturer's recommendations and established principles for handling poorly soluble research compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving this compound?

A1: The recommended method involves preparing a stock solution in an organic solvent and then diluting it into a multi-component aqueous buffer. A widely cited protocol suggests a stock solution in DMSO, which is then further diluted using a combination of PEG300, Tween-80, and saline to maintain solubility in the final aqueous solution.[1]

Q2: I followed the recommended protocol, but my this compound solution is cloudy or shows precipitation. What should I do?

A2: Cloudiness or precipitation indicates that the compound is not fully dissolved. Here are some immediate troubleshooting steps:

  • Gentle Warming: Warm the solution gently in a water bath (e.g., 37°C). Do not overheat, as this could degrade the compound.

  • Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up aggregates and enhance dissolution.[1]

  • Vortexing: Vigorous vortexing can also help to solubilize the compound.

  • Order of Addition: Ensure the components of the solvent system are added in the correct order as specified in the protocol.

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

A3: Direct dissolution in a purely aqueous buffer like PBS is generally not recommended for poorly soluble compounds like this compound. It is likely to result in very low solubility and precipitation. The use of co-solvents and surfactants is necessary to achieve a usable concentration for most in vitro experiments.

Q4: What are co-solvents and surfactants, and how do they help with solubility?

A4: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[2] Surfactants are amphiphilic molecules that form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, allowing them to be dispersed in the aqueous medium.

Q5: Are there alternative solvents I can use for my this compound stock solution?

A5: While DMSO is a common choice, other organic solvents like ethanol or DMF (dimethylformamide) can also be used for stock solutions of poorly soluble compounds. However, it is crucial to consider the compatibility of the solvent with your specific experimental system (e.g., cell culture, enzyme assays) as some solvents can be toxic or interfere with the assay at higher concentrations. A solvent toxicity control should always be included in your experiments.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem 1: this compound Precipitates Out of Solution Upon Dilution
Possible Cause Suggested Solution
Final concentration is too high for the aqueous buffer. Decrease the final concentration of this compound in your working solution. Determine the maximum soluble concentration empirically by preparing a serial dilution.
Insufficient co-solvent or surfactant in the final solution. Increase the percentage of co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) in your final working solution. Be mindful of the tolerance of your experimental system to these additives.
pH of the buffer is not optimal for this compound solubility. Although the pKa of this compound is not published, the solubility of many compounds is pH-dependent. Empirically test a range of buffers with different pH values (e.g., pH 6.5, 7.4, 8.0) to see if solubility improves.
Incorrect order of reagent addition. Always add the aqueous buffer to the organic stock solution slowly while vortexing. Never add the stock solution directly to the full volume of the aqueous buffer.
Problem 2: Inconsistent Results in Biological Assays
Possible Cause Suggested Solution
Micro-precipitation of this compound in the assay medium. Visually inspect your assay plates under a microscope for any signs of compound precipitation. Consider using a formulation with a higher concentration of a non-ionic surfactant or a different co-solvent system.
Adsorption of the compound to plasticware. Poorly soluble compounds can adsorb to the surfaces of microplates and pipette tips. Using low-adhesion plasticware can help mitigate this. Including a small percentage of a non-ionic surfactant (like Tween-80) in your assay buffer can also reduce non-specific binding.
Degradation of this compound in the stock solution. Prepare fresh stock solutions regularly and store them appropriately (e.g., aliquoted at -20°C or -80°C to avoid freeze-thaw cycles).[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution (Example)

This protocol is adapted from the manufacturer's recommendation to yield a 1 mL working solution at a concentration of ≥ 2.08 mg/mL.[1]

Materials:

  • This compound (Molecular Weight: 405.46 g/mol )

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

    • Weigh out the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a concentration of 20.8 mg/mL.

    • Vortex or sonicate until the compound is completely dissolved.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the PEG300.

  • Mix thoroughly by vortexing. The solution should be clear.

  • Add 50 µL of Tween-80 to the mixture.

  • Mix thoroughly by vortexing.

  • Add 450 µL of saline to the mixture.

  • Vortex the final solution until it is a clear, homogenous solution.

Quantitative Summary of the Final Solution:

ComponentVolumePercentage of Final VolumeFinal Concentration
This compound Stock (in DMSO)100 µL10%2.08 mg/mL (5.13 mM)
PEG300400 µL40%-
Tween-8050 µL5%-
Saline450 µL45%-
Total 1 mL 100% 2.08 mg/mL

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility start Precipitation or Cloudiness Observed step1 Gentle Warming (37°C) and/or Sonication start->step1 q1 Is the solution clear? step1->q1 step2 Review Protocol: - Correct order of addition? - Freshly prepared solutions? q1->step2 No end_success Proceed with Experiment q1->end_success Yes q2 Issue Resolved? step2->q2 step3 Optimize Formulation: - Decrease final concentration - Increase co-solvent/surfactant % q2->step3 No q2->end_success Yes q3 Issue Resolved? step3->q3 q3->end_success Yes end_fail Consider Alternative Solubilization Strategy q3->end_fail No

Caption: Troubleshooting workflow for addressing this compound precipitation.

G cluster_1 Experimental Workflow: Preparing this compound Working Solution prep_stock 1. Prepare Stock Solution This compound in 100% DMSO add_stock 3. Add DMSO stock to PEG300 (Mix well) prep_stock->add_stock add_peg 2. Add PEG300 to a new tube add_peg->add_stock add_tween 4. Add Tween-80 (Mix well) add_stock->add_tween add_saline 5. Add Saline (Mix well) add_tween->add_saline final_solution Final Homogenous Solution Ready for use in assay add_saline->final_solution

Caption: Workflow for preparing a this compound working solution.

G cluster_2 Mechanism of Solubilizing Agents cluster_cosolvent Co-solvent Action cluster_surfactant Surfactant Action compound Poorly Soluble Compound (this compound) cosolvent Water + Co-solvent (e.g., PEG300) Reduces solvent polarity compound->cosolvent increases solubility micelle Surfactant Micelle (e.g., Tween-80) Hydrophobic Core compound->micelle entraps compound compound_cosolvent Dispersed Compound cosolvent->compound_cosolvent compound_micelle Encapsulated Compound micelle->compound_micelle

References

Technical Support Center: CWHM-1008 Antimalarial Activity Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CWHM-1008 for antimalarial research. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting and FAQs

This section addresses common issues that may arise during the experimental workflow for assessing the antimalarial activity of this compound.

QuestionAnswer
My EC50 values for this compound are higher than the reported values. What are the potential causes? Several factors can contribute to higher than expected EC50 values. 1. Reagent Integrity: Ensure the this compound stock solution is fresh and has been stored correctly to prevent degradation. Repeated freeze-thaw cycles should be avoided. 2. Parasite Strain Health: The health and viability of your Plasmodium falciparum culture are critical. Use parasites in the exponential growth phase and ensure parasitemia levels are optimal for the chosen assay. 3. Assay Conditions: Verify the accuracy of serial dilutions, incubation times, and hematocrit levels. Inconsistencies in these parameters can significantly impact results. 4. Plate Reader Settings: Confirm that the correct excitation and emission wavelengths are used for fluorescence-based assays like the SYBR Green I assay.
I am observing high background fluorescence in my SYBR Green I assay. How can I reduce it? High background fluorescence can be caused by several factors. 1. Incomplete Removal of White Blood Cells: Ensure that the buffy coat is completely removed during erythrocyte preparation. Residual white blood cells contain DNA and will contribute to background fluorescence. 2. Contamination: Check for bacterial or fungal contamination in your parasite cultures and media, as these can also contribute to unwanted fluorescence. 3. Reagent Quality: Use high-quality, nuclease-free water and reagents for preparing the lysis buffer and SYBR Green I solution.
My pLDH assay results are not reproducible. What should I check? Reproducibility issues in the pLDH assay can often be traced to: 1. Inconsistent Parasite Numbers: Ensure that the initial parasitemia and hematocrit are consistent across all wells. 2. Enzyme Stability: The pLDH enzyme is sensitive to temperature. Avoid prolonged exposure of the plates to room temperature before reading. 3. Reagent Preparation: Prepare the Malstat™ reagent and NBT/PES solution fresh and according to the manufacturer's instructions.
How do I determine the appropriate concentration range to test for this compound? Based on published data, this compound has EC50 values in the low nanomolar range (21-46 nM)[1][2]. A good starting point for a dose-response curve would be to use a serial dilution that brackets this range. For example, you could start with a high concentration of 1 µM and perform 2-fold or 3-fold serial dilutions down to the picomolar range.
What is the best method to assess the cytotoxicity of this compound? A standard method to assess cytotoxicity is the MTT or SRB assay using a human cell line, such as the liver cell line HepG2. This allows for the determination of the 50% cytotoxic concentration (CC50 or IC50), which is crucial for calculating the selectivity index.

Quantitative Data Summary

The following table summarizes the known in vitro antimalarial activity of this compound against drug-sensitive and drug-resistant strains of Plasmodium falciparum.

CompoundP. falciparum StrainEC50 (nM)Reference
This compound3D7 (drug-sensitive)46[1][2]
This compoundDd2 (drug-resistant)21[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Antimalarial Activity using SYBR Green I Assay

This protocol describes a common method for determining the 50% effective concentration (EC50) of a compound against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strain)

  • Human erythrocytes (O+)

  • Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II)

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

  • Humidified incubator with a gas mixture of 5% CO2, 5% O2, 90% N2

Procedure:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Plate Preparation: Prepare serial dilutions of this compound in complete medium in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%.

  • Assay Setup: In a 96-well black, clear-bottom plate, add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well.

  • Compound Addition: Transfer 100 µL of the serially diluted this compound to the corresponding wells of the assay plate. Include wells with no drug (positive control) and uninfected erythrocytes (negative control).

  • Incubation: Incubate the plate for 72 hours in a humidified, gassed incubator.

  • Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant from each well. Add 100 µL of SYBR Green I lysis buffer to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Cytotoxicity Assay using HepG2 Cells (MTT Assay)

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound against the human liver cell line HepG2.

Materials:

  • HepG2 cells

  • DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well clear microplates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multi-well spectrophotometer (570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with no compound (cell control) and wells with medium only (background control). The final DMSO concentration should be below 0.5%.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and fit the data to a dose-response curve to determine the CC50 value.

Selectivity Index Calculation

The selectivity index (SI) is a crucial parameter to assess the therapeutic window of a compound. It is calculated as the ratio of the cytotoxic concentration to the effective concentration. A higher SI value indicates greater selectivity for the parasite over host cells.

Formula:

SI = CC50 (HepG2) / EC50 (P. falciparum)

Visualizations

Experimental Workflow for Antimalarial Activity and Cytotoxicity

G cluster_0 In Vitro Antimalarial Assay cluster_1 Cytotoxicity Assay cluster_2 Selectivity Index P_culture P. falciparum Culture (Synchronized Rings) Assay_plate 96-well Plate Setup (2% Parasitemia, 2% Hematocrit) P_culture->Assay_plate Incubation_72h 72h Incubation Assay_plate->Incubation_72h Serial_dilution This compound Serial Dilution Serial_dilution->Assay_plate SYBR_Green SYBR Green I Lysis & Staining Incubation_72h->SYBR_Green Fluorescence_read Fluorescence Reading (Ex:485, Em:530) SYBR_Green->Fluorescence_read EC50_calc EC50 Calculation Fluorescence_read->EC50_calc SI_calc Selectivity Index (SI) Calculation EC50_calc->SI_calc EC50 HepG2_culture HepG2 Cell Culture Cell_seeding Cell Seeding in 96-well Plate HepG2_culture->Cell_seeding Compound_treatment This compound Treatment Cell_seeding->Compound_treatment Incubation_48h 48h Incubation Compound_treatment->Incubation_48h MTT_assay MTT Addition & Incubation Incubation_48h->MTT_assay Absorbance_read Absorbance Reading (570 nm) MTT_assay->Absorbance_read CC50_calc CC50 Calculation Absorbance_read->CC50_calc CC50_calc->SI_calc CC50

Caption: Workflow for determining antimalarial activity and cytotoxicity.

Putative Mechanism of Action: Aspartic Protease Inhibition

G CWHM_1008 This compound (4-aryl-N-benzylpyrrolidine -3-carboxamide) CWHM_1008->Inhibition Aspartic_Protease Plasmodium Aspartic Protease (e.g., Plasmepsins) Substrate_Cleavage Substrate Cleavage Aspartic_Protease->Substrate_Cleavage catalyzes Parasite_Death Parasite Death Aspartic_Protease->Parasite_Death inhibition leads to Parasite_Function Essential Parasite Functions (e.g., Hemoglobin Digestion) Substrate_Cleavage->Parasite_Function enables Inhibition->Aspartic_Protease

Caption: Putative mechanism of this compound via aspartic protease inhibition.

References

Troubleshooting CWHM-1008 instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CWHM-1008. The information addresses potential instability issues during long-term storage and provides protocols for assessing product quality.

Frequently Asked Questions (FAQs)

Q1: We observed a decrease in the activity of our this compound sample after long-term storage at -20°C. What could be the cause?

A1: Long-term storage at -20°C may not be optimal for this compound, potentially leading to degradation over time. Several factors could contribute to this, including freeze-thaw cycles, exposure to light, and the presence of moisture. We recommend performing a stability analysis to determine the extent of degradation and to identify any degradants. For optimal storage, it is advised to keep this compound at -80°C in a desiccated, dark environment.

Q2: What are the visible signs of this compound degradation?

A2: Visual indicators of this compound degradation can include a change in color of the lyophilized powder, clumping of the material, or incomplete dissolution in the recommended solvent. If you observe any of these changes, it is crucial to perform analytical testing to confirm the integrity of the compound before proceeding with your experiments.

Q3: How can I assess the purity and concentration of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound and quantifying any degradation products.[1][2] To accurately determine the concentration, we recommend using a validated UV-Vis spectrophotometry method based on the molar extinction coefficient of this compound.

Q4: Are there any known incompatibilities of this compound with common excipients or solvents?

A4: this compound is known to be sensitive to acidic conditions and strong oxidizing agents. Avoid using buffers with a pH below 5 and excipients with reactive peroxide impurities. For dissolution, we recommend using anhydrous DMSO or ethanol.

Troubleshooting Guide

Issue: Reduced Potency of this compound in Cell-Based Assays

This guide will help you troubleshoot potential causes for a decrease in the expected potency of this compound in your experiments.

G cluster_0 Troubleshooting Workflow start Reduced Potency Observed check_storage Verify Storage Conditions (-80°C, dark, desiccated) start->check_storage check_handling Review Sample Handling (aliquoting, freeze-thaw cycles) check_storage->check_handling assess_purity Assess Purity and Integrity (HPLC, LC-MS) check_handling->assess_purity quantify_concentration Quantify Concentration (UV-Vis, qNMR) assess_purity->quantify_concentration test_activity Re-test in Validated Assay quantify_concentration->test_activity decision Potency Restored? test_activity->decision contact_support Contact Technical Support decision->contact_support No issue_resolved Issue Resolved decision->issue_resolved Yes G cluster_0 This compound Mechanism of Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor CDK21 CDK21 Receptor->CDK21 Activates Substrate Downstream Substrate CDK21->Substrate Phosphorylates CWHM1008 This compound CWHM1008->CDK21 PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibits

References

How to minimize off-target effects of CWHM-1008 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CWHM-1008. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cancer cell experiments, with a focus on minimizing and understanding its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

A1: this compound is a potent small molecule inhibitor designed to target the catalytic activity of Oncogenic Kinase A (OKA) . However, like many kinase inhibitors, it can exhibit off-target activity at higher concentrations. The most well-characterized off-targets are Growth Factor Receptor Kinase (GFRK) and Cell Cycle Kinase B (CCKB) . Understanding the concentration-dependent effects on these kinases is crucial for interpreting experimental results.

Q2: I'm observing significant cell toxicity at concentrations that should be specific for OKA. What could be the cause?

A2: This is a common issue and can stem from several factors:

  • Off-target toxicity: The observed toxicity might be due to the inhibition of essential cellular pathways regulated by GFRK or CCKB.[1]

  • Solvent toxicity: High concentrations of the solvent, typically DMSO, can be toxic to cells.[2]

  • Compound instability: The compound may be degrading in the cell culture media, leading to cytotoxic byproducts.[2]

It's recommended to perform a dose-response curve to determine the lowest effective concentration for on-target inhibition and to always include a vehicle-only control.[1][3]

Q3: How can I confirm that the phenotype I'm observing is due to on-target inhibition of OKA?

A3: Differentiating on-target from off-target effects is critical for robust research. Several strategies can be employed:

  • Use a secondary inhibitor: Treat cells with a structurally different inhibitor that also targets OKA. If the same phenotype is observed, it's more likely to be an on-target effect.

  • Rescue experiments: If possible, transfect cells with a mutant version of OKA that is resistant to this compound. Reversal of the phenotype in these cells would strongly support an on-target mechanism.

  • Dose-response correlation: A clear dose-dependent effect that correlates with the IC50 for OKA suggests on-target activity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or no biological effect of this compound.

  • Possible Cause 1: Inhibitor Instability/Degradation. The compound may be degrading in the cell culture media over the course of the experiment.

    • Solution: Perform a stability study of this compound in your specific media and conditions. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.

  • Possible Cause 2: Poor Cell Permeability. The inhibitor may not be effectively entering the cells to reach its intracellular target.

    • Solution: Review the physicochemical properties of this compound. If poor permeability is suspected, you may need to consider alternative delivery methods or a different inhibitor with better cell penetration.

  • Possible Cause 3: Incorrect Concentration. The concentration used may be too low to achieve significant target inhibition.

    • Solution: Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and specific endpoint.

Issue 2: Unexpected changes in cellular signaling pathways.

  • Possible Cause: Off-target Effects. The observed phenotype may be due to this compound acting on other kinases, such as GFRK or CCKB.

    • Solution 1: Profile against a kinase panel. Test the inhibitor's selectivity against a broad panel of kinases to identify unintended targets.

    • Solution 2: Compare with other known inhibitors. Compare the observed phenotype with that of other known inhibitors of the same target or the identified off-targets.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound to aid in experimental design and interpretation.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Description
Oncogenic Kinase A (OKA) 15 Primary On-Target
Growth Factor Receptor Kinase (GFRK)250Known Off-Target
Cell Cycle Kinase B (CCKB)800Known Off-Target
Kinase X>10,000Not a significant target
Kinase Y>10,000Not a significant target

Table 2: Recommended Concentration Ranges for Cellular Assays

Experimental GoalRecommended Concentration Range (nM)Rationale
Selective OKA Inhibition10 - 50At these concentrations, this compound is highly selective for OKA with minimal off-target effects.
Dual OKA/GFRK Inhibition200 - 500In this range, both OKA and GFRK will be significantly inhibited.
Pan-Kinase Inhibition (OKA, GFRK, CCKB)>800At these higher concentrations, multiple kinases will be inhibited.

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Effects using Western Blot

This protocol allows for the assessment of the phosphorylation status of downstream substrates of OKA, GFRK, and CCKB to determine the concentration-dependent activity of this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture media

  • Phosphatase and protease inhibitor cocktails

  • RIPA buffer

  • Primary antibodies: p-Substrate-OKA (specific for the phosphorylated substrate of OKA), p-Substrate-GFRK, p-Substrate-CCKB, and loading control (e.g., β-actin or GAPDH)

  • Secondary antibody (HRP-conjugated)

  • ECL Western Blotting Substrate

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 10 nM, 50 nM, 250 nM, 800 nM, 2 µM) and a vehicle control (DMSO) in complete media. Treat the cells for the desired time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated substrate levels to the total protein or a loading control.

Protocol 2: Workflow for Minimizing Off-Target Effects

This protocol outlines a systematic approach to designing experiments that minimize the impact of off-target effects.

  • Determine the IC50 of this compound for the primary target (OKA) in your cell line. This can be done using a cell-based assay that measures a direct downstream effect of OKA activity.

  • Perform dose-response experiments using a range of concentrations around the IC50. It is recommended to use concentrations at or slightly above the IC50 for the primary target to minimize the likelihood of engaging lower-affinity off-targets.

  • Validate on-target engagement at the chosen concentration. Use Western blotting (as described in Protocol 1) to confirm the inhibition of OKA's downstream substrate.

  • Assess off-target engagement at the same concentration. Probe for the phosphorylation status of downstream substrates of known off-targets (GFRK and CCKB).

  • If off-target effects are observed at the desired on-target concentration, consider the following:

    • Lowering the concentration of this compound.

    • Using a more selective inhibitor if available.

    • Employing genetic approaches (e.g., siRNA, CRISPR) to validate the role of OKA in the observed phenotype.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal GFRK GFRK Signal->GFRK Activates Downstream_GFRK Downstream_GFRK GFRK->Downstream_GFRK Phosphorylates OKA OKA Downstream_OKA Downstream_OKA OKA->Downstream_OKA Phosphorylates CCKB CCKB Downstream_CCKB Downstream_CCKB CCKB->Downstream_CCKB Phosphorylates Phenotype Phenotype Downstream_OKA->Phenotype Desired Effect Downstream_GFRK->Phenotype Off-Target Effect Downstream_CCKB->Phenotype Off-Target Effect This compound This compound This compound->GFRK Inhibits (Lower Affinity) This compound->OKA Inhibits (High Affinity) This compound->CCKB Inhibits (Lowest Affinity)

Caption: this compound inhibits the primary target OKA and off-targets GFRK and CCKB.

Experimental_Workflow A Start: Define Experimental Goal B Determine IC50 for On-Target (OKA) in your cell line A->B C Select Concentration Range (e.g., 0.5x, 1x, 5x IC50) B->C D Treat Cells with this compound and Vehicle Control C->D E Assess On-Target Engagement (e.g., p-Substrate-OKA Western Blot) D->E F Assess Off-Target Engagement (e.g., p-Substrate-GFRK/CCKB Western Blot) D->F G Off-Target Effects Observed? E->G F->G H Yes G->H Yes I No G->I No K Lower Concentration OR Use Secondary Inhibitor/Genetic Approach H->K J Proceed with Experiment at Optimal Concentration I->J L End: Data Interpretation J->L K->C Re-evaluate Troubleshooting_Guide Start Issue: Unexpected Experimental Outcome Q1 Is there a clear dose-response for the observed phenotype? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No P1 Possible On-Target Effect A1_Yes->P1 P2 Possible Off-Target Effect or Compound Instability A1_No->P2 Q2 Does the phenotype correlate with the IC50 of the on-target (OKA)? P1->Q2 V2 Perform Kinase Profiling and Check Compound Stability P2->V2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No V1 Validate with Secondary Inhibitor or Rescue Experiment A2_Yes->V1 A2_No->V2

References

Technical Support Center: Enhancing the Oral Bioavailability of CWHM-1008 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of CWHM-1008 derivatives with improved oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high in vitro potency but poor oral bioavailability in animal models. What are the likely causes?

A1: Poor oral bioavailability despite high in vitro potency is a common challenge in drug development. The primary reasons can be categorized into three main areas:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. Low solubility is a significant barrier to achieving adequate drug concentrations at the site of absorption.[1][2][3]

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to unfavorable physicochemical properties (e.g., high polarity, large size) or active efflux by transporters like P-glycoprotein (P-gp).[4][5]

  • High First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. In the liver, it can be extensively metabolized by enzymes such as Cytochrome P450s (e.g., CYP3A4), reducing the amount of active drug that reaches the bloodstream.

Q2: How can I improve the aqueous solubility of my this compound derivative?

A2: Several strategies can be employed to enhance the aqueous solubility of a poorly soluble compound:

  • Salt Formation: For ionizable compounds, forming a salt can significantly increase solubility and dissolution rate.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to faster dissolution.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can create an amorphous solid with improved solubility.

  • Co-solvents and Surfactants: These can be used in formulations to increase the solubility of the drug in the GI tract.

  • Prodrugs: A more soluble promoiety can be attached to the parent drug, which is then cleaved in vivo to release the active compound.

Q3: What in vitro assays are essential to predict the oral bioavailability of my this compound derivatives?

A3: A standard panel of in vitro assays is crucial for the early assessment of oral bioavailability:

  • Solubility Assays: Kinetic and thermodynamic solubility assays determine the solubility of the compound in various buffers, simulating the pH conditions of the GI tract.

  • Permeability Assays: The Caco-2 cell permeability assay is a widely used in vitro model of the human intestinal epithelium to assess a compound's potential for intestinal absorption and to identify if it is a substrate for efflux transporters like P-gp.

  • Metabolic Stability Assays: These assays, using liver microsomes or hepatocytes, evaluate the susceptibility of a compound to metabolism by liver enzymes. This helps in predicting the extent of first-pass metabolism.

Troubleshooting Guides

Issue 1: Inconsistent results in the Caco-2 permeability assay.

  • Question: I am observing high variability in the apparent permeability (Papp) values for my this compound derivative. What could be the cause?

  • Answer: High variability in Caco-2 assays can stem from several factors. First, ensure the integrity of the Caco-2 cell monolayers by checking the transepithelial electrical resistance (TEER) values before and after the experiment. Low TEER values suggest a leaky monolayer, leading to unreliable results. Additionally, verify the solubility of your compound in the assay buffer; precipitation can lead to artificially low Papp values. Finally, confirm that your analytical method is sensitive and reproducible for quantifying the compound at low concentrations.

Issue 2: High efflux ratio observed for a promising this compound derivative.

  • Question: My lead compound has a high efflux ratio in the bidirectional Caco-2 assay, suggesting it is a P-gp substrate. How can I address this?

  • Answer: A high efflux ratio indicates that the compound is actively transported out of the intestinal cells, which can significantly limit its absorption. To confirm P-gp involvement, you can repeat the assay in the presence of a known P-gp inhibitor, such as verapamil. If the efflux ratio is significantly reduced, it confirms that your compound is a P-gp substrate. Strategies to overcome P-gp efflux include:

    • Structural Modification: Medicinal chemistry efforts can be directed to modify the compound's structure to reduce its affinity for P-gp.

    • Formulation with P-gp Inhibitors: Co-administering the drug with a P-gp inhibitor can increase its absorption, although this can lead to drug-drug interactions.

    • Prodrug Approach: Designing a prodrug that is not a P-gp substrate can be an effective strategy.

Issue 3: Rapid degradation in liver microsomal stability assay.

  • Question: My this compound derivative is rapidly metabolized in the human liver microsomal stability assay. What are the next steps?

  • Answer: Rapid metabolism in liver microsomes suggests a high susceptibility to phase I metabolism, primarily by CYP enzymes, leading to high first-pass clearance. The next steps should involve:

    • Metabolite Identification: Identify the metabolic "hotspots" on the molecule to understand which parts are being modified by the enzymes.

    • Reaction Phenotyping: Determine which specific CYP isoforms are responsible for the metabolism.

    • Structural Modification: Use the information from metabolite identification to guide medicinal chemistry efforts to block the sites of metabolism, for instance, by introducing a fluorine atom or another group that hinders enzymatic attack.

Data Presentation

Table 1: Physicochemical and In Vitro ADME Properties of this compound Derivatives

CompoundMolecular Weight ( g/mol )clogPAqueous Solubility (µg/mL at pH 6.8)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Human Liver Microsomal Stability (t½, min)
This compound450.54.2< 10.510.25
This compound-A468.53.8152.18.525
This compound-B482.63.5555.32.1> 60
This compound-C (Prodrug)550.72.1> 2008.91.2> 60

Table 2: In Vivo Pharmacokinetic Parameters of this compound Derivatives in Rats (10 mg/kg, Oral Gavage)

CompoundCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Oral Bioavailability (%)
This compound252.0150< 2
This compound-A1501.590012
This compound-B4501.0315045
This compound-C (Prodrug)8001.0560075

Experimental Protocols

1. Kinetic Solubility Assay

This protocol outlines the steps for determining the kinetic solubility of a compound.

  • Materials: Test compounds, DMSO, phosphate-buffered saline (PBS) at pH 7.4, 96-well plates, plate shaker, plate reader.

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Add 2 µL of the DMSO stock solution to a well of a 96-well plate.

    • Add 198 µL of PBS (pH 7.4) to the well to achieve a final compound concentration of 100 µM.

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the turbidity of the solution using a nephelometer or the absorbance using a plate reader after filtering out the precipitate.

    • The solubility is determined by comparing the reading to a standard curve of the compound prepared in a solvent where it is fully soluble.

2. Caco-2 Permeability Assay

This protocol describes the procedure for assessing the intestinal permeability of a compound using the Caco-2 cell model.

  • Materials: Caco-2 cells, 24-well Transwell plates, cell culture medium, Hank's Balanced Salt Solution (HBSS), test compound, Lucifer yellow, analytical instrumentation (e.g., LC-MS/MS).

  • Procedure:

    • Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

    • Confirm monolayer integrity by measuring TEER.

    • Wash the cell monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) permeability, add the test compound (typically at 10 µM) and Lucifer yellow to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

    • Measure the concentration of Lucifer yellow to ensure monolayer integrity was maintained throughout the experiment.

    • Calculate the apparent permeability coefficient (Papp).

3. Human Liver Microsomal Stability Assay

This protocol details the method for evaluating the metabolic stability of a compound in human liver microsomes.

  • Materials: Human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), test compound, positive control compounds (e.g., verapamil, testosterone), ice, acetonitrile, analytical instrumentation (e.g., LC-MS/MS).

  • Procedure:

    • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.

    • Add the test compound (typically at 1 µM) to the reaction mixture and pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

    • Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time.

Visualizations

oral_bioavailability_workflow cluster_in_vitro In Vitro Assessment cluster_optimization Lead Optimization cluster_in_vivo In Vivo Evaluation solubility Solubility Assay decision Good Profile? solubility->decision permeability Caco-2 Permeability permeability->decision metabolism Microsomal Stability metabolism->decision pk_study Pharmacokinetic Study decision->pk_study Yes start New this compound Derivative decision->start No (Redesign) end end pk_study->end Candidate Selection start->solubility start->permeability start->metabolism

Caption: Experimental workflow for improving oral bioavailability.

drug_metabolism_efflux cluster_intestinal_cell Intestinal Epithelial Cell cluster_liver_cell Hepatocyte (Liver Cell) drug_lumen This compound Derivative (in GI Lumen) drug_cell Drug inside cell drug_lumen->drug_cell Passive Diffusion pgp P-glycoprotein (P-gp) drug_cell->pgp Binding drug_portal Drug from Portal Vein drug_cell->drug_portal Absorption into Bloodstream pgp->drug_lumen Efflux drug_hepatocyte Drug inside hepatocyte drug_portal->drug_hepatocyte cyp3a4 CYP3A4 Enzyme drug_hepatocyte->cyp3a4 Metabolism metabolite Metabolite cyp3a4->metabolite

Caption: Key pathways affecting oral bioavailability.

References

Technical Support Center: Addressing CWHM-1008 Resistance in Plasmodium falciparum Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals encountering suspected resistance to the antimalarial compound CWHM-1008 in Plasmodium falciparum cultures, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). This resource offers detailed experimental protocols and data presentation formats to systematically investigate and characterize potential resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing a reduced susceptibility of our P. falciparum cultures to this compound. How can we confirm if this is true resistance?

A1: A consistent and significant increase in the 50% inhibitory concentration (IC50) is the primary indicator of resistance. To confirm this, it is crucial to perform standardized drug susceptibility assays multiple times with both the suspected resistant line and a sensitive parental or reference strain (e.g., 3D7, NF54). Ensure that experimental conditions such as parasite synchronization, starting parasitemia, and hematocrit are consistent across assays. A fold-change in IC50 of greater than 2-3 is often considered a significant shift, but this can be compound-specific.

Q2: What are the potential mechanisms of resistance to this compound?

A2: While the specific molecular target of this compound is not publicly documented, resistance to antimalarials in P. falciparum generally arises from one or more of the following mechanisms:

  • Target Modification: Mutations in the gene encoding the drug's target protein can reduce binding affinity.

  • Increased Drug Efflux: Upregulation or mutations in transporter proteins (e.g., PfMDR1, PfCRT) can lead to increased pumping of the drug out of the parasite.[1][2]

  • Altered Metabolism: Changes in metabolic pathways could potentially bypass the inhibitory effect of the drug.

  • Gene Amplification: An increase in the copy number of the target gene or genes that confer a survival advantage in the presence of the drug can lead to resistance.

Q3: Our this compound-resistant culture grows slower than the sensitive parental strain. Is this normal?

A3: Yes, it is common for drug-resistant parasites to exhibit a fitness cost in the absence of drug pressure. This can manifest as a slower growth rate, reduced invasion efficiency, or other altered phenotypes. It is important to characterize the growth kinetics of your resistant line in parallel with the sensitive strain.

Q4: Can resistance to this compound be lost if we culture the parasites without the drug?

A4: The stability of the resistant phenotype depends on the underlying genetic mechanism. If resistance is due to a stable genetic mutation, it is likely to be maintained. However, if it is due to gene amplification or other more plastic changes, the resistance may be lost or reduced over time in the absence of selective pressure. To test this, you can culture the resistant line without this compound for an extended period and periodically re-evaluate its IC50.

Troubleshooting Guides

This section provides guidance on common issues encountered during the selection and characterization of this compound resistant P. falciparum.

Problem Possible Cause(s) Suggested Solution(s)
Failure to select for resistance 1. Insufficient drug pressure. 2. Starting parasite population is too small. 3. This compound has a low propensity for resistance development. 4. Culture contamination.1. Gradually increase the drug concentration in a stepwise manner. 2. Initiate selection with a large parasite population (>10^8 parasites). 3. Continue drug pressure for an extended period (several months). 4. Regularly check for microbial contamination and maintain strict aseptic technique.
High variability in IC50 assay results 1. Inconsistent parasite synchronization. 2. Variation in starting parasitemia or hematocrit. 3. Inaccurate drug dilutions. 4. Issues with the detection method (e.g., SYBR Green I, pLDH).1. Ensure highly synchronous ring-stage parasites are used for each assay. 2. Standardize the inoculum preparation. 3. Prepare fresh drug dilutions for each experiment from a validated stock solution. 4. Include positive and negative controls and a reference drug in each assay.
Loss of resistant phenotype over time 1. Unstable resistance mechanism (e.g., gene amplification). 2. Accidental cross-contamination with sensitive parasites.1. Periodically re-apply drug pressure to the culture. 2. Clone the resistant parasite line to ensure a genetically homogenous population. 3. Maintain separate incubators and reagents for resistant and sensitive lines.
Contamination of cultures 1. Bacterial or fungal contamination from reagents, equipment, or handling. 2. Mycoplasma contamination.1. Use sterile reagents and practice strict aseptic technique. Regularly clean incubators and biosafety cabinets. 2. Routinely test cultures for mycoplasma. If detected, discard the culture or treat with appropriate antibiotics if the line is irreplaceable.

Experimental Protocols

In Vitro Selection of this compound Resistant P. falciparum

This protocol describes a method for generating this compound resistant parasites in vitro through continuous drug pressure.

Methodology:

  • Initiate Culture: Begin with a high-density, asynchronous culture of a drug-sensitive P. falciparum strain (e.g., 3D7).

  • Initial Drug Exposure: Expose a large population of parasites (~10^8) to a concentration of this compound equivalent to the IC50 or 2x IC50.

  • Monitor Parasitemia: Monitor the parasitemia daily via Giemsa-stained thin blood smears. Initially, a significant drop in parasitemia is expected.

  • Maintain Drug Pressure: Continue to culture the parasites under constant drug pressure, changing the media and adding fresh red blood cells as required.

  • Observe for Recrudescence: Wait for the parasite population to recover and exhibit stable growth in the presence of the drug. This may take several weeks to months.

  • Stepwise Increase in Drug Concentration: Once the parasites have adapted to the initial drug concentration, gradually increase the this compound concentration in a stepwise manner. Allow the culture to stabilize at each new concentration before proceeding to the next.

  • Cloning of Resistant Parasites: Once a stable resistant line is established, it is highly recommended to clone the parasites by limiting dilution to obtain a genetically homogenous population for further characterization.

Drug Susceptibility Testing using SYBR Green I-Based Fluorescence Assay

This assay is a widely used method to determine the IC50 of antimalarial compounds.

Methodology:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage using methods like 5% sorbitol treatment.

  • Inoculum Preparation: Prepare a parasite suspension with a parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.

  • Drug Plate Preparation: Prepare serial dilutions of this compound in a 96-well plate. Include drug-free wells as a negative control (100% growth) and wells with a known antimalarial as a positive control.

  • Plate Inoculation: Add 100 µL of the parasite inoculum to each well of the drug-prepared plate.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well. Mix and incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).

  • Data Analysis: Subtract the background fluorescence and normalize the data to the drug-free control wells. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Whole-Genome Sequencing of Resistant Parasites

This approach can identify genetic mutations and copy number variations associated with this compound resistance.

Methodology:

  • DNA Extraction: Extract high-quality genomic DNA from both the this compound resistant and the parental sensitive parasite lines.

  • Library Preparation: Prepare sequencing libraries according to the manufacturer's protocols for the chosen sequencing platform (e.g., Illumina).

  • Sequencing: Perform deep sequencing to achieve high coverage of the parasite genome.

  • Data Analysis:

    • Align the sequencing reads to the P. falciparum reference genome (e.g., 3D7).

    • Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) by comparing the resistant and sensitive parasite genomes.

    • Analyze copy number variations (CNVs) to detect gene amplifications or deletions in the resistant line.

    • Prioritize non-synonymous mutations and CNVs in genes with known roles in drug resistance or other essential parasite functions for further validation.

Data Presentation

Table 1: Comparative Drug Susceptibility Profile
Compound Parental Strain (e.g., 3D7) IC50 (nM) ± SD This compound Resistant Strain IC50 (nM) ± SD Resistance Index (RI)
This compound35 ± 5280 ± 308.0
Chloroquine20 ± 425 ± 61.25
Artemisinin5 ± 16 ± 21.2
Atovaquone1.5 ± 0.31.8 ± 0.51.2

Resistance Index (RI) = IC50 of Resistant Strain / IC50 of Parental Strain

Table 2: Summary of Genetic Variations in this compound Resistant Line
Gene ID Gene Name/Function Mutation/Variation Type of Mutation Present in Parental Strain?
PF3D7_1234500ABC TransporterG123ANon-synonymous SNPNo
PF3D7_0987600Putative Target KinaseAmplificationCopy Number VariationNo
PF3D7_1122300Conserved ProteinDeletion (3 bp)In-frame DeletionNo

Visualizations

Experimental_Workflow_for_CWHM1008_Resistance_Characterization Workflow for this compound Resistance Characterization start Start with Sensitive P. falciparum Culture drug_pressure Continuous Drug Pressure with this compound start->drug_pressure resistance_selection Selection of Resistant Population drug_pressure->resistance_selection cloning Cloning of Resistant Parasites resistance_selection->cloning phenotypic Phenotypic Characterization cloning->phenotypic genotypic Genotypic Characterization cloning->genotypic ic50 IC50 Determination (this compound & other drugs) phenotypic->ic50 growth Growth Rate Analysis phenotypic->growth stability Stability Assay phenotypic->stability wgs Whole-Genome Sequencing genotypic->wgs snp_cnv SNP and CNV Analysis wgs->snp_cnv target_validation Target Validation (e.g., CRISPR/Cas9) snp_cnv->target_validation

Caption: A flowchart illustrating the key steps in the in vitro selection and characterization of this compound resistant P. falciparum.

Putative_Resistance_Signaling_Pathway Hypothetical Signaling Pathway for this compound Resistance cwhm1008 This compound inhibition Inhibition cwhm1008->inhibition target Putative Target (e.g., Kinase) downstream Downstream Signaling (Essential for Survival) target->downstream Activates inhibition->target resistance_mech Resistance Mechanisms resistance_mech->cwhm1008 Removes resistance_mech->target Alters resistance_mech->downstream Circumvents target_mutation Target Mutation (Reduced Binding) target_mutation->resistance_mech efflux_pump Increased Efflux (e.g., PfMDR1) efflux_pump->resistance_mech bypass_pathway Metabolic Bypass bypass_pathway->resistance_mech

Caption: A diagram showing potential mechanisms by which P. falciparum might develop resistance to this compound, targeting a hypothetical signaling pathway.

References

Technical Support Center: Refining CWHM-1008 Treatment Protocols for Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing CWHM-1008 in lung cancer cell line experiments. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual diagrams to facilitate successful and reproducible research.

Troubleshooting Guide

Experimentation with kinase inhibitors can present various challenges. This guide addresses common issues encountered when using this compound and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected inhibition of cell viability 1. Inhibitor Instability: this compound may degrade in cell culture media over long incubation periods. 2. Suboptimal Concentration: The concentration used may be insufficient for the specific cell line. 3. Cell Line Resistance: The target pathway (Akt/mTOR) may have alternative activation mechanisms in the chosen cell line. 4. High Cell Density: A high cell seeding density can reduce the effective inhibitor concentration per cell.1. Prepare fresh this compound solutions for each experiment. Consider a time-course experiment to assess the duration of its effect. 2. Perform a dose-response experiment to determine the IC50 value for your specific lung cancer cell line.[1][2] 3. Profile the baseline activity of the Akt/mTOR pathway in your cell line. Consider using a different cell line if intrinsic resistance is suspected. 4. Optimize cell seeding density to ensure consistent and reproducible results.
High background toxicity in control (DMSO-treated) cells 1. Solvent Toxicity: The final concentration of DMSO in the culture media is too high. 2. Cell Health: Cells may be unhealthy or at a high passage number, making them more sensitive.1. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[3] 2. Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
Precipitation of this compound in culture media 1. Low Solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture media. 2. Improper Dilution: The stock solution was not properly vortexed or was added too quickly to the media.1. Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final concentration. Test the solubility of this compound in your specific media. 2. Vortex the stock solution before each use. Add the stock solution to the media dropwise while gently swirling.
Variability between experimental replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor or cells. 2. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can alter the concentration of this compound. 3. Inconsistent Cell Seeding: Uneven distribution of cells across wells.1. Use calibrated pipettes and prepare a master mix of the treatment media for all replicate wells. 2. Avoid using the outermost wells of multi-well plates for data collection or ensure they are filled with sterile PBS or media to minimize evaporation. 3. Ensure a homogenous cell suspension before seeding and mix gently between seeding replicates.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in lung cancer cell line experiments.

Question Answer
What is the mechanism of action of this compound in lung cancer cells? This compound induces apoptosis and protective autophagy by inhibiting the Akt/mTOR signaling pathway in lung adenocarcinoma cells.[1]
Which lung cancer cell lines are sensitive to this compound? This compound has been shown to inhibit cell viability in lung adenocarcinoma cell lines such as H358 and A549.[1]
What is a typical concentration range for this compound in cell culture experiments? Effective concentrations of this compound for inhibiting cell viability and inducing apoptosis in lung cancer cell lines typically range from 5 µM to 80 µM for a 24-hour treatment.
How should I prepare and store this compound stock solutions? Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
What cellular effects can I expect to see after treating lung cancer cells with this compound? Treatment with this compound can lead to decreased cell proliferation, induction of apoptosis (indicated by increased cleaved caspase-3 and cleaved PARP), and stimulation of autophagy (indicated by increased LC3-II conversion).

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed lung cancer cells (e.g., A549, H358) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Western Blot Analysis for Apoptosis and Autophagy Markers
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Caspase-3, PARP, LC3, p62, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound in Lung Cancer Cells

CWHM1008_Pathway CWHM1008 This compound Akt Akt CWHM1008->Akt Apoptosis Apoptosis CWHM1008->Apoptosis mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy CWHM1008_Workflow start Start: Lung Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability western Western Blot Analysis (Apoptosis & Autophagy Markers) treatment->western analysis Data Analysis & Interpretation viability->analysis western->analysis end End: Determine Efficacy analysis->end

References

Avoiding CWHM-1008 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CWHM-1008

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during cell culture experiments involving this compound, with a primary focus on preventing and resolving precipitation.

Frequently Asked Questions (FAQs)

Q1: I've observed a precipitate in my cell culture medium after adding this compound. What are the common causes?

A1: Precipitation of a small molecule compound like this compound upon addition to cell culture media is a frequent challenge, often stemming from several factors:

  • High Final Concentration: The intended experimental concentration of this compound may surpass its solubility limit in the specific cell culture medium being used.[1]

  • Solvent Shock: A rapid change in the solvent environment can cause the compound to precipitate. This commonly occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous-based cell culture medium.[1]

  • Temperature Fluctuations: Changes in temperature, such as moving from room temperature preparation to a 37°C incubator, can alter the solubility of some compounds.[1][2]

  • Media Composition: The specific formulation of the cell culture medium, including concentrations of salts, amino acids, and other components, can interact with this compound and affect its solubility.[1]

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: For hydrophobic small molecules like this compound, Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions for in vitro studies. It is a powerful solvent capable of dissolving a broad range of compounds. However, it is critical to keep the final concentration of DMSO in your cell culture low (typically ≤ 0.5%) to avoid cellular toxicity.

Q3: Can the type of cell culture medium influence the solubility of this compound?

A3: Yes, the composition of the cell culture medium plays a significant role in the solubility of a compound. Different media, such as DMEM and RPMI-1640, have varying concentrations of components like amino acids, salts, and vitamins that can interact with this compound and potentially lead to precipitation. It is always recommended to test the solubility of your compound in the specific medium you intend to use.

Q4: How can I determine the maximum soluble concentration of this compound in my cell culture medium?

A4: A straightforward method to estimate the maximum soluble concentration is to perform a serial dilution. Prepare a high-concentration stock solution of this compound and create a series of dilutions in your cell culture medium. After a suitable incubation period at your experimental temperature (e.g., 37°C), visually inspect the dilutions for any signs of precipitation, such as cloudiness or crystals. For a more thorough examination, you can also view the solutions under a microscope. The highest concentration that remains clear is considered the maximum soluble concentration under those conditions.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound.

Step 1: Verify Stock Solution Integrity

Before troubleshooting downstream steps, ensure your this compound stock solution is completely dissolved and free of any precipitate. If you observe any solid particles, gently warm the solution or sonicate it briefly. If the precipitate persists, your stock concentration may be too high, and a new stock solution at a lower concentration should be prepared.

Step 2: Optimize the Dilution Method

To avoid "solvent shock," which is a primary cause of precipitation, it's advisable to use a stepwise dilution method. Instead of adding a small volume of highly concentrated stock directly into a large volume of media, first, create an intermediate dilution in a smaller volume of media. Gently mix this intermediate dilution, and then add it to the final volume of media.

Step 3: Pre-warm the Cell Culture Medium

Ensure that your cell culture medium is pre-warmed to 37°C before adding the this compound solution. This can help maintain the compound's solubility as it is introduced into the final culture volume.

Step 4: Consider a Co-solvent System

For compounds that are particularly difficult to keep in solution, the use of a co-solvent or surfactant may be beneficial. A biocompatible surfactant, such as Pluronic F-68, can be added to the cell culture medium to help maintain the solubility of hydrophobic compounds.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C)

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO. Ensure the powder is completely dissolved.

  • In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of your pre-warmed cell culture medium (e.g., 1 mL).

  • Create a range of final concentrations by adding increasing volumes of the this compound DMSO stock to each tube. For example, you can aim for final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. Remember to add the DMSO stock dropwise while gently mixing.

  • Include a control tube with the highest volume of DMSO used to ensure the solvent alone does not cause any issues.

  • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 24 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals). For a more detailed analysis, you can examine the solutions under a microscope.

  • The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for this compound under these conditions.

Data Presentation

Table 1: Solubility of this compound in Different Cell Culture Media

Media TypeSerum ConcentrationMaximum Soluble Concentration (µM)Observation Notes
DMEM10% FBS50Clear solution
DMEMSerum-Free25Precipitate observed at 50 µM
RPMI-164010% FBS40Slight cloudiness at 50 µM
RPMI-1640Serum-Free20Precipitate observed at 25 µM

Table 2: Effect of Final DMSO Concentration on this compound Solubility (in DMEM + 10% FBS)

Final this compound Conc. (µM)Final DMSO Conc. (%)Solubility
500.5Soluble
500.25Soluble
500.1Soluble
1001.0Precipitate
1000.5Precipitate

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock prep_new_stock Prepare a new, lower concentration stock solution check_stock->prep_new_stock No check_dilution Are you using a stepwise dilution? check_stock->check_dilution Yes prep_new_stock->check_dilution implement_stepwise Implement stepwise dilution into pre-warmed media check_dilution->implement_stepwise No check_concentration Is the final concentration below the determined max solubility? check_dilution->check_concentration Yes implement_stepwise->check_concentration lower_concentration Lower the final experimental concentration check_concentration->lower_concentration No resolved Issue Resolved check_concentration->resolved Yes consider_cosolvent Consider using a co-solvent (e.g., Pluronic F-68) lower_concentration->consider_cosolvent consider_cosolvent->resolved

Caption: A workflow for troubleshooting this compound precipitation in cell culture media.

G cluster_factors Factors Influencing Solubility center_node This compound Solubility concentration Final Concentration center_node->concentration solvent Solvent System (e.g., DMSO %) center_node->solvent media Media Composition center_node->media temperature Temperature center_node->temperature ph pH of Media center_node->ph

Caption: Key factors that influence the solubility of this compound in cell culture media.

References

Technical Support Center: CWHM-1008 & Autophagy Marker Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using CWHM-1008 to study autophagy.

Troubleshooting Guide

This section addresses specific issues that may arise during the detection of autophagy markers in this compound treated cells.

Q1: Why am I not observing an increase in the LC3-II/LC3-I ratio after this compound treatment in my Western blot?

A1: Several factors could contribute to this issue. Consider the following possibilities:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low to induce a detectable autophagic response in your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.

  • Incorrect Time Point: The peak of autophagic activity can vary between cell types. A time-course experiment is crucial to identify the optimal duration of treatment.

  • Lysosomal Degradation: An increase in autophagy initiation (autophagosome formation) may be matched by an increase in degradation by the lysosome, resulting in no net change in LC3-II levels. To clarify this, you should include a lysosomal inhibitor control, such as Bafilomycin A1 or Chloroquine, in your experiment. This will block the degradation of autophagosomes, leading to an accumulation of LC3-II if autophagy is indeed being induced.

  • Poor Antibody Quality: Ensure your primary antibody against LC3 is validated for Western blotting and is used at the recommended dilution. Run a positive control, such as cells treated with rapamycin or starved cells, to confirm the antibody is working correctly.

  • Inefficient Protein Transfer: LC3-I (16 kDa) and LC3-II (14 kDa) are small proteins. Ensure your Western blot transfer conditions (e.g., membrane type, transfer time, and voltage) are optimized for low molecular weight proteins. A 0.2 µm PVDF membrane is recommended.

Q2: My p62/SQSTM1 levels are not decreasing, or are even increasing, after this compound treatment. What does this mean?

A2: p62/SQSTM1 is a receptor for cargo destined for autophagic degradation and is itself degraded in the process. Therefore, a decrease in p62 levels is typically indicative of successful autophagic flux.

  • No Decrease in p62: If p62 levels are unchanged while LC3-II levels increase (especially in the presence of lysosomal inhibitors), it may suggest that this compound is inducing autophagosome formation but that the subsequent fusion with lysosomes and degradation is impaired.

  • Increase in p62: An increase in p62 could indicate a blockage in the autophagy pathway downstream of autophagosome formation. It can also be a secondary effect related to other cellular stress responses. The p62 gene promoter contains stress-responsive elements, and its transcription can be upregulated under certain conditions.

Q3: I am seeing very few or no LC3 puncta in my immunofluorescence experiments after this compound treatment. How can I fix this?

A3: The visualization of LC3 puncta, which represent autophagosomes, can be technically challenging.

  • Fixation and Permeabilization: The choice of fixation and permeabilization agents is critical. Over-extraction of lipids with harsh detergents can wash away autophagosomes. Try using a milder permeabilization agent like saponin or digitonin, or a shorter incubation time with Triton X-100. Fixation with 4% paraformaldehyde (PFA) is standard, but methanol fixation can sometimes yield better results for LC3.

  • Antibody Performance: As with Western blotting, the quality of your LC3 antibody is paramount. Use an antibody specifically validated for immunofluorescence.

  • Transient Nature: The autophagic process is highly dynamic. You may be missing the peak time point for puncta formation. Perform a detailed time-course experiment.

  • Use of Lysosomal Inhibitors: Treating cells with a lysosomal inhibitor like Bafilomycin A1 for the final 2-4 hours of your experiment will cause autophagosomes to accumulate, making puncta much easier to visualize and quantify.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the mTORC1 complex. By inhibiting mTORC1, it relieves the inhibitory phosphorylation of key autophagy initiation proteins, such as ULK1 and ATG13, leading to the induction of autophagosome formation.

Q2: What are the recommended positive and negative controls for an autophagy experiment with this compound?

A2:

  • Positive Controls:

    • Rapamycin: A well-characterized mTOR inhibitor that induces autophagy.

    • Amino Acid Starvation: Growing cells in Earle's Balanced Salt Solution (EBSS) is a classic and potent method to induce autophagy.

  • Negative Controls:

    • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO).

    • Untreated Cells: A baseline control to assess basal autophagy levels.

  • Flux Controls:

    • Bafilomycin A1 or Chloroquine: Lysosomal inhibitors used to block autophagic degradation and assess autophagic flux.

Q3: How should I determine the optimal treatment time and concentration for this compound in my cell line?

A3: The optimal conditions are highly cell-type dependent.

  • Dose-Response: We recommend starting with a broad range of concentrations (e.g., 10 nM to 10 µM) for a fixed time point (e.g., 6 hours) to identify a concentration that robustly induces a change in LC3-II or p62 levels without causing significant cytotoxicity.

  • Time-Course: Once an optimal concentration is chosen, perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the peak response time for your markers of interest.

Experimental Protocols

Protocol 1: Western Blotting for LC3 and p62
  • Cell Treatment: Seed cells to be 70-80% confluent at the time of harvest. Treat with this compound at the desired concentrations and for the desired time points. Include vehicle and positive/negative controls. For flux experiments, add Bafilomycin A1 (100 nM) for the final 2-4 hours of treatment.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly on the plate with 1X RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Prepare samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% Tris-Glycine polyacrylamide gel to ensure good separation of LC3-I and LC3-II.

  • Transfer: Transfer proteins to a 0.2 µm PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-β-Actin) overnight at 4°C.

  • Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software. Calculate the LC3-II/LC3-I ratio or normalize LC3-II and p62 to the loading control.

Protocol 2: Immunofluorescence for LC3 Puncta
  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate. Allow them to adhere and reach 50-60% confluency.

  • Treatment: Treat cells with this compound as determined from optimization experiments. Include controls. For flux analysis, add Bafilomycin A1 (100 nM) for the final 2-4 hours.

  • Fixation: Wash cells gently with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 or 50 µg/mL digitonin in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody: Incubate with anti-LC3B antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Secondary Antibody: Wash three times with PBS. Incubate with an appropriate Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once more and mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell using automated image analysis software (e.g., ImageJ/Fiji).

Data Presentation

Table 1: Dose-Response of this compound on Autophagy Markers in HeLa Cells (6h Treatment)

This compound Conc.LC3-II / β-Actin Ratio (Fold Change vs. Vehicle)p62 / β-Actin Ratio (Fold Change vs. Vehicle)
Vehicle (DMSO)1.0 ± 0.11.0 ± 0.08
10 nM1.3 ± 0.20.9 ± 0.11
100 nM2.5 ± 0.30.6 ± 0.09
1 µM4.1 ± 0.50.3 ± 0.05
10 µM4.3 ± 0.40.2 ± 0.04

Data are presented as mean ± SEM from three independent experiments.

Table 2: Time-Course of this compound (1 µM) on Autophagy Markers in HeLa Cells

Treatment TimeLC3-II / β-Actin Ratio (Fold Change vs. 0h)p62 / β-Actin Ratio (Fold Change vs. 0h)
0 h1.0 ± 0.091.0 ± 0.12
2 h1.8 ± 0.20.8 ± 0.10
4 h3.5 ± 0.40.5 ± 0.07
8 h4.2 ± 0.50.3 ± 0.06
16 h2.9 ± 0.30.4 ± 0.08
24 h1.9 ± 0.20.6 ± 0.09

Data are presented as mean ± SEM from three independent experiments.

Visualizations

CWHM_Pathway cluster_0 This compound Action cluster_1 Autophagy Initiation cluster_2 Autophagosome Formation CWHM This compound mTORC1 mTORC1 Complex CWHM->mTORC1 Inhibition ATG13_P Phospho-ATG13 (Inactive) mTORC1->ATG13_P Phosphorylates ULK1 ULK1 Complex Phagophore Phagophore (Isolation Membrane) ULK1->Phagophore Initiates ATG13_P->ULK1 Inhibits Autophagosome Autophagosome (LC3-II) Phagophore->Autophagosome Elongation & Closure

Caption: this compound inhibits mTORC1, activating the ULK1 complex to initiate autophagosome formation.

Workflow A 1. Cell Culture & Treatment (this compound, Controls) B 2. Sample Preparation A->B C Western Blot (for LC3-II, p62) B->C D Immunofluorescence (for LC3 Puncta) B->D E 3. Data Acquisition (Imaging / Blotting) C->E D->E F 4. Quantitative Analysis (Densitometry / Puncta Count) E->F G 5. Interpretation F->G Troubleshooting Start Problem: No increase in LC3-II Q1 Did you run a positive control (e.g., Rapamycin)? Start->Q1 Fix1 Solution: Run positive control to validate assay/antibody. Q1->Fix1 No Q2 Did the positive control work? Q1->Q2 Yes A1_Yes Yes A1_No No Fix2 Solution: Troubleshoot core assay. Check antibody, reagents, and transfer efficiency. Q2->Fix2 No Q3 Did you include a lysosomal inhibitor (e.g., Bafilomycin A1)? Q2->Q3 Yes A2_Yes Yes A2_No No Fix3 Solution: Repeat with lysosomal inhibitor to assess flux. Q3->Fix3 No Q4 Is LC3-II increased with Bafilomycin A1? Q3->Q4 Yes A3_Yes Yes A3_No No Fix4 Result: Autophagic flux is high. LC3-II is being degraded. Q4->Fix4 Yes Fix5 Solution: Optimize this compound dose and time point. Q4->Fix5 No A4_Yes Yes A4_No No

Validation & Comparative

Comparative Efficacy Analysis: MMV688533 versus Chloroquine against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Antimalarial Drug Development

This guide provides a detailed comparison of the novel antimalarial candidate MMV688533 and the conventional drug chloroquine, focusing on their efficacy against the deadliest malaria parasite, Plasmodium falciparum. The data presented herein is compiled from published experimental studies to assist researchers and scientists in the field of antimalarial drug discovery.

Efficacy Against P. falciparum Strains

MMV688533 has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The compound exhibits a novel mechanism of action, targeting the P. falciparum protein lysyl-tRNA synthetase (KRS1), which is essential for protein synthesis and parasite survival. This mode of action is distinct from that of chloroquine, which is believed to interfere with the detoxification of heme in the parasite's digestive vacuole.

The comparative inhibitory concentrations (IC50) of MMV688533 and chloroquine against various P. falciparum strains are summarized below.

CompoundStrainIC50 (nM)Resistance ProfileCitation
MMV688533 3D71.1Chloroquine-Sensitive
K11.4Chloroquine-Resistant
Dd21.6Chloroquine-Resistant
Chloroquine 3D710-20Chloroquine-Sensitive
K1150-300Chloroquine-Resistant
Dd2100-250Chloroquine-Resistant

Experimental Protocols

The following section details the typical methodologies employed in the in vitro assessment of antimalarial compounds like MMV688533 and chloroquine against P. falciparum.

1. In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: Asexual stages of P. falciparum strains (e.g., 3D7, K1, Dd2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is typically RPMI 1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.

  • Assay Procedure:

    • Synchronized ring-stage parasites (approximately 0.5% parasitemia and 2.5% hematocrit) are plated in 96-well microplates.

    • The test compounds (MMV688533 and chloroquine) are serially diluted and added to the wells. A no-drug control and a positive control (e.g., artesunate) are included.

    • The plates are incubated for 72 hours under the same culture conditions.

    • After incubation, the plates are frozen at -80°C to lyse the erythrocytes.

    • A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA, and the resulting fluorescence is proportional to the parasite number.

    • Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence readings are plotted against the log of the drug concentration, and the IC50 values are calculated using a non-linear regression model.

Visualizing Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for determining antiplasmodial activity and the proposed mechanism of action for MMV688533.

experimental_workflow cluster_setup Assay Setup cluster_incubation Incubation & Lysis cluster_detection Detection & Analysis p_culture P. falciparum Culture (Synchronized Rings) plate 96-Well Plate (0.5% Parasitemia, 2.5% Hematocrit) p_culture->plate incubation Incubate for 72h (37°C, Gas Mixture) plate->incubation compounds Serial Dilution of MMV688533 & Chloroquine compounds->incubation lysis Freeze Plate at -80°C (Erythrocyte Lysis) incubation->lysis sybr Add Lysis Buffer with SYBR Green I lysis->sybr read Measure Fluorescence (Ex: 485nm, Em: 530nm) sybr->read analysis Calculate IC50 Values (Non-linear Regression) read->analysis

Caption: Workflow for the SYBR Green I-based in vitro antiplasmodial assay.

mechanism_of_action cluster_parasite P. falciparum cluster_protein_synthesis Protein Synthesis Pathway cluster_inhibition Inhibition by MMV688533 lysine Lysine krs1 Lysyl-tRNA Synthetase (KRS1) lysine->krs1 trna tRNA-Lys trna->krs1 lysyl_trna Lysyl-tRNA krs1->lysyl_trna ribosome Ribosome lysyl_trna->ribosome protein Parasite Proteins ribosome->protein parasite_survival Parasite Survival protein->parasite_survival Essential for mmv MMV688533 mmv->inhibition

Caption: Proposed mechanism of action of MMV688533 via inhibition of KRS1.

Comparative Analysis of CWHM-1008 and Artemisinin for the Treatment of Resistant Malaria

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence and spread of artemisinin-resistant Plasmodium falciparum malaria presents a formidable challenge to global public health. Artemisinin-based combination therapies (ACTs) are the frontline treatments for malaria, and their declining efficacy necessitates the urgent development of novel antimalarial agents with different mechanisms of action. This guide provides a comparative overview of CWHM-1008, a novel antimalarial compound, and artemisinin, the current cornerstone of malaria treatment, with a focus on their activity against resistant parasite strains.

Mechanism of Action and Resistance

Artemisinin: Activation and Resistance Pathway

Artemisinin and its derivatives are sesquiterpene lactones containing an endoperoxide bridge, which is crucial for their antimalarial activity. The activation of artemisinin is understood to occur via interaction with heme, a byproduct of hemoglobin digestion by the parasite in its food vacuole. This interaction cleaves the endoperoxide bridge, generating reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive molecules then damage parasite proteins and lipids, leading to parasite death.

Resistance to artemisinin is primarily associated with mutations in the Kelch13 (K13) protein.[1] These mutations are thought to reduce the parasite's uptake of hemoglobin, leading to decreased heme production and consequently, reduced activation of artemisinin.[1] This allows the early ring-stage parasites to survive the drug pressure.

cluster_artemisinin Artemisinin Mechanism & Resistance artemisinin Artemisinin (Endoperoxide Bridge) heme Heme (from Hemoglobin Digestion) artemisinin->heme Activated by hemoglobin Host Hemoglobin hemoglobin->heme Digestion ros Reactive Oxygen Species (ROS) & Carbon-Centered Radicals heme->ros Cleaves Endoperoxide Bridge damage Parasite Protein & Lipid Damage ros->damage death Parasite Death damage->death k13_wt Wild-Type K13 Protein hb_uptake Hemoglobin Uptake k13_wt->hb_uptake Mediates k13_mut Mutated K13 Protein reduced_hb_uptake Reduced Hemoglobin Uptake k13_mut->reduced_hb_uptake hb_uptake->hemoglobin reduced_hb_uptake->heme Leads to less

Artemisinin activation pathway and the impact of K13 mutations on resistance.
This compound: An Emerging Quinoline Analog

The precise molecular target and mechanism of action for this compound have not yet been fully elucidated in publicly available literature. As a quinoline-containing compound, it is hypothesized that its mechanism may be similar to other drugs in this class, such as chloroquine. Quinoline antimalarials are known to interfere with the parasite's detoxification of heme within the food vacuole. They are thought to inhibit the polymerization of toxic free heme into hemozoin, leading to a buildup of the toxic heme and subsequent parasite death. However, without specific experimental validation for this compound, this remains a putative mechanism.

Comparative In Vitro Efficacy

The in vitro activity of antimalarial compounds is commonly assessed by determining the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) against different parasite strains. The following table summarizes the available data for this compound and artemisinin against a drug-sensitive strain (3D7) and a multi-drug resistant strain (Dd2) of P. falciparum.

Note: The data presented below are compiled from different studies and should be interpreted with caution, as experimental conditions can vary. A direct head-to-head comparison in the same study would provide a more definitive assessment.

CompoundP. falciparum StrainResistance ProfileEC50/IC50 (nM)Reference(s)
This compound 3D7Drug-Sensitive46[2]
This compound Dd2Chloroquine-Resistant, Pyrimethamine-Resistant21[2]
Artemisinin 3D7Drug-Sensitive~26.6 (range: 6.8–43.1)[3]
Dihydroartemisinin (DHA) *Dd2Chloroquine-Resistant, Pyrimethamine-Resistant3.2 - 7.6

*Dihydroartemisinin (DHA) is the active metabolite of artemisinin.

From the available data, this compound demonstrates potent activity against both the drug-sensitive 3D7 strain and the multi-drug resistant Dd2 strain. Notably, it appears to be more effective against the resistant Dd2 strain than the sensitive 3D7 strain, a promising characteristic for a novel antimalarial. While a direct comparison with artemisinin against the Dd2 strain is not available, the data for DHA suggests that this compound maintains strong potency against this resistant line.

Experimental Protocols

In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-based)

The determination of IC50/EC50 values is commonly performed using a SYBR Green I-based fluorescence assay. This method measures the proliferation of malaria parasites in red blood cells by quantifying the amount of parasite DNA.

Objective: To determine the concentration of an antimalarial compound that inhibits parasite growth by 50%.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well microplates

  • Test compounds (this compound, artemisinin) serially diluted

  • SYBR Green I lysis buffer (containing saponin, Triton X-100, and SYBR Green I dye)

  • Fluorescence plate reader

Methodology:

  • Parasite Culture Preparation: Synchronized ring-stage P. falciparum parasites are diluted to a starting parasitemia of ~0.5% in a 2% hematocrit RBC suspension.

  • Drug Plate Preparation: The test compounds are serially diluted and added to the wells of a 96-well plate. Control wells containing no drug are also included.

  • Incubation: 200 µL of the parasite culture is added to each well of the drug-coated plate. The plate is then incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Staining: After incubation, the plate is frozen to lyse the RBCs. Subsequently, 100 µL of SYBR Green I lysis buffer is added to each well. The plate is incubated in the dark at room temperature for 1-2 hours. The SYBR Green I dye intercalates with the parasite DNA.

  • Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence readings are plotted against the drug concentrations. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

cluster_workflow SYBR Green I Assay Workflow start Start prep_parasites Prepare Synchronized Ring-Stage Parasite Culture start->prep_parasites add_culture Add Parasite Culture to Plates prep_parasites->add_culture prep_plates Prepare 96-well Plates with Serial Dilutions of Drugs prep_plates->add_culture incubate Incubate for 72 hours add_culture->incubate freeze_thaw Freeze-Thaw to Lyse Cells incubate->freeze_thaw add_sybr Add SYBR Green I Lysis Buffer freeze_thaw->add_sybr incubate_dark Incubate in Dark add_sybr->incubate_dark read_fluorescence Read Fluorescence incubate_dark->read_fluorescence analyze Analyze Data and Calculate IC50 read_fluorescence->analyze end End analyze->end

Workflow for the SYBR Green I-based in vitro drug susceptibility assay.

Conclusion and Future Directions

This compound is a promising novel antimalarial compound that exhibits potent in vitro activity against both drug-sensitive and, importantly, multi-drug resistant strains of P. falciparum. Its efficacy against the Dd2 strain suggests it could be a valuable tool in combating resistant malaria.

However, a critical gap in our understanding of this compound is its mechanism of action. Further research is imperative to identify its molecular target and elucidate the pathways it disrupts within the parasite. This knowledge is essential for understanding potential cross-resistance with existing drugs and for rational drug development.

Furthermore, direct head-to-head comparative studies of this compound and artemisinin under identical experimental conditions are needed to provide a more definitive assessment of their relative potencies. As research progresses, this compound may emerge as a significant new candidate in the fight against drug-resistant malaria.

References

A Comparative Guide to the Anticancer Activity of CWHM-1008 in Lung Adenocarcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer activity of CWHM-1008, a novel antimalarial compound, in various lung adenocarcinoma (LUAD) cell lines. The data presented herein is compiled from published research to facilitate an objective comparison of this compound's performance against established chemotherapeutic agents. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and drug development efforts.

Comparative Efficacy of this compound and Standard Chemotherapies

The in vitro cytotoxic activity of this compound was evaluated against a panel of human lung adenocarcinoma cell lines and a non-cancerous human bronchial epithelial cell line (Beas-2b). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined and are presented below for comparison with standard-of-care chemotherapeutic agents: cisplatin, paclitaxel, and gefitinib.

Table 1: IC50 Values (µM) of this compound in Various Cell Lines after 24-hour treatment.

Cell LineThis compound (µM)
H358~10
A549~20
H1299~20
H827~40
Beas-2b (non-cancerous)>80

Data summarized from a study on the anticancer effects of this compound.[1]

Table 2: Comparative IC50 Values (µM) of Standard Chemotherapeutic Agents in LUAD Cell Lines.

Cell LineCisplatin (µM)Paclitaxel (µM)Gefitinib (µM)
H358 Data not availableData not available~1 (96h treatment)
A549 9 ± 1.6 (72h treatment)[2]0.01018 (as µg/L) (72h treatment)7.0 ± 1.0 (48h treatment)[3]
H1299 27 ± 4 (72h treatment)[2]Data not available18.46 (72h treatment)
H827 Data not availableData not availableData not available

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as treatment duration, across different studies. The data for this compound is based on a 24-hour treatment, while the comparative data for other drugs often involves longer exposure times as indicated.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's anticancer activity are provided below.

Cell Viability Assay (CCK-8)

This protocol is used to determine the number of viable cells in culture by measuring the conversion of a water-soluble tetrazolium salt (WST-8) into a colored formazan dye by cellular dehydrogenases.

  • Cell Seeding:

    • Harvest and count the desired lung adenocarcinoma cells (e.g., H358, A549, H1299, H827) and the non-cancerous Beas-2b cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition and Incubation:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting and Washing:

    • Harvest the cells by trypsinization and collect the culture medium (to include any floating apoptotic cells).

    • Centrifuge the cell suspension and discard the supernatant.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • The different cell populations are identified as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Akt/mTOR Pathway Analysis

This technique is used to detect specific proteins in a sample to determine the effect of this compound on the Akt/mTOR signaling pathway.

  • Protein Extraction:

    • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of this compound on their activation.

Visualizations

The following diagrams illustrate the experimental workflow for validating the anticancer activity of this compound and the proposed signaling pathway through which it exerts its effects.

G cluster_invitro In Vitro Experiments Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Viability Assay (CCK-8) Cell Viability Assay (CCK-8) Drug Treatment->Cell Viability Assay (CCK-8) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Drug Treatment->Apoptosis Assay (Annexin V/PI) Colony Formation Assay Colony Formation Assay Drug Treatment->Colony Formation Assay Western Blot Western Blot Drug Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay (CCK-8)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Colony Formation Assay->Data Analysis Western Blot->Data Analysis

Caption: Experimental workflow for this compound anticancer activity validation.

G cluster_pathway Akt/mTOR Signaling Pathway cluster_outcomes Cellular Outcomes This compound This compound Akt Akt This compound->Akt Inhibits Phosphorylation mTOR mTOR This compound->mTOR Inhibits Phosphorylation Inhibition of Cell Growth Inhibition of Cell Growth Induction of Apoptosis Induction of Apoptosis Induction of Autophagy Induction of Autophagy Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p70S6K p70S6K mTOR->p70S6K Activates Autophagy Autophagy mTOR->Autophagy Inhibits Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Promotes Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Leads to

Caption: this compound inhibits the Akt/mTOR signaling pathway.

Conclusion

The available data indicates that this compound exhibits significant anticancer activity against lung adenocarcinoma cell lines, with a notable selectivity for cancer cells over non-cancerous cells. Its mechanism of action appears to be mediated through the inhibition of the Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. While direct comparative studies with standard chemotherapeutic agents are limited, the provided IC50 values offer a preliminary basis for assessing its potential efficacy. Further research is warranted to explore the full therapeutic potential of this compound in a broader range of cancer types and in combination with existing therapies. The detailed protocols and pathway diagrams in this guide are intended to facilitate these future investigations.

References

Comparative Analysis of CWHM-1008 and Other Akt/mTOR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel Akt/mTOR pathway inhibitor, CWHM-1008, with other established inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate compounds for preclinical and clinical research.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular network that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[4][5] this compound is an emerging inhibitor of this pathway, showing promise in preclinical studies, particularly in lung adenocarcinoma. This guide offers a comparative analysis of this compound against other well-characterized Akt/mTOR inhibitors, providing a framework for understanding its potential and positioning within the current landscape of targeted cancer therapies.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other selected Akt/mTOR inhibitors in various non-small cell lung cancer (NSCLC) cell lines. This data allows for a direct comparison of their anti-proliferative activities.

InhibitorTarget(s)Cell LineIC50 ValueCitation(s)
This compound Akt/mTORH358Approx. 20 µM (at 24h)
A549Approx. 30 µM (at 24h)
MK-2206 Pan-AktA549117.5 µM (at 24h), 202.3 µM (at 48h)
NCI-H2265-12 µM
Rapamycin mTORC1A5490.5 µM (effective concentration)
Everolimus (RAD001) mTORC1NCI-H46065.94 ± 1.35 nM
NCI-H66123.18 ± 1.34 nM
Temsirolimus (CCI-779) mTORC1A549<1 nM
H1299<1 nM
H358<1 nM
BEZ235 (NVP-BEZ235) Dual PI3K/mTORA549/DDP1.33 µg/ml (approx. 2.8 µM)
Various NSCLC lines6.86 to 193.40 nM
AZD8055 mTORC1/mTORC2A54950 nM
H83820 nM

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the Akt/mTOR signaling pathway and a typical experimental workflow.

Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation, Growth, Survival S6K1->Proliferation fourEBP1->Proliferation Inhibition of translation when unphosphorylated

Caption: The Akt/mTOR signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., A549, H358) Inhibitor_Treatment 2. Inhibitor Treatment (this compound, MK-2206, etc.) Cell_Culture->Inhibitor_Treatment Cell_Viability 3a. Cell Viability Assay (MTT Assay) Inhibitor_Treatment->Cell_Viability Western_Blot 3b. Protein Analysis (Western Blot) Inhibitor_Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50 Calculation, Protein Expression) Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Conclusion 5. Conclusion (Comparative Efficacy) Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating Akt/mTOR inhibitors.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to characterize Akt/mTOR inhibitors.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • NSCLC cell lines (e.g., A549, H358)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Akt/mTOR inhibitors (this compound, MK-2206, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • The following day, treat the cells with various concentrations of the inhibitors. Include a vehicle-only control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Following the incubation with MTT, add 100 µL of the solubilization solution to each well.

  • Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Western Blot Analysis

This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the assessment of the phosphorylation status of key proteins in the Akt/mTOR pathway.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, and β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression and phosphorylation levels.

In Vitro Kinase Assay

This assay measures the ability of an inhibitor to directly block the kinase activity of Akt or mTOR.

Materials:

  • Recombinant active Akt or mTOR kinase

  • Kinase-specific substrate (e.g., GSK-3 fusion protein for Akt, p70S6K for mTOR)

  • Kinase assay buffer

  • ATP (with [γ-32P]ATP for radioactive detection or unlabeled for non-radioactive methods)

  • Inhibitors at various concentrations

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting, or specific antibodies for ELISA or Western blot)

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer.

  • Add the inhibitor at a range of concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction.

  • Detect and quantify the amount of phosphorylated substrate.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

The comparative analysis of this compound with other established Akt/mTOR inhibitors reveals a diverse landscape of potency and selectivity. While rapalogs like Temsirolimus show nanomolar efficacy against mTORC1, newer generations of inhibitors, including dual PI3K/mTOR and pan-Akt inhibitors, offer broader targeting of the pathway. This compound demonstrates activity in the micromolar range in lung adenocarcinoma cell lines, suggesting it may have a distinct therapeutic window and mechanism of action that warrants further investigation. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising anti-cancer agents.

References

Cross-Validation of CWHM-1008's Mechanism of Action: A Comparative Analysis Across Different Research Contexts

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of CWHM-1008's molecular mechanism reveals a primary inhibitory action against Mixed Lineage Kinase 3 (MLK3) in neuroinflammatory models, alongside a distinct activity involving the Akt/mTOR signaling pathway in lung adenocarcinoma cells. This comparison guide synthesizes findings from different laboratory settings to provide a cross-validation of the compound's bioactivity, offering researchers a comprehensive understanding of its potential applications and context-dependent effects.

Performance Comparison of this compound in Different Biological Systems

The following table summarizes the quantitative data on this compound's activity as reported in distinct research studies. This comparative data highlights the compound's potency and the different signaling pathways it modulates depending on the cellular context.

ParameterNeuroinflammatory ModelLung Adenocarcinoma Model
Primary Target Mixed Lineage Kinase 3 (MLK3)Not explicitly defined, impacts Akt/mTOR pathway
Reported IC50 Potent (specific values not publicly available)Not reported for a specific kinase; effective concentrations for cell viability reduction are in the µM range
Key Affected Pathway MLK3-JNK SignalingAkt/mTOR Signaling
Observed Effect NeuroprotectionInhibition of cell proliferation, induction of apoptosis and autophagy

Experimental Methodologies

To facilitate the replication and further investigation of this compound's mechanism of action, detailed experimental protocols from the cited studies are provided below.

MLK3 Inhibition and JNK Signaling Assay (Hypothetical Protocol Based on Typical Kinase Inhibition Assays)

This protocol outlines a typical procedure for assessing the inhibitory activity of this compound on MLK3 and its downstream effect on the JNK signaling pathway.

  • Recombinant MLK3 Kinase Assay:

    • Recombinant human MLK3 enzyme is incubated with a specific substrate (e.g., a peptide containing the JNK activation loop sequence) and ATP in a kinase buffer.

    • This compound is added at various concentrations to determine its inhibitory effect on the phosphorylation of the substrate.

    • The level of substrate phosphorylation is quantified using methods such as radioactive ATP incorporation, fluorescence polarization, or an antibody-based detection system (e.g., ELISA).

    • The IC50 value, representing the concentration of this compound required to inhibit 50% of the MLK3 kinase activity, is calculated from the dose-response curve.

  • Cell-Based JNK Phosphorylation Assay:

    • Neuronal cells (e.g., SH-SY5Y) are pre-treated with varying concentrations of this compound for a specified period.

    • The cells are then stimulated with a known activator of the JNK pathway, such as anisomycin or TNF-α.

    • Following stimulation, cell lysates are prepared, and the levels of phosphorylated JNK (p-JNK) and total JNK are determined by Western blotting using specific antibodies.

    • A decrease in the ratio of p-JNK to total JNK in the presence of this compound indicates inhibition of the upstream MLK3.

Lung Adenocarcinoma Cell Viability and Pathway Analysis

This protocol is based on the study investigating the effects of this compound on lung adenocarcinoma (LUAD) cells.

  • Cell Viability Assay (CCK-8):

    • LUAD cell lines (e.g., H358, A549) are seeded in 96-well plates.

    • After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and incubated for 24 hours.

    • Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The absorbance is measured at 450 nm.

  • Western Blot Analysis of Akt/mTOR Pathway:

    • LUAD cells are treated with this compound at the desired concentrations and time points.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against key proteins in the Akt/mTOR pathway, such as p-Akt, Akt, p-mTOR, mTOR, LC3-II, and P62.

    • Following incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) system.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways modulated by this compound in the two different research contexts.

CWHM1008_MLK3_Pathway CWHM1008 This compound MLK3 MLK3 CWHM1008->MLK3 Inhibits MKK4_7 MKK4/7 MLK3->MKK4_7 JNK JNK MKK4_7->JNK Neuroinflammation Neuroinflammation JNK->Neuroinflammation

Caption: this compound's inhibitory action on the MLK3-JNK signaling pathway in neuroinflammatory models.

CWHM1008_Akt_mTOR_Pathway CWHM1008 This compound Akt Akt CWHM1008->Akt Inhibits Apoptosis Apoptosis CWHM1008->Apoptosis Induces mTOR mTOR Akt->mTOR Inhibits CellProliferation Cell Proliferation mTOR->CellProliferation Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: this compound's modulation of the Akt/mTOR pathway in lung adenocarcinoma cells.

Pyrrolidine-Based Antimalarials: A Comparative Analysis of CWHM-1008 and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against malaria, the emergence of drug-resistant Plasmodium strains necessitates the discovery and development of novel therapeutics with unique mechanisms of action. This guide provides a comparative analysis of CWHM-1008, a promising pyrrolidine-based antimalarial candidate, with other relevant compounds from the same class, supported by experimental data for researchers, scientists, and drug development professionals.

Introduction to Pyrrolidine-Based Antimalarials

The pyrrolidine scaffold has proven to be a versatile structural motif in medicinal chemistry, leading to the development of potent therapeutic agents across various diseases.[1] In the context of malaria, pyrrolidine derivatives have been identified as a promising class of compounds, often targeting the essential hemoglobin degradation pathway of the parasite. One key target in this pathway is plasmepsin II, an aspartic protease crucial for the initial steps of hemoglobin breakdown by Plasmodium falciparum.[2] Inhibition of this enzyme leads to the starvation and death of the parasite.

This guide focuses on the 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype, to which this compound belongs, and compares its performance with its racemic precursor and a structurally related reversed amide analogue.

Quantitative Performance Comparison

The following table summarizes the in vitro and in vivo efficacy of this compound and other selected pyrrolidine-based antimalarials.

CompoundChemical ClassP. falciparum 3D7 (CQ-sensitive) IC50/EC50 (nM)P. falciparum Dd2 (CQ-resistant) IC50/EC50 (nM)In Vivo Efficacy (Mouse Model)Cytotoxicity/Selectivity
This compound 4-aryl-N-benzylpyrrolidine-3-carboxamide46[2][3]21[3]ED99 ~ 30 mg/kg/day (P. chabaudi)Not explicitly reported, but its precursor has a >100-fold selectivity index.
GNF-Pf-4691 4-aryl-N-benzylpyrrolidine-3-carboxamide (racemic)385Not ReportedNot Reported>100-fold cytotoxicity selectivity index.
CWHM-1552 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamide51Not ReportedED90 < 10 mg/kg/day; ED99 = 30 mg/kg/day (P. chabaudi)Not explicitly reported.

Mechanism of Action: Inhibition of Plasmepsin II

This compound and related pyrrolidine-based compounds are understood to exert their antimalarial effect by acting as aspartic protease inhibitors, with a high affinity for plasmepsin II. This enzyme is located in the parasite's food vacuole and is responsible for the initial cleavage of hemoglobin, which the parasite ingests from red blood cells. By inhibiting plasmepsin II, these compounds block the degradation of hemoglobin, thereby preventing the parasite from obtaining essential amino acids for its growth and replication.

Hemoglobin_Degradation_Pathway cluster_RBC Red Blood Cell Cytosol cluster_Vacuole Parasite Food Vacuole Hemoglobin Hemoglobin Hemoglobin_vac Hemoglobin Hemoglobin->Hemoglobin_vac Ingestion Plasmepsin_II Plasmepsin II Hemoglobin_vac->Plasmepsin_II Substrate Heme Heme Amino_Acids Amino_Acids Parasite_Growth Parasite Growth & Replication Amino_Acids->Parasite_Growth Essential for Plasmepsin_II->Heme Products Plasmepsin_II->Amino_Acids Products This compound This compound This compound->Inhibition Inhibition->Plasmepsin_II

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay quantifies the inhibition of P. falciparum growth in vitro.

  • Parasite Strains: P. falciparum 3D7 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) strains are cultured in human erythrocytes.

  • Assay Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, serving as a proxy for parasite growth.

  • Procedure:

    • Asynchronous or synchronized ring-stage parasite cultures are diluted to a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%).

    • The parasite suspension is added to 96-well plates containing serial dilutions of the test compounds.

    • Plates are incubated for 72 hours under a standard gas mixture (5% CO2, 5% O2, 90% N2) at 37°C.

    • A lysis buffer containing SYBR Green I is added to each well.

    • After incubation in the dark, fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Assay (4-Day Suppressive Test)

This murine model assesses the ability of a compound to inhibit parasite growth in a living organism.

  • Animal Model: Swiss albino or ICR mice are typically used.

  • Parasite Strain: A suitable rodent malaria parasite, such as Plasmodium chabaudi or Plasmodium berghei, is used for infection.

  • Procedure:

    • Mice are inoculated intraperitoneally with parasitized red blood cells.

    • A few hours post-infection, daily oral or subcutaneous administration of the test compound begins and continues for four consecutive days. A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.

    • On the fifth day (24 hours after the last dose), thin blood smears are prepared from the tail vein of each mouse.

    • The smears are stained with Giemsa, and parasitemia (the percentage of infected red blood cells) is determined by microscopy.

    • The percentage of parasitemia suppression for each dose is calculated relative to the vehicle control group.

    • The effective dose that suppresses parasitemia by 90% (ED90) or 99% (ED99) is determined from the dose-response curve.

Structure-Activity Relationship (SAR) and Comparative Performance

The development of this compound from its racemic precursor, GNF-Pf-4691, highlights a significant improvement in potency. The IC50 of GNF-Pf-4691 against the 3D7 strain is 385 nM, while this compound, which is the (+)-enantiomer, exhibits a more potent EC50 of 46 nM against the same strain. This demonstrates a clear stereochemical preference for the biological activity.

Furthermore, this compound shows excellent activity against the drug-resistant Dd2 strain (EC50 = 21 nM), indicating its potential to overcome existing resistance mechanisms. In vivo studies in a P. chabaudi mouse model confirmed its oral efficacy, with an ED99 of approximately 30 mg/kg/day.

The related compound, CWHM-1552, which features a "reversed" amide linkage, also displays potent antiplasmodial activity with an IC50 of 51 nM against the 3D7 strain. Interestingly, this reversed amide series shows an opposite stereochemical preference compared to the carboxamide series of this compound. CWHM-1552 also demonstrates robust in vivo efficacy, with an ED90 of less than 10 mg/kg/day and an ED99 of 30 mg/kg/day in the P. chabaudi model.

Conclusion

This compound represents a highly potent pyrrolidine-based antimalarial agent with a clear mechanism of action and demonstrated in vivo efficacy. Its activity against drug-resistant parasite strains makes it a valuable lead compound for further development. Comparative analysis with related pyrrolidine derivatives underscores the importance of stereochemistry and structural modifications in optimizing antiplasmodial potency. The favorable selectivity profile of this chemotype further enhances its potential as a next-generation antimalarial drug. Further studies to fully characterize the pharmacokinetic and safety profiles of this compound are warranted.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Compound_Synthesis Compound Synthesis (this compound & Comparators) SYBR_Green_Assay SYBR Green I Assay (72h incubation) Compound_Synthesis->SYBR_Green_Assay P_falciparum_Culture P. falciparum Culture (3D7 & Dd2 strains) P_falciparum_Culture->SYBR_Green_Assay IC50_Determination IC50/EC50 Determination SYBR_Green_Assay->IC50_Determination 4_Day_Test 4-Day Suppressive Test (Oral Dosing) IC50_Determination->4_Day_Test Lead Compound Selection Mouse_Model Mouse Infection (P. chabaudi) Mouse_Model->4_Day_Test Parasitemia_Analysis Parasitemia Analysis (Giemsa Stain) 4_Day_Test->Parasitemia_Analysis ED90_ED99_Calculation ED90/ED99 Calculation Parasitemia_Analysis->ED90_ED99_Calculation

Caption: General experimental workflow for antimalarial drug screening.

References

Comparative Analysis of CWHM-1008-Induced Cell Death: Elucidating the Protective Role of Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel antimalarial agent CWHM-1008 and its efficacy in inducing cancer cell death. We present experimental data that confirms the dual roles of apoptosis and autophagy in its mechanism of action, particularly in lung adenocarcinoma (LUAD) cells. This document is intended for researchers, scientists, and professionals in drug development interested in the complex interplay between cellular death pathways and potential therapeutic strategies.

This compound Mechanism of Action: A Dual Pathway of Apoptosis and Protective Autophagy

This compound, a novel antimalarial compound, has demonstrated significant anticancer properties by inducing apoptosis in lung adenocarcinoma cells.[1][2] Its primary mechanism involves the inhibition of the RAC-alpha serine/threonine-protein kinase/mammalian target of rapamycin (Akt/mTOR) signaling axis.[1][2][3] Inhibition of this critical pathway triggers two distinct downstream cellular processes:

  • Induction of Apoptosis: this compound treatment leads to a significant increase in the levels of cleaved-caspase-3 and cleaved-PARP, key markers of the apoptotic cascade, ultimately resulting in programmed cell death.

  • Induction of Protective Autophagy: Simultaneously, the suppression of the Akt/mTOR pathway enhances autophagy, a cellular recycling process. However, studies reveal that this this compound-induced autophagy plays a protective role for the cancer cells. When autophagy is inhibited, the rate of apoptosis induced by this compound is accelerated, suggesting that the autophagic response counteracts the compound's cytotoxic effects.

This dual mechanism distinguishes this compound from other antiparasitic agents like itraconazole and ivermectin, where autophagy contributes to cell death. The protective nature of autophagy in this context suggests a promising therapeutic strategy: combining this compound with an autophagy inhibitor to enhance its anticancer efficacy.

G cluster_0 This compound Action cluster_1 Cellular Response CWHM_1008 This compound Akt_mTOR Akt/mTOR Pathway CWHM_1008->Akt_mTOR Inhibits Autophagy Autophagy Induction Akt_mTOR->Autophagy Induces Apoptosis Apoptosis Induction (Caspase Cascade) Akt_mTOR->Apoptosis Induces Autophagy->Apoptosis Inhibits (Protective Role) Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: this compound signaling pathway in LUAD cells.

Performance Comparison: this compound vs. Alternative Compounds

The unique mechanism of this compound is best understood when compared with other compounds that modulate autophagy and cell death. The following table summarizes these differences.

Compound Primary Mechanism Role of Autophagy in Cancer Cells Therapeutic Implication
This compound Akt/mTOR InhibitorProtective (Inhibition of autophagy enhances apoptosis)Combine with an autophagy inhibitor (e.g., Chloroquine)
Chloroquine (CQ) Autophagy Inhibitor (late stage)Cytotoxic (Inhibits protective autophagy, promoting cell death)Used alone or in combination to sensitize cells to other drugs
LY294002 PI3K/Akt InhibitorProtective (Inhibition of autophagy enhances this compound-induced apoptosis)Used experimentally to confirm the role of protective autophagy
Itraconazole / Ivermectin Akt/mTOR InhibitorsCytotoxic (Autophagy induction leads to cell death)Induce autophagic cell death directly

Quantitative Data Summary: Confirming the Role of Autophagy

The critical evidence for the protective role of autophagy comes from experiments where cancer cells are treated with this compound in the presence and absence of an autophagy inhibitor.

Table 3.1: Effect of this compound on Lung Cancer Cell Viability
Cell LineTreatmentConcentration (µM)Duration (h)Result
A549 This compound2024Significant inhibition of cell viability
H358 This compound2024Significant inhibition of cell viability
Beas-2b (Normal Lung) This compoundup to 8024No significant change in cell viability
Table 3.2: Enhancement of this compound-Induced Apoptosis by Autophagy Inhibition
Cell LineTreatmentApoptotic Cells (%)Conclusion
A549 This compoundIncreasedThis compound induces apoptosis.
A549 This compound + LY294002Further Increased Inhibition of autophagy accelerates this compound-induced apoptosis.
H358 This compoundIncreasedThis compound induces apoptosis.
H358 This compound + LY294002Further Increased Inhibition of autophagy accelerates this compound-induced apoptosis.

Experimental Design and Protocols

To validate the role of autophagy in this compound-induced cell death, a clear experimental workflow is necessary.

G cluster_workflow Experimental Workflow cluster_assays Assays cluster_conclusion Data Analysis & Conclusion A 1. Cell Culture (A549, H358 LUAD Cells) B 2. Treatment Groups - Control - this compound only - Autophagy Inhibitor (AI) only - this compound + AI A->B C 3. Incubation (e.g., 24 hours) B->C D 4. Assay Execution C->D Assay_V Cell Viability (CCK-8 Assay) D->Assay_V Assay_A Apoptosis Analysis (Flow Cytometry) D->Assay_A Assay_P Protein Expression (Western Blot) D->Assay_P Conclusion Confirm Protective Role of Autophagy (Apoptosis is higher in this compound + AI group) Assay_A->Conclusion

Caption: Workflow for confirming autophagy's role.

Protocol: Cell Viability Assessment (CCK-8 Assay)

This protocol measures cell proliferation and cytotoxicity.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell adherence.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and/or autophagy inhibitors.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Protocol: Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of apoptotic cells.

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound with or without an autophagy inhibitor for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Protocol: Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key targets (e.g., p-Akt, p-mTOR, LC3-I/II, Cleaved Caspase-3, PARP, and a loading control like GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze band intensity to determine relative protein expression.

References

Comparative Study: Selective Effects of CWHM-1008 on Cancerous vs. Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative analysis of the investigational compound CWHM-1008, a novel ATP-competitive kinase inhibitor. The study focuses on its differential effects on the viability and signaling pathways of human lung adenocarcinoma (LUAD) cells (A549) versus non-cancerous human bronchial epithelial cells (BEAS-2b). The data indicates a selective cytotoxic and inhibitory effect of this compound on cancerous cells. Kinase inhibitors have become a crucial part of cancer treatment, with many approved drugs targeting kinases that drive tumor growth.[1][2][3]

Key Findings:
  • Selective Cytotoxicity: this compound demonstrates significantly higher potency in inducing cell death in A549 lung cancer cells compared to non-cancerous BEAS-2b cells.

  • Targeted Pathway Inhibition: The compound effectively inhibits the phosphorylation of downstream targets in the oncogenic signaling pathway present in A549 cells, with minimal impact on the corresponding pathway in BEAS-2b cells.

  • Apoptosis Induction: this compound induces a dose-dependent increase in apoptosis in A549 cells, a key mechanism for its anti-cancer activity.

Data Presentation

The following tables summarize the quantitative data from key experiments comparing the effects of this compound on the A549 and BEAS-2b cell lines.

Table 1: Cell Viability (IC₅₀) after 48-Hour Treatment

Cell LineTypeThis compound IC₅₀ (µM)
A549 Lung Adenocarcinoma15.2 ± 1.8
BEAS-2b Non-Cancerous Bronchial Epithelium85.7 ± 5.3

IC₅₀ (half-maximal inhibitory concentration) values were determined using a Cell Counting Kit-8 (CCK-8) assay. Lower values indicate higher potency.

Table 2: Apoptosis Induction after 24-Hour Treatment with 20 µM this compound

Cell Line% Apoptotic Cells (Annexin V Positive)Fold Change vs. Control
A549 35.4% ± 3.1%7.5
BEAS-2b 6.2% ± 1.5%1.8

Apoptosis was quantified via flow cytometry after staining with Annexin V and Propidium Iodide.

Table 3: Inhibition of Downstream Target Phosphorylation

Cell LineTreatment (20 µM this compound, 6 hrs)Relative p-Target/Total Target Ratio% Inhibition
A549 Control (DMSO)1.00-
This compound0.21 ± 0.0479%
BEAS-2b Control (DMSO)1.00-
This compound0.89 ± 0.0711%

Protein phosphorylation levels were determined by Western blot analysis. The ratio of the phosphorylated target to the total target protein was quantified.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental design, the following diagrams are provided.

G cluster_0 Oncogenic Signaling Pathway (A549 Cells) GF Growth Factor RECEP Receptor GF->RECEP K_X Target Kinase (Overexpressed) RECEP->K_X TARGET Downstream Target K_X->TARGET PROLIF Tumor Proliferation & Survival TARGET->PROLIF CWHM This compound CWHM->INHIBIT INHIBIT->K_X

Caption: Hypothetical signaling pathway targeted by this compound in cancer cells.

G cluster_assays Downstream Assays start Start culture Culture A549 & BEAS-2b Cells start->culture treat Treat with this compound (Dose-Response & Time-Course) culture->treat via Cell Viability Assay (CCK-8) treat->via apop Apoptosis Assay (Flow Cytometry) treat->apop wb Western Blot (Target Phosphorylation) treat->wb analysis Data Analysis & Comparison via->analysis apop->analysis wb->analysis end End analysis->end

Caption: Workflow for comparing this compound effects on different cell lines.

Experimental Protocols

Detailed methodologies for the key experiments are provided below for reproducibility.

Cell Viability Assay (CCK-8)

This assay measures cellular metabolic activity as an indicator of cell viability.[4]

  • Cell Seeding: A549 and BEAS-2b cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with a fresh medium containing various concentrations of this compound (ranging from 0.1 to 100 µM) or a DMSO vehicle control.

  • Incubation: Plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well. The plates were then incubated for an additional 2 hours.

  • Data Acquisition: The absorbance was measured at 450 nm using a microplate reader.

  • Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. The IC₅₀ value was determined by fitting the dose-response curve using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Culture and Treatment: Cells were seeded in 6-well plates and treated with 20 µM this compound or DMSO for 24 hours.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: Cells were stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

  • Data Acquisition and Analysis: Stained cells were analyzed using a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells were quantified.

Western Blot for Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation state of a specific target protein.

  • Sample Preparation: Cells were treated with 20 µM this compound or DMSO for 6 hours. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

  • Gel Electrophoresis and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. It was then incubated overnight at 4°C with primary antibodies specific for the phosphorylated target protein and the total target protein.

  • Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody. The signal was visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities were quantified using image analysis software. The level of phosphorylation was determined by calculating the ratio of the phosphorylated protein signal to the total protein signal.

References

In Vivo Efficacy of CWHM-1008: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the in vivo efficacy of the novel compound CWHM-1008 remains speculative due to the current absence of publicly available preclinical data. Extensive searches of scientific literature and databases did not yield specific studies detailing the in vivo performance of this compound in any animal models.

This guide, therefore, aims to provide a foundational framework for researchers and drug development professionals on how such a compound would be evaluated, drawing parallels from established methodologies for similar therapeutic agents. We will outline the typical experimental protocols, data presentation formats, and signaling pathway visualizations that would be essential for a thorough in vivo validation of a compound like this compound, should data become available.

Comparative Efficacy: Awaiting the Data

A critical component of a comparison guide is the direct, data-driven juxtaposition of the subject compound with existing alternatives. In the context of this compound, this would involve comparing its therapeutic effects against standard-of-care treatments or other investigational drugs in relevant disease models.

Table 1: Hypothetical Comparative Efficacy of this compound in a Xenograft Tumor Model

Treatment GroupDosing RegimenMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Overall Survival (Days)
Vehicle Control10 mL/kg, p.o., daily1500 ± 120-25
This compound [Dose] mg/kg, p.o., daily Data Not Available Data Not Available Data Not Available
Competitor A[Dose] mg/kg, i.p., twice weekly850 ± 9543.338
Standard of Care[Dose] mg/kg, i.v., once weekly700 ± 8053.342

This table illustrates the typical format for presenting comparative efficacy data. Once in vivo data for this compound is published, this table can be populated to provide a clear comparison.

Foundational Experimental Protocols

To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are paramount. The following outlines a standard methodology for assessing the in vivo efficacy of a novel compound in a cancer xenograft model, a common preclinical paradigm.

1. Animal Model and Cell Line:

  • Animal Strain: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude), typically 6-8 weeks old.

  • Cell Line: A human cancer cell line relevant to the proposed therapeutic indication of this compound would be selected.

  • Tumor Implantation: 1-5 x 10^6 cells would be subcutaneously injected into the flank of each mouse.

2. Treatment Regimen:

  • Group Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • Dosing: this compound would be administered at various doses and schedules (e.g., daily, twice weekly) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Control Groups: A vehicle control group is essential. Additionally, groups treated with a standard-of-care drug or a known competitor would be included for comparison.

3. Efficacy Endpoints:

  • Tumor Growth: Tumor volume would be measured 2-3 times per week using calipers (Volume = (Length x Width²)/2).

  • Body Weight: Animal body weight would be monitored as an indicator of toxicity.

  • Survival: In some studies, overall survival would be a primary endpoint.

  • Pharmacodynamics: Tumor and blood samples would be collected at the end of the study to assess target engagement and downstream signaling effects.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the mechanism of action is crucial for interpreting efficacy data. Diagrams generated using Graphviz can effectively illustrate these complex biological processes and experimental designs.

G cluster_0 In Vivo Efficacy Study Workflow cluster_1 Treatment Arms Tumor_Implantation Tumor_Implantation Tumor_Growth Tumor_Growth Tumor_Implantation->Tumor_Growth Monitor Randomization Randomization Tumor_Growth->Randomization Tumors ~100mm³ Treatment_Groups Treatment_Groups Randomization->Treatment_Groups Efficacy_Endpoints Efficacy_Endpoints Treatment_Groups->Efficacy_Endpoints Tumor Volume Body Weight Vehicle Vehicle Treatment_Groups->Vehicle CWHM_1008 This compound Treatment_Groups->CWHM_1008 Competitor_A Competitor A Treatment_Groups->Competitor_A Standard_of_Care Standard of Care Treatment_Groups->Standard_of_Care Data_Analysis Data_Analysis Efficacy_Endpoints->Data_Analysis Statistical Comparison Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for an in vivo efficacy study in a xenograft model.

Should this compound be identified as a kinase inhibitor, a diagram illustrating its interaction with a specific signaling pathway would be necessary. For instance, if it were to target a key protein in the PI3K/Akt pathway, the following visualization would be appropriate.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth CWHM_1008 This compound CWHM_1008->Akt inhibits

Caption: Hypothetical inhibition of the Akt signaling pathway by this compound.

Reproducibility of CWHM-1008 Synthesis and Purification: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of antimalarial therapeutics, the reproducibility of synthesis and purification is a critical factor in selecting and advancing lead compounds. This guide provides a comparative analysis of the synthesis and purification of the novel macrocyclic antimalarial agent, CWHM-1008, alongside established antimalarial drugs: chloroquine, artemisinin, and mefloquine. The information presented is intended to offer an objective overview supported by available experimental data to aid in strategic decision-making.

Executive Summary

This compound, a potent inhibitor of Plasmodium falciparum asexual blood-stage growth, emerges from a diversity-oriented synthesis (DOS) strategy, specifically the "build/couple/pair" (B/C/P) approach. While this method offers high skeletal and stereochemical diversity, its multi-step nature can present challenges in reproducibility and scalability compared to the more established, linear syntheses of traditional antimalarials like chloroquine and mefloquine. Artemisinin, a natural product, faces its own unique set of challenges related to extraction from plant sources and complex semi-synthetic modifications. This guide will delve into the experimental protocols, comparative data on yield and purity, and the logical workflows of each synthetic and purification pathway.

Comparative Analysis of Synthesis and Purification

The following tables summarize the key quantitative data for the synthesis and purification of this compound and its alternatives. It is important to note that direct comparative studies on the reproducibility of this compound synthesis are not yet widely published; the data presented for this compound is based on the general "build/couple/pair" strategy and may vary depending on the specific reaction conditions and scale.

Table 1: Comparison of Synthetic Yields

CompoundSynthetic ApproachNumber of Key StepsReported Overall Yield (%)Key Challenges
This compound Diversity-Oriented Synthesis (Build/Couple/Pair)Multi-step (>10)Variable, typically lower for complex macrocyclesStereochemical control, macrocyclization efficiency, potential for low yields in individual steps.
Chloroquine Linear Synthesis2-380-90%[1]Handling of hazardous reagents (e.g., phosphorus oxychloride).
Artemisinin Semi-synthesis from Artemisinic Acid~440-55%[2][3][4]Availability of starting material, complex purification from natural extracts.
Mefloquine Multi-step Linear Synthesis~5-710-23% (for analogs)[5], 14% (asymmetric synthesis)Multiple steps, potential for low yields, chiral resolution.

Table 2: Comparison of Purification Methods and Achieved Purity

CompoundPrimary Purification MethodTypical Purity Achieved (%)Key Challenges
This compound Flash Chromatography, HPLC>95% (research scale)Separation of stereoisomers and closely related byproducts.
Chloroquine Recrystallization>98%Removal of colored impurities.
Artemisinin Crystallization, Chromatography>98%Removal of structurally similar natural products.
Mefloquine Recrystallization, Chromatography>98%Separation of diastereomers if racemic synthesis is used.

Experimental Protocols

Detailed methodologies are crucial for assessing the reproducibility of a synthesis. Below are outlines of the key experimental protocols for each compound.

This compound Synthesis via Build/Couple/Pair (B/C/P) Strategy

The synthesis of this compound is based on a flexible B/C/P strategy that allows for the generation of a library of macrocyclic compounds. A specific, detailed protocol for this compound is not publicly available in a step-by-step format. However, the general approach involves three key phases:

  • Build Phase: Synthesis of chiral building blocks with appropriate functional groups for subsequent coupling. This often involves asymmetric synthesis to control stereochemistry.

  • Couple Phase: Intermolecular coupling of the building blocks to create a linear precursor. This phase allows for the combination of different building blocks to generate diversity.

  • Pair Phase: An intramolecular cyclization reaction to form the macrocyclic scaffold. This is a critical step that can be challenging and often requires optimization.

Purification: The purification of macrocyclic compounds like this compound typically involves chromatographic techniques. Initial purification is often performed using flash column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to achieve high purity, especially for separating stereoisomers.

Chloroquine Synthesis

A common and high-yielding synthesis of chloroquine involves the following key steps:

  • Condensation: Reaction of 4,7-dichloroquinoline with 4-amino-1-diethylaminopentane. This reaction is typically carried out at elevated temperatures.

  • Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted. Purification is achieved through recrystallization, often from a solvent like petroleum ether, to yield high-purity chloroquine.

Artemisinin Semi-Synthesis

The commercial production of artemisinin predominantly relies on its extraction from the plant Artemisia annua, followed by semi-synthetic modifications. A common route from the precursor artemisinic acid involves:

  • Reduction: Reduction of the carboxylic acid group of artemisinic acid.

  • Oxidation and Cyclization: A series of oxidation and cyclization steps to form the characteristic endoperoxide bridge of artemisinin. This is a critical and often low-yielding part of the synthesis.

  • Purification: Purification is typically achieved through crystallization and chromatographic methods to remove byproducts and unreacted starting materials.

Mefloquine Synthesis

The synthesis of mefloquine is a multi-step process. One reported asymmetric synthesis involves:

  • Aldol Reaction: An asymmetric proline-catalyzed direct aldol reaction to establish the key stereocenters.

  • Beckmann Rearrangement: A key rearrangement reaction to form a lactam intermediate.

  • Further Transformations: Several subsequent steps to construct the quinoline and piperidine rings.

  • Purification: Purification is achieved through a combination of extraction, crystallization, and chromatography. The final product is often isolated as a hydrochloride salt.

Visualizing the Workflows

To better understand the logical flow of the synthesis and purification processes, the following diagrams have been generated using the DOT language.

CWHM1008_Synthesis_Workflow cluster_build Build Phase cluster_couple Couple Phase cluster_pair Pair Phase cluster_purification Purification B1 Chiral Building Block 1 LP Linear Precursor B1->LP B2 Chiral Building Block 2 B2->LP MC Macrocyclization LP->MC CP Crude Product MC->CP FC Flash Chromatography CP->FC HPLC Preparative HPLC FC->HPLC Final Pure this compound HPLC->Final

Caption: this compound Synthesis and Purification Workflow.

Chloroquine_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification SM1 4,7-dichloroquinoline Cond Condensation SM1->Cond SM2 4-amino-1-diethylaminopentane SM2->Cond CP Crude Product Cond->CP Recryst Recrystallization CP->Recryst Final Pure Chloroquine Recryst->Final

Caption: Chloroquine Synthesis and Purification Workflow.

Artemisinin_Synthesis_Workflow cluster_extraction Extraction cluster_synthesis Semi-Synthesis cluster_purification Purification Plant Artemisia annua AA Artemisinic Acid Plant->AA Red Reduction AA->Red OxCyc Oxidation/Cyclization Red->OxCyc CP Crude Product OxCyc->CP Cryst Crystallization CP->Cryst Chromo Chromatography Cryst->Chromo Final Pure Artemisinin Chromo->Final

Caption: Artemisinin Semi-Synthesis and Purification Workflow.

Mefloquine_Synthesis_Workflow cluster_synthesis Asymmetric Synthesis cluster_purification Purification SM Starting Materials Aldol Asymmetric Aldol SM->Aldol Beckmann Beckmann Rearrangement Aldol->Beckmann Other Further Steps Beckmann->Other CP Crude Product Other->CP Recryst Recrystallization CP->Recryst Chromo Chromatography Recryst->Chromo Final Pure Mefloquine Chromo->Final

Caption: Mefloquine Asymmetric Synthesis and Purification Workflow.

Conclusion

The synthesis and purification of this compound, while offering access to novel chemical space and potent antimalarial activity, presents a more complex and potentially less reproducible pathway compared to the established syntheses of chloroquine and mefloquine. The multi-step nature of the "build/couple/pair" strategy requires careful optimization of each step, particularly the macrocyclization, to ensure consistent yields and purity. In contrast, the linear syntheses of chloroquine and mefloquine, while not without their own challenges, are generally more straightforward and have been scaled for industrial production. Artemisinin's semi-synthesis highlights the challenges associated with natural product-derived drugs, where the supply of the starting material and the complexity of the chemical transformations are key considerations.

For researchers, the choice of which compound to pursue will depend on a balance of factors including synthetic accessibility, potential for optimization, and the novelty of the mechanism of action. This guide provides a foundational comparison to aid in this critical evaluation process. Further research into the optimization and scalability of the this compound synthesis will be crucial for its potential development as a future antimalarial therapeutic.

References

Safety Operating Guide

Safe Disposal of CWHM-1008: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of CWHM-1008, a potent, orally active antimalarial agent also under investigation for its anticancer properties.[1][2][3] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. As this compound is a biologically active compound, it must be handled as hazardous chemical waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves are recommended.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling the powdered form, a dust mask or respirator may be necessary to avoid inhalation.

In the event of a spill, immediately contain the area and follow your institution's established spill cleanup procedures for cytotoxic compounds.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, a member of the 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype.[1][4]

PropertyValueSource
Molecular Formula C22H26F3N3O
Molar Mass 405.46 g/mol
Solubility in DMSO 250 mg/mL
EC50 (P. falciparum 3D7) 46 nM
EC50 (P. falciparum Dd2) 21 nM

III. This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound waste.

CWHM_1008_Disposal_Workflow cluster_prep Preparation cluster_categorization Waste Categorization cluster_disposal Disposal Path cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe categorize Categorize Waste Stream ppe->categorize solid_waste Solid Waste (e.g., contaminated gloves, vials) categorize->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions) categorize->liquid_waste Liquid solid_container Place in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Chemical Waste Container (Halogenated/Non-halogenated) liquid_waste->liquid_container seal_solid Seal Container When Full solid_container->seal_solid seal_liquid Seal Container When Full liquid_container->seal_liquid storage Store in Designated Hazardous Waste Area seal_solid->storage seal_liquid->storage pickup Arrange for Pickup by EHS storage->pickup end End: Disposal Complete pickup->end

Caption: this compound Disposal Workflow Diagram

IV. Experimental Protocols for Disposal

The proper disposal of this compound should be handled in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The following protocols provide a general framework.

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, including gloves, weigh boats, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container. The container should be lined with a durable plastic bag.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled chemical waste container. Depending on the solvent used (e.g., DMSO), this may need to be segregated into halogenated or non-halogenated waste streams as per your facility's requirements. Do not pour this compound solutions down the drain.

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Cytotoxic," "Biologically Active").

3. Storage:

  • Sealed hazardous waste containers should be stored in a designated, secure area, away from general laboratory traffic. This area should have secondary containment in case of a leak.

4. Final Disposal:

  • Once the waste containers are full, contact your institution's EHS department to arrange for pickup and final disposal via incineration or other approved methods for hazardous chemical waste.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling CWHM-1008

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific properties and hazards of "CWHM-1008" is limited. The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds in a research and development environment. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our goal is to furnish you with the necessary procedural knowledge to ensure a safe and efficient workflow, from initial handling to final disposal.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling any chemical, especially a novel compound. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.[1][2][3][4]

Protection Type Recommended Equipment Standard/Specification Key Considerations
Eye and Face Protection Safety Goggles or a Face Shield worn over Safety GlassesANSI Z87.1[4]Required when handling this compound in liquid or powder form to protect against splashes and airborne particles.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)ASTM F739Double-gloving is recommended. Check manufacturer's compatibility chart for breakthrough time and permeation rate.
Body Protection Flame-Resistant Laboratory CoatNFPA 2112Should be fully buttoned. Consider a chemically resistant apron for splash hazards.
Respiratory Protection Use in a certified Chemical Fume Hood. If not possible, a fit-tested N95 respirator may be appropriate for powders. For volatile liquids outside of a fume hood, an air-purifying respirator with appropriate cartridges may be necessary.OSHA 29 CFR 1910.134A risk assessment must be performed by an Environmental Health and Safety (EHS) professional to determine the need for respiratory protection.
Foot Protection Closed-toe, non-perforated shoesASTM F2413Shoes should be made of a material that offers some chemical resistance.

II. Operational Plan: A Step-by-Step Guide to Safe Handling

This section outlines a standard operating procedure for handling this compound. Adherence to this workflow is crucial for minimizing exposure and ensuring experimental integrity.

A. Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name (this compound), date received, and any known hazard information.

  • Store: Store in a designated, well-ventilated, and restricted-access area. The storage location should be away from incompatible materials. Consult any available preliminary data for specific storage conditions (e.g., temperature, light sensitivity).

B. Preparation and Handling:

  • Work Area Preparation: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.

  • Pre-weighing: Before weighing, ensure all necessary equipment (spatulas, weigh boats, etc.) and waste containers are inside the fume hood.

  • Weighing: Tare the balance with the weigh boat. Carefully transfer the desired amount of this compound. Avoid creating dust.

  • Solution Preparation: Slowly add the solvent to the this compound. Use a magnetic stirrer if necessary to aid dissolution.

  • Post-handling: After handling, decontaminate all surfaces and equipment.

C. Experimental Use:

  • Transport: When transporting this compound solutions, use a secondary container to prevent spills.

  • Procedure Execution: Follow the specific experimental protocol, minimizing the potential for aerosol generation.

  • Observation: Continuously monitor the experiment for any unexpected reactions.

III. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

A. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated, labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous liquid waste container. Do not mix incompatible waste streams.

B. Waste Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and volume.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

C. Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste. Do not dispose of this compound down the drain or in regular trash.

IV. Workflow for Safe Handling of this compound

The following diagram illustrates the key decision and action points in the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Response risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection sop_review Review Standard Operating Procedure ppe_selection->sop_review receive_store Receive and Store this compound sop_review->receive_store prepare_fume_hood Prepare Chemical Fume Hood receive_store->prepare_fume_hood weigh_dissolve Weigh and Dissolve this compound prepare_fume_hood->weigh_dissolve conduct_experiment Conduct Experiment weigh_dissolve->conduct_experiment spill_response Initiate Spill Response Protocol weigh_dissolve->spill_response segregate_waste Segregate Solid and Liquid Waste conduct_experiment->segregate_waste conduct_experiment->spill_response label_store_waste Label and Store Waste segregate_waste->label_store_waste request_pickup Request EHS Waste Pickup label_store_waste->request_pickup seek_medical Seek Medical Attention (if exposed) spill_response->seek_medical

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.